molecular formula C6H4N4O2 B115422 Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 89891-00-9

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B115422
CAS No.: 89891-00-9
M. Wt: 164.12 g/mol
InChI Key: DWFPZDNYWVYUMK-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold serves as a key precursor for the synthesis of a diverse range of biologically active molecules. Its primary research value lies in the development of novel therapeutic agents, particularly as a potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitor. Derivatives of this compound have been designed to target the EGFR L858R/T790M resistance mutation in non-small cell lung cancer (NSCLC), demonstrating significant inhibitory activity in both in vitro and in vivo models . The versatility of this chemical framework is further evidenced by the established synthetic methodologies, including solid-phase synthesis and efficient solvent-free microwave-assisted routes . Researchers utilize this For Research Use Only (RUO) compound exclusively in laboratory settings to develop new synthetic intermediates and explore structure-activity relationships for various biological targets. It is strictly prohibited for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5-3-1-7-2-8-4(3)9-6(12)10-5/h1-2H,(H2,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFPZDNYWVYUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359031
Record name Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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URL https://comptox.epa.gov/dashboard/DTXSID10359031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89891-00-9
Record name Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (8-Azaxanthine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Known by its common name, 8-Azaxanthine, this molecule serves as a foundational structure for a diverse range of biologically active compounds.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind synthetic choices, offering field-proven insights, and grounding all information in authoritative scientific literature. It is designed for researchers, medicinal chemists, and process development scientists who require a robust and reliable understanding of how to construct this valuable chemical entity.

Introduction: The Strategic Importance of the 8-Azaxanthine Core

The pyrimido[4,5-d]pyrimidine nucleus is a bioisostere of the purine ring system, forming the structural heart of numerous compounds with significant pharmacological activities.[2] Its derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antiviral, antimicrobial, and antioxidant agents.[1][3] The 2,4-dione substitution pattern, in particular, creates a structure analogous to xanthine, a key intermediate in purine metabolism. This structural mimicry allows molecules based on the 8-azaxanthine core to interact with biological targets such as kinases and other enzymes, making it a privileged scaffold in modern drug discovery.[4]

Understanding the synthesis of the parent 8-azaxanthine is the first critical step toward developing novel derivatives and building compound libraries for high-throughput screening. This guide will focus on the most fundamental and reliable methods for its construction.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule, 8-Azaxanthine, reveals a primary disconnection strategy. The target dione is a bicyclic system formed from two fused pyrimidine rings. The most common and strategically sound approach involves disconnecting the second pyrimidine ring, which contains the urea fragment (N1-C2-N3).

This leads back to a key precursor: 4-Aminopyrimidine-5-carboxamide . This readily available or synthesizable intermediate contains the first pyrimidine ring and the necessary amine and carboxamide functionalities, perfectly positioned for the final cyclization step. The remaining atoms (C2 and N3) can be introduced by a variety of one-carbon (C1) synthons.

Figure 1: Retrosynthetic analysis of 8-Azaxanthine.

The primary synthetic strategies therefore revolve around the choice of this C1 synthon for the cyclocondensation reaction:

  • Reaction with Urea: A classical, direct, and atom-economical method involving thermal condensation.

  • Reaction with Isocyanates: A versatile method allowing for the introduction of substituents at the N3 position, typically proceeding through a carbamate intermediate.[5]

  • Reaction with Chloroformates: A two-step approach where the amine is first converted to a carbamate, which then undergoes intramolecular cyclization.[1][6]

This guide will focus on the urea-based method as the foundational protocol.

The Primary Synthetic Route: Cyclocondensation with Urea

The most direct synthesis of 8-Azaxanthine was established in foundational studies of this heterocyclic system.[7] The method involves the thermal cyclocondensation of 4-aminopyrimidine-5-carboxamide with urea.

Mechanistic Deep Dive

The causality behind this transformation lies in a sequence of nucleophilic attack and intramolecular cyclization. While multiple pathways can be postulated, the most probable mechanism proceeds as follows:

  • Nucleophilic Attack: The exocyclic 4-amino group of the pyrimidine is the most nucleophilic site. It attacks one of the carbonyl carbons of urea. This is the rate-determining step and requires significant thermal energy to overcome the activation barrier, as urea's carbonyls are relatively unreactive.

  • Elimination of Ammonia: The resulting tetrahedral intermediate is unstable and collapses, eliminating a molecule of ammonia to form an N-acylurea intermediate (specifically, a (pyrimidine-4-yl)carbamoyl)urea derivative).

  • Intramolecular Cyclization: The amide nitrogen of the 5-carboxamide group now acts as an intramolecular nucleophile, attacking the newly formed carbonyl carbon.

  • Dehydration: The final step is the elimination of a molecule of water from the cyclic intermediate to form the stable, aromatic this compound ring system.

G cluster_mech Mechanism: Urea Cyclocondensation Start 4-Aminopyrimidine- 5-carboxamide + Urea Step1 Nucleophilic Attack (4-NH2 on Urea C=O) Start->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Elimination of NH3 Intermediate1->Step2 Intermediate2 N-Acylurea Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Amide N) Intermediate2->Step3 Intermediate3 Cyclic Intermediate Step3->Intermediate3 Step4 Dehydration (-H2O) Intermediate3->Step4 End 8-Azaxanthine Step4->End

Figure 2: Mechanistic workflow for the synthesis of 8-Azaxanthine from urea.
Field-Proven Insights & Rationale
  • Why Urea? Urea is an ideal C1 synthon in this context. It is inexpensive, stable, and safe to handle. Critically, it provides both the C2 carbonyl carbon and the N3 nitrogen atom required to complete the second ring in a single reagent.

  • Reaction Conditions: This reaction is typically performed neat (solvent-free) by heating a mixture of the two solids above their melting points (a "fusion" reaction) or in a high-boiling inert solvent like diphenyl ether or N,N-dimethylformamide (DMF). The high temperature is necessary to promote the initial nucleophilic attack on the relatively unreactive urea carbonyl.

  • Stoichiometry: A molar excess of urea is often used. This ensures the complete consumption of the more valuable pyrimidine precursor and can also serve as a flux to keep the reaction mixture molten and homogenous.

Detailed Experimental Protocol (Classical Method)

This protocol describes a self-validating, classical approach to the synthesis of 8-Azaxanthine. It is based on the well-established principles of pyrimidine cyclocondensation reactions.[7]

Objective: To synthesize this compound (8-Azaxanthine).

Materials:

  • 4-Aminopyrimidine-5-carboxamide (1.0 eq)

  • Urea (3.0 - 5.0 eq)

  • High-boiling solvent (optional, e.g., Diphenyl Ether)

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a thermometer

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask, combine 4-aminopyrimidine-5-carboxamide (1.0 eq) and urea (4.0 eq).

  • Thermal Reaction (Fusion):

    • Fit the flask with a reflux condenser (to prevent sublimation of reactants) vented to a fume hood.

    • Heat the solid mixture in an oil bath. The temperature should be gradually raised to 180-200 °C.

    • Maintain this temperature for 2-4 hours. The mixture will melt, and vigorous evolution of ammonia gas will be observed. The reaction is complete when gas evolution ceases.

    • Scientist's Note: The evolution of ammonia is a key visual indicator of reaction progress. A properly vented fume hood is essential.

  • Work-up and Isolation:

    • Allow the reaction flask to cool to approximately 100 °C.

    • Carefully add hot deionized water to the solidified reaction mass to dissolve unreacted urea and other water-soluble byproducts.

    • The crude 8-Azaxanthine, being sparingly soluble in hot water, will precipitate.

    • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water, followed by a wash with cold ethanol to remove residual organic impurities.

    • The product can be further purified by recrystallization from a large volume of hot water or by dissolving in dilute aqueous sodium hydroxide and re-precipitating with acetic acid.

  • Drying and Characterization:

    • Dry the purified white to off-white solid in a vacuum oven at 60-80 °C to a constant weight.

    • Characterize the final product using standard analytical techniques.

Characterization and Data Presentation

The identity and purity of the synthesized 8-Azaxanthine must be confirmed. The following table summarizes the key analytical parameters.

ParameterExpected Value / ObservationRationale
Appearance White to off-white crystalline solidConfirms the formation of a solid product and gives an initial indication of purity.
Molecular Formula C₅H₃N₅O₂Derived from the structure.
Molecular Weight 165.11 g/mol Calculated from the molecular formula.[8]
Melting Point >300 °C (decomposes)The high melting point is characteristic of the planar, hydrogen-bonded heterocyclic structure.
FT-IR (cm⁻¹) ~3200 (N-H), ~1710 (C=O), ~1650 (C=O)Confirms the presence of N-H (amide/amine) and two distinct C=O (amide/urea) functional groups.
¹H NMR (DMSO-d₆) δ ~11.5 (br s, 1H), δ ~11.0 (br s, 1H), δ ~8.1 (s, 1H), δ ~7.9 (s, 1H)Signals correspond to the two N-H protons and the two C-H protons on the pyrimidine rings.
Mass Spec (ESI⁻) m/z = 164.0 [M-H]⁻Confirms the molecular mass of the parent compound.

Overall Synthesis and Purification Workflow

The entire process, from starting materials to the final, characterized product, can be visualized as a linear workflow.

G cluster_workflow Synthesis & Purification Workflow Start Combine 4-Aminopyrimidine-5-carboxamide & Urea Reaction Thermal Fusion (180-200 °C, 2-4h) Start->Reaction Workup Aqueous Work-up (Hot Water Quench) Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization or Acid/Base Precipitation Isolation->Purification Final Dry & Characterize (NMR, MS, IR, MP) Purification->Final

Figure 3: Step-by-step workflow for 8-Azaxanthine synthesis.

Conclusion

The synthesis of this compound (8-Azaxanthine) via the thermal condensation of 4-aminopyrimidine-5-carboxamide and urea represents a robust, classical, and highly effective method for accessing this valuable heterocyclic core. This guide has detailed the mechanistic underpinnings of the reaction, provided a trustworthy and detailed experimental protocol, and outlined the necessary characterization steps. A thorough understanding of this foundational synthesis empowers researchers and drug development professionals to confidently produce the 8-azaxanthine scaffold, paving the way for the exploration and development of novel, substituted analogs with potentially significant therapeutic value.

References

  • S. S. Karki, S. A. Hazari, P. K. Gaidhane, "Pyrimido[4,5-d]pyrimidines: A Review on Synthetic Strategies and Pharmacological Properties," Mini-Reviews in Medicinal Chemistry, 2021.
  • M. P. Groziak, A. D. Pator, "Solid-Phase Synthesis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones," Journal of Combinatorial Chemistry, 2000. [URL: https://www.researchgate.net/publication/244473855_Solid-Phase_Synthesis_of_Pyrimido45-dpyrimidine-241H3H-diones]
  • E. C. Taylor, R. J. Knopf, R. F. Meyer, A. Holmes, M. L. Hoefle, "Pyrimido[4,5-d]pyrimidines. Part I," Journal of the American Chemical Society, 1960, 82(21), 5711–5718. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01506a041]
  • J. A. Wilson, et al., "Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones," Tetrahedron Letters, 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4899066/]
  • F. Shirini, S. Sahrapeyma, M. Mamaghani, "One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst," Iranian Journal of Catalysis, 2018. [URL: https://www.oiccpress.com/article-1-497-en.html]
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  • PCR Society, "8-Azaxanthine (monohydrate)." [URL: https://www.pcrsociety.
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Sources

An In-Depth Technical Guide to the Synthesis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimido[4,5-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The structural resemblance of this fused heterocyclic system to purines allows for its interaction with various biological targets. This guide provides a comprehensive overview of the primary synthetic strategies for constructing pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the selection of reagents and reaction conditions to optimize efficiency and yield.

Introduction: The Significance of the Pyrimido[4,5-d]pyrimidine Scaffold

The fusion of two pyrimidine rings to form the pyrimido[4,5-d]pyrimidine system creates a planar, nitrogen-rich heterocyclic structure with diverse pharmacological potential.[1] These compounds have garnered significant attention due to their demonstrated efficacy as inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs), and their potential as antitumor agents.[3] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide will focus on the synthesis of derivatives of this compound, a key subset of this compound class.

Key Synthetic Strategies

The construction of the pyrimido[4,5-d]pyrimidine core can be broadly categorized into two highly effective approaches: multi-component reactions (MCRs) and classical cyclocondensation reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Multi-Component Reactions (MCRs): A Convergent and Efficient Approach

MCRs offer a powerful and atom-economical method for the synthesis of complex molecules in a single step from three or more starting materials.[4] For the synthesis of pyrimido[4,5-d]pyrimidine derivatives, the Biginelli-type reaction is a cornerstone.[5]

This reaction typically involves the condensation of an aldehyde, a urea or thiourea derivative, and a C-H acidic carbonyl compound, such as barbituric acid or N,N-dimethylbarbituric acid.[6]

Mechanism and Rationale: The reaction is generally acid-catalyzed and proceeds through a series of bimolecular reactions.[7] The aldehyde first reacts with urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the barbituric acid. Subsequent cyclization and dehydration afford the final pyrimido[4,5-d]pyrimidine product. The use of a catalyst is crucial for activating the carbonyl group of the aldehyde and facilitating the cyclization steps.[8]

Experimental Protocol: Synthesis of 5-Aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione Derivatives [4]

  • Materials:

    • Barbituric acid (1 mmol)

    • Thiourea (1 mmol)

    • Aromatic aldehyde (1 mmol)

    • Ceric ammonium nitrate (CAN) (as catalyst)

    • Water

  • Procedure:

    • A mixture of barbituric acid, thiourea, the aromatic aldehyde, and a catalytic amount of CAN is prepared in water.

    • The reaction mixture is stirred and heated.

    • Reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.

    • The crude product can be further purified by recrystallization.

Causality and Optimization: The choice of catalyst can significantly impact reaction efficiency. While traditional Brønsted or Lewis acids can be used, modern protocols often employ more environmentally benign and reusable catalysts like CAN, ionic liquids, or nano-catalysts.[2][4] Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields.[6]

Troubleshooting Common Issues:

  • Low Yields: Incomplete reactions can be due to insufficient heating, short reaction times, or catalyst deactivation. Optimizing the temperature and reaction duration based on TLC monitoring is crucial.[9]

  • Side Product Formation: A common side reaction is the Hantzsch-type 1,4-dihydropyridine formation, which can occur at elevated temperatures due to the decomposition of urea into ammonia. Careful temperature control can minimize this byproduct.[10]

MCR_Workflow

Stepwise Cyclocondensation Reactions

For the synthesis of more complex, and specifically, tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, a stepwise approach is often necessary.[11] This strategy provides greater control over the introduction of various substituents at different positions of the heterocyclic core.

This multi-step synthesis typically starts from a 1,3-disubstituted 6-aminouracil and involves the sequential construction of the second pyrimidine ring.[11]

Mechanism and Rationale: The key step in this synthetic route is a hydrazine-induced cyclization to form the fused pyrimidine ring.[11] The choice of different starting uracils, acylation reagents, and alkylation reagents allows for the selective variation of substituents at the N-1, N-3, C-5, and C-7 positions.

Experimental Protocol: A Representative Multi-Step Synthesis [11]

  • Acylation of 6-aminouracil: A 1,3-disubstituted 6-aminouracil is acylated at the exocyclic amino group.

  • Hydrazine-induced cyclization: The acylated intermediate is treated with hydrazine hydrate to induce cyclization and form a pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione intermediate.

  • Introduction of the C-5 substituent: The C-5 position can be functionalized at this stage.

  • Introduction of the C-7 substituent: The final substituent at the C-7 position is introduced through alkylation or other functionalization reactions.

Causality and Optimization: This stepwise approach, while longer, offers significant advantages in terms of chemical diversity. The overall yield of this six-step process can be low (4-7%), but it provides access to densely substituted heterocycles that are not readily accessible via MCRs.[11] Optimization at each step is critical to maximizing the overall yield.

Stepwise_Synthesis

Comparative Analysis of Synthetic Routes

Parameter Multi-Component Reactions (MCRs) Stepwise Cyclocondensation
Efficiency High (one-pot)Lower (multi-step)
Atom Economy ExcellentModerate
Time Short reaction timesLonger overall synthesis time
Substituent Diversity Limited to commercially available starting materialsHigh, allows for diverse and specific substitution patterns[11]
Yield Generally good to excellent[4]Can be low overall due to multiple steps[11]
Scalability Can be challenging to scale upMore amenable to scale-up with optimization of each step
Purification Can be challenging due to multiple components in one potGenerally more straightforward purification of intermediates

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a vibrant area of research, driven by the significant therapeutic potential of this heterocyclic scaffold. Multi-component reactions offer an efficient and environmentally friendly route to a wide range of derivatives, while stepwise syntheses provide the flexibility to create more complex, densely functionalized molecules.

Future efforts in this field will likely focus on the development of novel catalytic systems that are more efficient, selective, and sustainable. The exploration of new MCRs with a broader substrate scope will also be a key area of investigation. As our understanding of the biological targets of these compounds grows, the demand for innovative and efficient synthetic methodologies will continue to increase, paving the way for the discovery of new and more effective therapeutic agents.

References

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168. [Link]

  • Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of medicinal chemistry, 23(3), 327–329.
  • Gurrala, S. R., et al. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 56(23), 3485-3488. [Link]

  • Hussein, M. A., et al. (2014). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. International journal of molecular sciences, 15(7), 11956-11974. [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.
  • Monier, M., Abdel-Latif, D., El-Mekabaty, A., & Elattar, K. M. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC advances, 9(53), 30835–30867. [Link]

  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 14(3). [Link]

  • Santoso, M., et al. (2020). Efficiency and potential synthesis of pyrimido [4,5-d] pyrimidine derivatives by iodine catalyst as antioxidant agent. IOP Conference Series: Materials Science and Engineering, 902, 012021. [Link]

  • Shinde, S. V., Jadhav, W. N., & Karade, N. N. (2010). Three Component Solvent-Free Synthesis and Fungicidal Activity of Substituted Pyrimido [4,5-D] Pyrimidine-2-(1h)-One. Oriental Journal of Chemistry, 26(1). [Link]

  • Singh, R., et al. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Journal of the Serbian Chemical Society, 86(10), 985-993. [Link]

  • Verma, A., et al. (2013). Green approach for synthesizing Pyrimido pyrimidine moieties using TBAB. Journal of Chemical and Pharmaceutical Research, 5(1), 164-168. [Link]

  • Zare, A., et al. (2023). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific reports, 13(1), 16501. [Link]

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Sources

The Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Scaffold: A Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

The pyrimido[4,5-d]pyrimidine nucleus, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. Derivatives of the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[1][2][3] This guide provides a comprehensive technical overview of these biological activities, focusing on the underlying mechanisms of action, quantitative data, and validated experimental protocols to empower researchers in the field of drug discovery.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The most extensively documented biological activity of this compound derivatives is their potent anticancer effect.[4][5][6] This activity is primarily driven by the inhibition of key protein kinases that are critical for cancer cell proliferation, survival, and signaling.[1]

1.1. Mechanism of Action: Potent Kinase Inhibition

The planar, nitrogen-rich structure of the pyrimido[4,5-d]pyrimidine core makes it an ideal pharmacophore for interacting with the ATP-binding pockets of various kinases.[7] By acting as competitive inhibitors, these compounds block downstream signaling pathways essential for tumor growth.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Aberrant B-cell receptor (BCR) signaling is a hallmark of many B-cell malignancies.[8] BTK is a crucial non-receptor tyrosine kinase in this pathway. Several this compound derivatives have been developed as highly potent BTK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to the approved drug ibrutinib.[8][9] Inhibition of BTK leads to decreased proliferation and induction of apoptosis in malignant B-cells.[8][10]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase whose dysregulation is a key driver in various solid tumors, particularly non-small cell lung cancer (NSCLC).[7][11] Derivatives of this scaffold have been engineered to selectively target both wild-type EGFR and, critically, the T790M mutant, which confers resistance to first-generation inhibitors.[11][12][13] This "third-generation" activity makes the scaffold highly valuable for overcoming acquired drug resistance.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for regulating the cell cycle.[14] Uncontrolled CDK activity is a common feature of cancer. Pyrimido[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of CDK2 and CDK9, leading to cell cycle arrest and the suppression of tumor cell proliferation.[14][15][16]

1.2. Cellular Consequences

The inhibition of these critical kinases translates into powerful and measurable anti-proliferative effects at the cellular level:

  • Inhibition of Cell Proliferation: Compounds significantly reduce the viability of various cancer cell lines, including those from lung cancer, B-cell lymphoma, and breast cancer.[6][7][8]

  • Induction of Cell Cycle Arrest: Treatment with BTK or CDK inhibiting derivatives can arrest cancer cells in the G1 phase of the cell cycle, preventing their progression into the DNA synthesis (S) phase.[8]

  • Apoptosis Induction: By blocking survival signals, these compounds can trigger programmed cell death (apoptosis) in cancer cells.[4][16]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane Receptor Tyrosine Kinase (EGFR/BTK) Receptor Tyrosine Kinase (EGFR/BTK) Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor Tyrosine Kinase (EGFR/BTK)->Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Activates Pyrimido[4,5-d]pyrimidine\nInhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Block Pyrimido[4,5-d]pyrimidine\nInhibitor->Block ATP ATP ATP->Receptor Tyrosine Kinase (EGFR/BTK) Binds Gene Transcription Gene Transcription Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis Inhibits Block->Receptor Tyrosine Kinase (EGFR/BTK) Competitively Inhibits

Caption: Kinase inhibition by a Pyrimido[4,5-d]pyrimidine derivative.
1.3. Data Summary: Anticancer Activity
Compound Class/ExampleTarget KinaseIC50 ValueCell Line(s)Reference
Derivative 18 BTK0.8 nMRamos, TMD8[8]
Derivative 17 BTK1.2 nMRamos, TMD8[8]
Derivative 20g EGFRL858R/T790M1.9 nMH1975 (NSCLC)[11][13]
Derivative 7f CDK20.05 µMGeneric[14]
Derivative 7e CDK20.25 µMGeneric[14]
Antiviral and Antimicrobial Activities

The pyrimido[4,5-d]pyrimidine scaffold has also emerged as a promising framework for the design of novel antimicrobial and antiviral agents.[1][3][7]

2.1. Antiviral Activity

Recent studies have highlighted the potential of 4,7-disubstituted pyrimido[4,5-d]pyrimidines as potent antiviral compounds.[7]

  • Anti-Coronavirus Activity: Several derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[7]

  • Mechanism Insight: The antiviral action may be linked to the inhibition of host-cell kinases, such as EGFR, which are known to be involved in the entry and replication processes of various viruses.[7]

2.2. Antimicrobial Activity

Fused pyrimidine derivatives have a long history as antimicrobial agents.[17][18][19]

  • Broad Spectrum: Activity has been reported against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria, as well as fungal strains like C. albicans.[17][18]

  • Potential Targets: For some related fused pyrimidines, the mechanism of action involves the dual inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[18]

Neuroprotective Properties

Beyond oncology and infectious diseases, certain pyrimido[4,5-d]pyrimidine derivatives have demonstrated significant neuroprotective potential, which is of great interest for treating neurodegenerative disorders like Alzheimer's disease.[20]

  • Antioxidant Activity: Compounds have been identified that protect neuronal cells (e.g., SH-SY5Y cell line) from oxidative stress-induced cell death caused by agents like H₂O₂.[20]

  • Inhibition of Aβ Aggregation: A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides. Certain derivatives have shown potent inhibition of Aβ₁₋₄₂ self-aggregation, a critical therapeutic target.[20]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these biological activities relies on standardized and validated assays.

Experimental_Workflow cluster_synthesis Compound Development cluster_screening Biological Evaluation Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Primary Cell-Based Assay\n(e.g., MTT Cytotoxicity) Primary Cell-Based Assay (e.g., MTT Cytotoxicity) Purification & Characterization->Primary Cell-Based Assay\n(e.g., MTT Cytotoxicity) Enzymatic Assay\n(e.g., Kinase IC50) Enzymatic Assay (e.g., Kinase IC50) Primary Cell-Based Assay\n(e.g., MTT Cytotoxicity)->Enzymatic Assay\n(e.g., Kinase IC50) Active Compounds Mechanism of Action Studies\n(e.g., Cell Cycle, Apoptosis) Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Enzymatic Assay\n(e.g., Kinase IC50)->Mechanism of Action Studies\n(e.g., Cell Cycle, Apoptosis) Potent Inhibitors Lead Optimization Lead Optimization Mechanism of Action Studies\n(e.g., Cell Cycle, Apoptosis)->Lead Optimization

Sources

The Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core represents a cornerstone scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This fused heterocyclic system, an analog of purine, has proven to be a privileged structure, capable of interacting with a diverse array of biological targets. Its rigid, planar structure, rich in hydrogen bond donors and acceptors, provides an ideal framework for the design of potent and selective inhibitors of enzymes such as kinases and dihydrofolate reductase, as well as modulators of other cellular targets. This technical guide provides an in-depth exploration of the this compound scaffold, from its fundamental synthetic routes to its detailed applications in various therapeutic areas, supported by mechanistic insights and structure-activity relationship (SAR) studies.

Introduction: The Rise of a Privileged Scaffold

Fused pyrimidine systems, due to their structural resemblance to endogenous purines, have long attracted the attention of medicinal chemists.[1] The pyrimido[4,5-d]pyrimidine nucleus, in particular, has emerged as a highly successful scaffold in the development of novel therapeutics.[2] Its diverse pharmacological activities include anticancer, anti-inflammatory, antiviral, antimicrobial, and diuretic effects.[1][2] The core structure, this compound, offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will delve into the synthetic strategies that enable the creation of diverse libraries of these compounds and explore their applications in targeting key proteins implicated in human diseases.

Synthetic Strategies: Building the Core

The construction of the this compound core can be achieved through various synthetic methodologies, often starting from readily available pyrimidine precursors. The choice of synthetic route is dictated by the desired substitution pattern on the final molecule.

Cyclization Reactions from 6-Aminouracil Derivatives

A prevalent and versatile method involves the use of 1,3-disubstituted 6-aminouracils as starting materials.[3] This approach allows for the introduction of substituents at the N-1 and N-3 positions of the final pyrimido[4,5-d]pyrimidine core. A key step in this synthesis is a hydrazine-induced cyclization to form the second pyrimidine ring.[3] This method provides a general route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, enabling the systematic exploration of structure-activity relationships.[3]

Another common strategy involves the reaction of 6-amino-2-thiouracil with an aldehyde and thiourea to construct the pyrimido[4,5-d]pyrimidine framework.[4] Subsequent alkylation and amination reactions can then be employed to introduce further diversity.[4]

Experimental Protocol: General Synthesis of Tetrasubstituted Pyrimido[4,5-d]pyrimidine-2,4-diones[3]
  • Acylation of 6-Aminouracil: A solution of a 1,3-disubstituted 6-aminouracil in a suitable solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (N₂). A strong base, such as Lithium Hexamethyldisilazide (LiHMDS), is added dropwise. After stirring, the appropriate acid chloride is added, and the reaction is allowed to warm to room temperature overnight.

  • Hydrazine-induced Cyclization: The acylated intermediate is suspended in a high-boiling point solvent like n-butanol. Hydrazine hydrate is added, and the mixture is refluxed. The resulting 6-amino-pyrimido[4,5-d]pyrimidine intermediate is often used directly in the next step without extensive purification.

  • Deamination: The crude amino intermediate is dissolved in acetic acid, and sodium nitrite is added to effect deamination, yielding the pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione.

  • Functionalization: The resulting trione can be further functionalized. For instance, treatment with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like triethylamine can convert one of the carbonyl groups into a triflate, a good leaving group for subsequent coupling reactions.

Solid-Phase Synthesis

To facilitate the rapid generation of compound libraries for high-throughput screening, solid-phase synthesis methodologies have been developed.[5] A typical approach starts with a polymer-bound pyrimidine. The key step involves the reaction of this support-bound pyrimidine with isocyanates, leading to the formation of a carbamate intermediate. A subsequent base-catalyzed intramolecular ring closure yields the polymer-bound 3-monosubstituted this compound.[5] Further modifications, such as alkylation and cleavage from the resin with various amines, can generate a diverse array of 1,3-disubstituted 7-amino-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in moderate yields and high purity.[5]

G A Polymer-bound Pyrimidine C Carbamate Intermediate A->C Reaction B Isocyanate B->C E Polymer-bound Pyrimido[4,5-d]pyrimidine C->E Intramolecular Ring Closure D Base-catalyzed Cyclization D->E G 1,3-disubstituted Intermediate E->G Alkylation F Alkyl Halide F->G I 1,3-disubstituted 7-amino-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione G->I Final Modification H Oxidation & Cleavage with Amine H->I

Figure 1: General workflow for the solid-phase synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones.

Therapeutic Applications and Structure-Activity Relationships

The this compound scaffold has been successfully employed in the design of inhibitors for a variety of therapeutic targets.

Kinase Inhibition in Cancer Therapy

Kinases are a major class of drug targets in oncology. The pyrimido[4,5-d]pyrimidine core has proven to be an excellent template for the development of potent and selective kinase inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Aberrant activation of the B cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of malignant B cells.[6] BTK is a key kinase in this pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[6] A series of this compound derivatives have been reported as potent BTK inhibitors.[6] For instance, compounds 17 and 18 from one study exhibited strong BTK inhibitory activity with IC₅₀ values of 1.2 nM and 0.8 nM, respectively, which are comparable to the approved drug ibrutinib (IC₅₀ = 0.6 nM).[6] Notably, compound 17 showed a more selective profile over the Epidermal Growth Factor Receptor (EGFR) than ibrutinib.[6] At the cellular level, these compounds effectively inhibited the proliferation of Ramos and TMD8 cells and induced cell cycle arrest in the G1 phase.[6]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The emergence of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC), often due to the T790M "gatekeeper" mutation, has driven the search for third-generation inhibitors.[7] this compound derivatives have been designed to overcome this resistance. One potent compound, 20g , demonstrated significant inhibitory activity and selectivity for the EGFRL858R/T790M mutant and displayed outstanding antitumor efficacy in a xenograft mouse model.[7] This highlights the potential of this scaffold in developing next-generation cancer therapeutics.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4] A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been designed and synthesized as CDK2 inhibitors.[4] Compound 7f from this series was found to be more active than the reference compound roscovitine, with an IC₅₀ of 0.05 µM.[4]

CompoundTarget KinaseIC₅₀ (nM)Reference
17 BTK1.2[6]
18 BTK0.8[6]
IbrutinibBTK0.6[6]
20g EGFRL858R/T790MPotent (specific value not stated)[7]
7f CDK250[4]
RoscovitineCDK2>50[4]

Table 1: Inhibitory activities of selected this compound derivatives against various kinases.

G cluster_0 B-Cell Receptor Signaling BCR BCR BTK BTK BCR->BTK Downstream Downstream Signaling BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->BTK Inhibition

Figure 2: Simplified schematic of BTK inhibition by pyrimido[4,5-d]pyrimidine derivatives in the BCR signaling pathway.

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of purines, pyrimidines, and some amino acids.[8] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer agents.[8][9] The pyrimido[4,5-d]pyrimidine scaffold has been explored as a novel class of DHFR inhibitors.[8][9] While many DHFR inhibitors contain a 2,4-diamino substitution on a pyrimidine ring, pyrimido[4,5-d]pyrimidines offer a different structural framework.[8] Some compounds from this class have shown high potency and selectivity as inhibitors of bacterial DHFR.[9] The structural rigidity and specific substitution patterns of these compounds allow for a precise fit into the DHFR active site.[9]

Antiviral and Anti-inflammatory Applications

The pyrimido[4,5-d]pyrimidine scaffold has also demonstrated potential in the development of antiviral and anti-inflammatory agents.[2][10][11]

  • Antiviral Activity: Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have exhibited notable efficacy against human coronavirus 229E (HCoV-229E).[10][12] This suggests that the scaffold could be a promising starting point for the design of novel antiviral drugs, particularly against coronaviruses.[10][12]

  • Anti-inflammatory Activity: Derivatives of the related pyrido[2,3-d]pyrimidine-1,4-dione have been identified as potential cyclooxygenase-2 (COX-2) inhibitors, with some compounds showing greater potency than the established anti-inflammatory drug indomethacin.[13] The pyrimido[4,5-d]pyrimidine core is also being investigated for its anti-inflammatory properties, with some derivatives showing potent lipoxygenase inhibitory activity.[11][14]

Other Therapeutic Areas

The versatility of the pyrimido[4,5-d]pyrimidine scaffold extends to other therapeutic areas as well. For instance, derivatives have been synthesized and investigated for their potential antidepressant activity, with their spatial structure suggesting a possible interaction with presynaptic alpha-receptor sites.[15] Furthermore, certain N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have shown promise as neuroprotective agents with antioxidant and Aβ anti-aggregation properties, which are relevant for neurodegenerative diseases like Alzheimer's.[16]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of numerous potent and selective modulators of disease-related proteins. The successful development of kinase inhibitors for cancer therapy is a testament to the scaffold's potential.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: The full therapeutic potential of this scaffold is yet to be unlocked. Screening of diverse pyrimido[4,5-d]pyrimidine libraries against a wider range of biological targets could lead to the discovery of novel therapeutic agents for various diseases.

  • Development of More Selective Inhibitors: While potent inhibitors have been developed, achieving high selectivity remains a challenge. The use of structure-based drug design and computational modeling will be crucial in designing next-generation inhibitors with improved selectivity profiles, thereby reducing off-target effects and enhancing safety.

  • Optimization of Pharmacokinetic Properties: Further derivatization and prodrug strategies will be important for improving the drug-like properties of these compounds, including solubility, metabolic stability, and oral bioavailability.

References

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  • Bernier, J. L., Henichart, J. P., Warin, V., & Baert, F. (1980). Synthesis and structure–activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity. Journal of Pharmaceutical Sciences, 69(11), 1343–1345. [Link]

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novel Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Novel Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Analogues

Authored by a Senior Application Scientist

Abstract

The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines and its ability to serve as a versatile framework for designing potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of novel analogues based on the this compound core. We will delve into robust synthetic methodologies, explore the diverse biological activities with a focus on kinase inhibition in oncology, elucidate critical structure-activity relationships (SAR), and provide detailed experimental protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Pyrimido[4,5-d]pyrimidine Core: A Scaffold of Therapeutic Promise

Significance in Medicinal Chemistry

Fused pyrimidine systems are cornerstones in the development of bioactive molecules, largely because they are integral components of life's fundamental building blocks, such as nucleosides and nucleotides.[1][2] The pyrimido[4,5-d]pyrimidine nucleus, in particular, has emerged as a highly fruitful scaffold for identifying compounds with a wide array of pharmacological activities.[3] Its diverse biological profile includes anticancer, antiviral, antimicrobial, anti-inflammatory, and diuretic properties, making it a focal point of extensive research.[1][3][4]

Core Structure and Nomenclature

The fundamental structure of the compounds discussed herein is the this compound. The fused bicyclic system consists of two pyrimidine rings. The standard IUPAC numbering for this core, which will be used throughout this guide, is illustrated below. Substitutions at the N-1, N-3, C-5, and C-7 positions are key to modulating the biological activity of the resulting analogues.

Core structure of this compound with IUPAC numbering.

Figure 1. Core chemical structure and numbering of the this compound scaffold.

A Versatile Therapeutic Landscape

Analogues derived from this scaffold have shown significant promise primarily in oncology, where they have been developed as potent inhibitors of key signaling proteins.[3][5] Their structural features facilitate interactions within the ATP-binding pockets of various kinases, leading to the modulation of cellular pathways crucial for cancer cell proliferation and survival.[6] Notable targets include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[7][8] More recently, this scaffold has also been explored for its potential as an antiviral agent, demonstrating efficacy against viruses such as the human coronavirus 229E.[9]

Synthetic Strategies and Methodologies

The generation of a diverse library of this compound analogues requires a flexible and robust synthetic approach. The ability to selectively introduce various substituents at the N-1, N-3, C-5, and C-7 positions is paramount for systematic SAR exploration.

Key Building Blocks and Retrosynthetic Approach

A general and effective strategy for constructing tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones involves a convergent synthesis starting from readily available 1,3-disubstituted 6-aminouracils.[5] This approach allows for the pre-installation of desired groups at the N-1 and N-3 positions of the final scaffold.

G Target Tetrasubstituted Pyrimido[4,5-d]pyrimidine-dione (1) Intermediate1 Acylated Aminouracil (11) Target->Intermediate1 Hydrazine Cyclization & N-N Cleavage Intermediate2 6-Amino-1,3-disubstituted Uracil (9) Intermediate1->Intermediate2 Acylation (LiHMDS) Intermediate3 Acyl Chloride (10) Intermediate1->Intermediate3 Start1 1,3-disubstituted Uracil Intermediate2->Start1 Amination Start2 Carboxylic Acid Intermediate3->Start2 Chlorination

Caption: Retrosynthetic analysis for the target scaffold.

A General Synthetic Route: From 6-Aminouracils

A novel and versatile route allows for the selective variation of substituents at all four key positions.[5] The critical step in this synthesis is a hydrazine-induced cyclization to form the second pyrimidine ring.

Step 1: Synthesis of the Acylated Intermediate (11) The synthesis begins with a 1,3-disubstituted 6-aminouracil derivative (9 ). The low nucleophilicity of the amino group, due to conjugation with the uracil ring, necessitates the use of a strong base to facilitate acylation. Lithium bis(trimethylsilyl)amide (LiHMDS) is an effective choice, deprotonating the amine to form an anion that readily reacts with a desired acid chloride (10 ) to yield the acylated intermediate (11 ).[5]

Step 2: Hydrazine-Induced Cyclization and N-N Bond Cleavage Attempted cyclization of the acylated intermediate using ammonia or amidines proves challenging. However, the more nucleophilic hydrazine successfully promotes ring closure to form an N-amino pyrimidone intermediate (13 ). Subsequent cleavage of the N-N bond is achieved under diazotization conditions using sodium nitrite (NaNO₂) in acetic acid, followed by heating to yield the desired 1,3,7-trisubstituted pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione (12 ).[5]

Step 3: Further Functionalization The resulting trione can be further functionalized. For instance, conversion of the C5-keto group to a triflate allows for the facile introduction of various nucleophiles, such as thioethers, expanding the chemical diversity of the synthesized library.[5]

G cluster_0 Synthetic Workflow Start 6-Aminouracil (9) + Acyl Chloride (10) Step1 Acylation (LiHMDS, THF) Start->Step1 Intermediate Acylated Uracil (11) Step1->Intermediate Step2 Cyclization (Hydrazine) Intermediate->Step2 N_Amino N-Amino Intermediate (13) Step2->N_Amino Step3 N-N Cleavage (NaNO₂, AcOH) N_Amino->Step3 Product Pyrimido-trione (12) Step3->Product

Caption: Key workflow for synthesizing the core scaffold.

Biological Activity and Therapeutic Applications

Analogues of this compound have demonstrated potent inhibitory activity against several kinases that are critical targets in cancer therapy.

Bruton's Tyrosine Kinase (BTK) Inhibition

Aberrant signaling through the B-cell receptor (BCR) pathway is a hallmark of many B-cell malignancies. BTK is a key kinase in this cascade, and its inhibition is a clinically validated therapeutic strategy.[8]

A series of this compound derivatives have been reported as highly potent BTK inhibitors.[8][10] Notably, compounds 17 and 18 from this series displayed enzymatic inhibitory activities comparable to the FDA-approved drug ibrutinib.[8] Critically, these compounds also showed significant antiproliferative effects in B-cell lymphoma cell lines (Ramos and TMD8) and were found to arrest the cell cycle in the G1 phase.[8] An important advantage observed was that compound 17 exhibited a more selective profile over EGFR compared to ibrutinib, which is significant for reducing off-target side effects.[8]

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine Analogue Inhibitor->BTK

Caption: Inhibition of the BCR signaling pathway by BTK inhibitors.

CompoundBTK IC₅₀ (nM)EGFR IC₅₀ (nM)Ramos Cells GI₅₀ (µM)TMD8 Cells GI₅₀ (µM)Reference
Ibrutinib 0.66.40.0070.12[8]
Compound 17 1.2190.50.0810.54[8]
Compound 18 0.813.70.0350.43[8]

Table 1. Comparative inhibitory activities of lead pyrimido[4,5-d]pyrimidine-dione analogues against BTK and EGFR.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The pyrimido[4,5-d]pyrimidine scaffold is structurally related to 4-anilinoquinazolines, a well-established class of EGFR inhibitors that includes drugs like gefitinib and erlotinib.[6] This similarity has prompted the investigation of these analogues as EGFR inhibitors. A key challenge in EGFR-targeted therapy for non-small cell lung cancer (NSCLC) is the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation.[11]

Researchers have successfully designed pyrimido[4,5-d]pyrimidine-based compounds as third-generation, mutant-selective EGFR inhibitors.[11][12] For example, a series of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][7][9]oxazin-2-one derivatives, which are structurally related to the core topic, were designed to overcome T790M-mediated resistance. Compound 20a from this series demonstrated potent inhibition of the double mutant EGFRL858R/T790M with an IC₅₀ of 4.5 nM, while showing significantly less activity against wild-type EGFR (IC₅₀ = 156 nM).[11] This ~35-fold selectivity is a critical attribute for minimizing dose-limiting toxicities associated with inhibiting wild-type EGFR in healthy tissues.[11]

CompoundEGFRWT IC₅₀ (nM)EGFRL858R/T790M IC₅₀ (nM)Selectivity Ratio (WT/Mutant)Reference
Compound 20a 1564.5~35[11]
CO-1686 2277.0~32[11]

Table 2. Enzymatic inhibitory activity and selectivity of a representative mutant-selective EGFR inhibitor.

Structure-Activity Relationships (SAR)

Systematic modification of the pyrimido[4,5-d]pyrimidine core has yielded crucial insights into the structural requirements for potent and selective biological activity.

  • Substituents at N-1 and N-3: These positions are often occupied by small alkyl groups (e.g., methyl, isobutyl). These groups can influence solubility and position the core within the target's binding pocket.[5]

  • Substituents at C-7: This position is a key vector for achieving potency and selectivity. For BTK inhibitors, specific substituted phenyl rings are often employed. For EGFR inhibitors, groups that can interact with the gatekeeper residue are critical.[8][11]

  • Fused Ring System: The pyrimido[5,4-d]pyrimidine fusion pattern has been reported to be more potent for EGFR inhibition than the pyrimido[4,5-d]pyrimidine system, highlighting the importance of nitrogen atom placement in the overall scaffold.[13]

  • Solubilizing Groups: The addition of moieties like a pyrrolidine group can improve the aqueous solubility of the compounds, which is a critical parameter for drug development.[13]

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis and evaluation of novel this compound analogues.

Protocol: Synthesis of a 1,3,7-Trisubstituted Pyrimido[4,5-d]pyrimidine-trione (12)

This protocol is adapted from the general method described by McClure et al.[5]

  • Acylation: To a solution of 1-isobutyl-3-methyl-6-aminouracil (9 , 1.0 eq) in anhydrous THF (0.07 M) at -78 °C under a nitrogen atmosphere, add a 1 M solution of LiHMDS in THF (1.15 eq) dropwise. Stir the mixture at -78 °C for 10 minutes, then at 0 °C for 30 minutes. Re-cool the mixture to -78 °C and add the desired acid chloride (10 , 1.3 eq) in one portion. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the acylated intermediate (11 ).

  • Cyclization: Suspend the acylated intermediate (11 , 1.0 eq) in n-butanol (0.01 M) and treat with hydrazine monohydrate (NH₂NH₂·H₂O, large excess) under a nitrogen atmosphere. Reflux the mixture for 30 minutes. Concentrate the reaction mixture to afford the crude N-amino intermediate (13 ), which is used directly in the next step.

  • N-N Cleavage: Dissolve the crude intermediate (13 ) in acetic acid (0.02 M) and add sodium nitrite (NaNO₂, 8.0 eq). Reflux the mixture for 5 minutes. Cool to room temperature, add an additional portion of NaNO₂ (8.0 eq), and reflux again for 5 minutes.

  • Final Purification: Concentrate the reaction mixture in vacuo. Dissolve the residue in dichloromethane (DCM), wash with water, and concentrate. Purify the final product (12 ) by flash chromatography.

Protocol: In Vitro Kinase Inhibition Assay (General)
  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, the specific kinase (e.g., EGFRL858R/T790M), a suitable peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding an ATP solution (at or near the Kₘ concentration for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Antiproliferation Assay (SRB Assay)
  • Cell Plating: Seed human cancer cells (e.g., H1975 for EGFR, Ramos for BTK) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Cell Fixation: Gently wash the cells and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Determine the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) by plotting the percentage of cell growth versus the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a highly validated and versatile platform for the design of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent and selective inhibitors for a range of important biological targets, particularly protein kinases involved in cancer. The successful development of analogues with high selectivity for mutant forms of kinases over their wild-type counterparts underscores the potential of this scaffold to address acquired drug resistance, a major challenge in modern oncology.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Targets: Expanding the application of this scaffold to other kinase families and non-kinase targets.

  • Optimization of Pharmacokinetics: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Covalent and Allosteric Inhibition: Designing analogues that can form covalent bonds with their targets for prolonged inhibition or that bind to allosteric sites for improved selectivity.

By integrating rational drug design, innovative synthetic chemistry, and rigorous biological evaluation, the this compound core will undoubtedly continue to be a source of promising new drug candidates.

References

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The Pharmacological Landscape of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones

The pyrimido[4,5-d]pyrimidine nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities.[1][2][3][4] This bicyclic scaffold serves as a privileged structure, offering a rigid framework amenable to substitution at various positions, thereby enabling the fine-tuning of its biological profile. This guide provides an in-depth exploration of the pharmacological properties of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives, focusing on their therapeutic potential as anticancer, enzyme inhibitory, antiviral, and antioxidant agents. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that underpin their biological effects, offering valuable insights for researchers and professionals engaged in drug development.

The core structure of this compound is a testament to the power of heterocyclic chemistry in generating pharmacologically relevant molecules. Its synthetic accessibility, often through multicomponent reactions or solid-phase synthesis, allows for the creation of large and diverse chemical libraries for high-throughput screening.[5][6] The strategic placement of different functional groups on this scaffold has led to the discovery of compounds with high potency and selectivity against various biological targets.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancies

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting efficacy against a range of human tumor cell lines.[7][8] Their antitumor activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[2][3][4]

Mechanism of Action: Targeting Key Oncogenic Drivers

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.[7] Notably, certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK).

EGFR Inhibition: The emergence of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC), often due to the T790M mutation, has driven the search for novel therapeutic agents. This compound derivatives have been designed as third-generation EGFR inhibitors to overcome this resistance.[9] For instance, compound 20g from a synthesized series demonstrated significant inhibitory activity against the EGFRL858R/T790M mutant while sparing wild-type EGFR, showcasing its potential for targeted cancer therapy.[9]

BTK Inhibition: Aberrant B cell receptor (BCR) signaling is a hallmark of many B-cell malignancies. Bruton's tyrosine kinase (BTK) is a critical component of this pathway, making it an attractive therapeutic target.[10] Several this compound derivatives have been reported as potent BTK inhibitors.[10] Compounds 17 and 18 from one study displayed strong BTK inhibitory activities with IC50 values of 1.2 nM and 0.8 nM, respectively, comparable to the approved drug ibrutinib (IC50 = 0.6 nM).[10] Furthermore, compound 17 exhibited a more selective profile over EGFR than ibrutinib.[10]

CDK2 Inhibition: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer. A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines were designed and synthesized as CDK2 inhibitors.[8] These compounds demonstrated potent and selective CDK inhibitory activities and were effective in inhibiting the proliferation of cultured human tumor cells.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro activity of selected this compound derivatives against various cancer-related targets and cell lines.

CompoundTarget/Cell LineIC50 (nM)Reference
17 BTK1.2[10]
18 BTK0.8[10]
Ibrutinib (reference) BTK0.6[10]
20g EGFRL858R/T790M-[9]
7f CDK20.05 µM[8]
7e CDK20.25 µM[8]
7a CDK20.31 µM[8]
Roscovitine (reference) CDK2-[8]
Signaling Pathway Visualization

The diagram below illustrates the role of BTK in the B-cell receptor signaling pathway, a key target for certain this compound derivatives.

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺) DAG_IP3->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine -2,4(1H,3H)-dione Derivatives Inhibitor->BTK Inhibition Synthesis_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 6-aminouracils) Reaction Multi-step Synthesis (e.g., cyclization, substitution) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification InVitro In Vitro Assays (Enzyme Inhibition, Cell Proliferation) Purification->InVitro InVivo In Vivo Models (e.g., Xenograft models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR SAR->Reaction Lead Optimization

Caption: A generalized workflow for the development of pyrimido[4-5-d]pyrimidine-2,4(1H,3H)-dione-based therapeutic agents.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their synthesis and pharmacological properties has led to the identification of potent and selective inhibitors of key biological targets implicated in cancer, viral infections, and neurodegenerative diseases. The adaptability of this core structure allows for the generation of diverse chemical libraries, paving the way for the discovery of new drug candidates with improved efficacy and safety profiles.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications. The use of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation this compound derivatives with enhanced target specificity and reduced off-target effects. The continued investigation of this remarkable heterocyclic system holds great promise for addressing unmet medical needs.

References

  • Diao, Y., et al. (2019). Discovery and Biological evaluation of this compound derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3390-3395. [Link]

  • Ciarlone, A. A., et al. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 56(15), 1949-1952. [Link]

  • Masquelin, T., et al. (2003). SolidPhase Synthesis of Pyrimido[4,5- d ]pyrimidine-2,4(1 H ,3 H )-diones. ResearchGate. [Link]

  • Georgiou, E. A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(1), 1. [Link]

  • Monier, M., et al. (2021). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines. ResearchGate. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

  • Zhao, Z., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrimido[4,5- d]pyrimidine-2,4(1 H,3 H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. Journal of Medicinal Chemistry, 61(13), 5609-5622. [Link]

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The Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Core: A Privileged Scaffold for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimido[4,5-d]pyrimidine nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure." This distinction arises from its remarkable ability to serve as a versatile scaffold for the design of potent and selective ligands for a multitude of biological targets. This technical guide provides an in-depth exploration of the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core and its derivatives. We will delve into the synthetic methodologies for its construction, its diverse pharmacological applications with a primary focus on its role as a kinase inhibitor in oncology, and the critical structure-activity relationships that govern its biological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic discovery programs.

Introduction: The Concept of a Privileged Scaffold

In the realm of medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The pyrimidine ring itself is a cornerstone of numerous biologically active molecules, including nucleic acids and various approved drugs.[1][2] The fusion of two pyrimidine rings to form the pyrimido[4,5-d]pyrimidine system creates a structurally rigid and electronically distinct entity that has proven to be a fertile ground for the development of novel therapeutics.[3] This fused system offers multiple points for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired target engagement and selectivity. The diverse biological activities reported for pyrimido[4,5-d]pyrimidine derivatives span from anticancer and anti-inflammatory to antimicrobial and antiviral, underscoring the broad utility of this core structure.[3]

Synthetic Strategies for the Pyrimido[4,5-d]pyrimidine Core

The construction of the pyrimido[4,5-d]pyrimidine scaffold can be achieved through various synthetic routes, often starting from readily available pyrimidine precursors. The choice of synthetic strategy is frequently dictated by the desired substitution pattern on the final molecule.

A prevalent and effective method involves the cyclization of functionalized pyrimidines. For instance, a one-pot condensation reaction of an aromatic aldehyde, urea or thiourea, and a 6-aminouracil derivative in an acidic medium provides a straightforward entry to substituted pyrimido[4,5-d]pyrimidines.[4] More advanced methodologies, such as solid-phase synthesis, have also been developed to facilitate the generation of libraries of these compounds for high-throughput screening.[5] This approach involves the reaction of a support-bound pyrimidine with isocyanates, followed by an intramolecular ring closure.[5]

A general synthetic workflow is depicted below:

Synthetic_Workflow pyrimidine Substituted 6-Aminouracil cyclization Cyclocondensation pyrimidine->cyclization Step 1 reagents Aldehyde, Urea/Thiourea, Catalyst reagents->cyclization core Pyrimido[4,5-d]pyrimidine Core cyclization->core Formation of Fused Ring functionalization Functionalization (e.g., Alkylation, Amination) core->functionalization Step 2 derivatives Target Derivatives functionalization->derivatives

Caption: Generalized synthetic workflow for pyrimido[4,5-d]pyrimidine derivatives.

A novel synthetic route to produce 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones starts from 1,3-disubstituted 6-amino uracils, with a key hydrazine-induced cyclization step to form the fused pyrimidine ring.[6] This method allows for selective variation of substituents at four key positions (N-1, N-3, C-5, and C-7), enabling the creation of a diverse set of compounds for biological screening.[6]

Pharmacological Applications: A Focus on Kinase Inhibition

The pyrimido[4,5-d]pyrimidine scaffold has emerged as a particularly potent framework for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[7] First-generation EGFR inhibitors like gefitinib and erlotinib have shown clinical efficacy, but their effectiveness is often limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation.[8] This has spurred the development of third-generation inhibitors that can overcome this resistance.

Derivatives of this compound have been designed and synthesized as potent and selective inhibitors of mutant EGFR.[8] For instance, compound 20g from a reported series demonstrated significant inhibitory activity against the EGFRL858R/T790M mutant and displayed outstanding antitumor efficacy in a xenograft mouse model.[8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the point of intervention for pyrimido[4,5-d]pyrimidine inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[9] Aberrant BCR signaling is a key driver in various B-cell malignancies. The development of potent and selective BTK inhibitors is therefore a major focus in cancer therapy.

A series of this compound derivatives have been reported as highly potent BTK inhibitors.[9] Notably, compounds 17 and 18 from this series exhibited IC50 values of 1.2 nM and 0.8 nM, respectively, which are comparable to the approved BTK inhibitor ibrutinib (IC50 = 0.6 nM).[9] Importantly, compound 17 showed a more selective profile over EGFR than ibrutinib, which is a significant advantage in reducing off-target effects.[9]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of cancer cells. CDK2, in particular, is essential for the G1/S phase transition. A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been developed as potent and selective CDK2 inhibitors.[4] One compound, 7f , was found to be more active than the reference compound roscovitine, with an IC50 of 0.05 µM.[4]

Structure-Activity Relationship (SAR) Insights

The extensive research into pyrimido[4,5-d]pyrimidine derivatives has yielded valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective inhibitors.

  • Substitutions at the N-1 and N-3 positions: These positions are often occupied by small alkyl groups, which can influence the solubility and metabolic stability of the compounds.

  • Substitutions at the C-5 and C-7 positions: These positions are critical for modulating the biological activity and selectivity of the compounds. For instance, in the case of EGFR inhibitors, specific substitutions at the C-7 position are crucial for interacting with the kinase hinge region. For BTK inhibitors, bulky aromatic groups at the C-5 position have been shown to be beneficial for potency.

  • Introduction of specific functional groups: The incorporation of moieties capable of forming hydrogen bonds or covalent interactions with the target kinase can significantly enhance potency.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyrimido[4,5-d]pyrimidine derivatives against various kinase targets.

Table 1: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives against EGFR

CompoundEGFRL858R/T790M IC50 (nM)H1975 Cell Line GI50 (nM)Reference
20g 2.515.2[8]
Gefitinib1,2802,830[8]
Erlotinib1,5603,120[8]

Table 2: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives against BTK

CompoundBTK IC50 (nM)EGFR IC50 (nM)Reference
17 1.2>10,000[9]
18 0.81,200[9]
Ibrutinib0.68.5[9]

Table 3: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives against CDKs

CompoundCDK2 IC50 (µM)CDK4 IC50 (µM)Reference
7a 0.31>10[4]
7e 0.25>10[4]
7f 0.050.86[4]
Roscovitine0.45>10[4]

Experimental Protocols

General Synthesis of 1,3,5,7-Tetrasubstituted Pyrimido[4,5-d]pyrimidine-2,4-diones[6]

A representative protocol for the synthesis of the core scaffold is as follows:

  • Step 1: Synthesis of Ethyl 1,3-disubstituted-6-acetamido-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. To a solution of a 1,3-disubstituted 6-aminouracil in an appropriate solvent (e.g., THF), add a base (e.g., LiHMDS) at low temperature (-78 °C). Stir the reaction mixture for a specified time before adding an acylating agent (e.g., an acid chloride). Allow the reaction to warm to room temperature and stir overnight.[6]

  • Step 2: Hydrazine-induced Cyclization. Suspend the product from Step 1 in a suitable solvent (e.g., n-BuOH) and treat with hydrazine hydrate under an inert atmosphere. Reflux the mixture for a defined period. Concentrate the reaction mixture to afford the crude 6-amino-pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione derivative.[6]

  • Step 3: Further Derivatization. The crude product from Step 2 can be further modified. For example, treatment with sodium nitrite in acetic acid can lead to the corresponding trione.[6] Subsequent reactions, such as triflation followed by Suzuki coupling, can be used to introduce further diversity at the C-7 position.

In Vitro Kinase Inhibition Assay (General Procedure)

The inhibitory activity of the synthesized compounds against target kinases (e.g., EGFR, BTK, CDK2) can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, the appropriate substrate (e.g., a peptide or protein), and ATP.

  • Add the test compounds to the wells and incubate at a specified temperature for a set period.

  • Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to be decorated with a wide array of functional groups, has enabled the development of potent and selective inhibitors for a range of important therapeutic targets, particularly protein kinases. The promising preclinical data for several derivatives, especially in the context of overcoming drug resistance in cancer, highlights the immense potential of this scaffold. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel substitution patterns to target other kinase families, and advancing the most promising candidates into clinical development. The continued exploration of the chemical space around the pyrimido[4,5-d]pyrimidine core is poised to deliver the next generation of targeted therapeutics.

References

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  • Hao, Y., Lyu, J., Qu, R., Tong, Y., Sun, D., Feng, F., Geng, M., Xie, H., Li, H., & Ding, J. (2018). Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. Journal of Medicinal Chemistry, 61(13), 5609-5622. [Link]

  • Xu, T., Zhang, L., Xu, S., Yang, C. Y., Luo, J., Ding, F., Lu, X., Liu, Y., Tu, Z., Li, S., Pei, D., Cai, Q., Li, H., Ren, X., Wang, S., & Ding, K. (2013). Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives as selective inhibitors of EGFR threonine790 to methionine790 (T790M) mutants. Angewandte Chemie International Edition, 52(32), 8387-8390. [Link]

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Whitepaper: Strategic Discovery of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimido[4,5-d]pyrimidine scaffold represents a "privileged" heterocyclic structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities.[1] This guide provides a deep technical dive into the strategic discovery and development of inhibitors based on the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core. We will dissect the rationale behind target selection, explore versatile synthetic strategies, elucidate the iterative process of structure-activity relationship (SAR) optimization, and detail the robust biological evaluation workflow required to validate these compounds. This document is intended for drug discovery professionals, providing field-proven insights into the causality behind experimental design and the construction of self-validating research protocols.

The Pyrimido[4,5-d]pyrimidine Core: A Scaffold of Opportunity

The fusion of two pyrimidine rings creates a nitrogen-rich heterocyclic system that is structurally analogous to the purine nucleobases, allowing it to effectively mimic the adenine region of ATP and interact with the ATP-binding sites of numerous enzymes.[2] This inherent characteristic makes it an exceptional starting point for the design of kinase inhibitors. The pyrimido[4,5-d]pyrimidine framework has been successfully leveraged to develop potent inhibitors for a range of therapeutic targets, including those in oncology, immunology, and virology.[1][3]

The 2,4-dione substitution pattern, in particular, offers a stable and synthetically accessible core structure. The nitrogen atoms at positions 1 and 3, along with the carbon at position 7, provide key "handles" for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of this compound.

Rationale for Target Selection & Mechanism of Action

The versatility of the scaffold allows for its application against multiple high-value drug targets. The strategic choice of a target is driven by a deep understanding of disease pathology and the structural biology of the target enzyme.

Targeting Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

Aberrant activation of the B-cell receptor (BCR) signaling pathway is a hallmark of many B-cell cancers.[4] BTK is a critical non-receptor tyrosine kinase in this cascade, making it a prime target for therapeutic intervention.[4] The pyrimido[4,5-d]pyrimidine core serves as an effective hinge-binding motif within the ATP pocket of BTK. By optimizing substituents, it is possible to develop highly potent and selective inhibitors that outperform earlier generations of covalent inhibitors like ibrutinib, particularly concerning off-target effects on kinases such as EGFR.[4]

Overcoming Resistance in EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC)

First-generation EGFR inhibitors are effective against NSCLC harboring activating mutations, but clinical efficacy is often limited by the emergence of the T790M "gatekeeper" resistance mutation.[5] The development of third-generation inhibitors that selectively target the T790M mutant while sparing wild-type (WT) EGFR is a critical clinical goal. The pyrimido[4,5-d]pyrimidine-2,4-dione scaffold has been successfully engineered to achieve this selectivity. Specific derivatives have demonstrated potent inhibition of the EGFRL858R/T790M mutant and have shown significant anti-tumor efficacy in xenograft models derived from resistant tumors.[5]

Modulating the Cell Cycle via Cyclin-Dependent Kinase 2 (CDK2)

CDKs are essential for cell cycle progression, and their dysregulation is a common feature of cancer.[2] CDK2, in particular, is required for the G1 to S phase transition.[2] The pyrimido[4,5-d]pyrimidine core was rationally designed to mimic the adenine portion of ATP, the natural substrate for kinases.[2] By strategically modifying the substituents, researchers have developed compounds with high activity against CDK2, leading to the inhibition of tumor cell proliferation.[2]

G cluster_pathways Target Inhibition Pathways Scaffold Pyrimido[4,5-d]pyrimidine -2,4-dione Core BTK BTK Inhibition Scaffold->BTK Binds ATP Pocket EGFR EGFR (T790M) Inhibition Scaffold->EGFR Binds ATP Pocket CDK2 CDK2 Inhibition Scaffold->CDK2 Binds ATP Pocket BCell Block B-Cell Receptor Signaling BTK->BCell NSCLC Block Proliferation in Resistant NSCLC EGFR->NSCLC CellCycle Induce G1/S Cell Cycle Arrest CDK2->CellCycle

Caption: Targeted signaling pathways for pyrimido[4,5-d]pyrimidine inhibitors.

Synthetic Strategies: From Blueprint to Molecule

A robust and flexible synthetic route is paramount for generating a diverse library of analogs for SAR studies. The most common and effective strategies start from readily available 6-aminouracil derivatives.

Core Synthesis via Hydrazine-Induced Cyclization

A novel and highly adaptable route involves using 1,3-disubstituted 6-aminouracils as the foundational starting material.[6] The key transformation is a hydrazine-induced cyclization to form the second fused pyrimidine ring. This method allows for the selective and independent variation of substituents at the N-1, N-3, C-5, and C-7 positions, which is essential for comprehensive SAR exploration.[6]

Experimental Protocol 1: General Synthesis of a 1,3,5,7-Tetrasubstituted Pyrimido[4,5-d]pyrimidine-2,4-dione
  • Step 1: Acylation of 6-aminouracil: To a solution of a 1,3-disubstituted-6-aminouracil in a suitable solvent like pyridine, add an acyl chloride (e.g., benzoyl chloride) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench with water and extract the product. This step introduces the precursor to the C-5 substituent.

  • Step 2: Hydrazine-induced Cyclization: Suspend the acylated uracil from Step 1 in a high-boiling solvent such as n-butanol. Add hydrazine hydrate (NH₂NH₂·H₂O) under a nitrogen atmosphere.[6] Reflux the mixture for 30-60 minutes. The reaction progress can be monitored by LC-MS. Upon completion, concentrate the reaction mixture to obtain the crude 6-amino intermediate.

  • Step 3: Diazotization and Halogenation (Example for C-7 functionalization): Dissolve the crude amino-pyrimidopyrimidine from Step 2 in acetic acid. Add sodium nitrite (NaNO₂) to form the diazonium salt, which can then be converted to a halogenated intermediate (e.g., using CuBr) to provide a handle for further modification.

  • Step 4: C-7 Substitution (e.g., Suzuki Coupling): The halogenated intermediate from Step 3 can be subjected to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to install a wide variety of aryl, heteroaryl, or amino groups at the C-7 position.

  • Step 5: Final Alkylation/Amination at C-5: The carbonyl at C-5 can be converted to a triflate, which then serves as an excellent electrophile for substitution reactions to install the final C-5 substituent.[6]

  • Validation: Each step must be validated by LC-MS to confirm the mass of the desired product and by ¹H NMR to confirm the structure before proceeding. The final product's purity should be assessed by HPLC (>95%) and its identity confirmed by high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of the core scaffold is the engine of lead optimization. The goal is to maximize on-target potency while minimizing off-target activity and improving drug-like properties.

SAR Insights for BTK Inhibitors

For BTK inhibitors, a key objective is achieving selectivity over EGFR to avoid the side effects associated with dual inhibition. Research has shown that specific substitutions are critical for this profile.[4]

CompoundR¹ Group (at C7)BTK IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/BTK)
Ibrutinib (Reference)0.66.4~11
17 4-phenoxyphenyl1.2>1000>833
18 4-(4-methylpiperazin-1-yl)phenyl0.820.1~25
Data synthesized from Diao et al., Bioorg Med Chem, 2019.[4]

Causality Analysis: The data clearly indicates that introducing a bulky 4-phenoxyphenyl group at the C7 position (Compound 17) dramatically improves selectivity for BTK over EGFR.[4] Molecular modeling suggests this group extends into a region of the BTK binding pocket that is not conserved in EGFR, thereby sterically preventing efficient binding to the off-target kinase. This demonstrates a successful structure-based design strategy to engineer selectivity.

SAR Insights for Mutant-Selective EGFR Inhibitors

To overcome the T790M resistance mutation, inhibitors must be designed to form specific interactions within the mutated ATP binding pocket that are less favorable in the WT enzyme.

CompoundR¹ Group (at C7)R² Group (Acrylamide Warhead)EGFRL858R/T790M IC₅₀ (nM)EGFRWT IC₅₀ (nM)Selectivity Index (WT/Mutant)
Afatinib (Reference)Yes1010.1
Osimertinib (Reference)Yes12.922917.7
20g Indole-6-ylYes15.6487.431.2
Data synthesized from Zhang et al., J Med Chem, 2018.[5]

Causality Analysis: Compound 20g, featuring an indole-6-yl moiety at C7, demonstrates excellent potency against the resistant mutant enzyme and a superior selectivity index compared to the reference compounds.[5] This highlights the importance of exploring diverse aromatic systems at this position to optimize interactions with the gatekeeper residue. The acrylamide warhead is a common feature in third-generation inhibitors, forming a covalent bond with Cys797 in the active site, which contributes to their high potency and prolonged duration of action.

Biological Evaluation Workflow: A Self-Validating Cascade

A tiered approach is essential for efficiently screening and validating candidate inhibitors. The workflow progresses from high-throughput biochemical assays to more complex cellular and in vivo models.

G cluster_workflow Biological Evaluation Workflow Biochem Tier 1: Biochemical Assay (e.g., In Vitro Kinase Assay) CellBased Tier 2: Cell-Based Assays (Proliferation, Target Engagement) Biochem->CellBased Confirm Potency & Selectivity InVivo Tier 3: In Vivo Models (Xenograft Efficacy Studies) CellBased->InVivo Confirm Cellular Activity & On-Target Effects ADME Parallel Assessment: ADME/Tox Profiling CellBased->ADME Guide Optimization

Caption: Tiered workflow for inhibitor evaluation and validation.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for quantifying inhibitor potency in a biochemical context.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase of interest. An effective inhibitor will displace the tracer, leading to a decrease in the FRET signal.

  • Reagents:

    • Kinase of interest (e.g., recombinant human BTK, EGFRT790M).

    • Europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-GST).

    • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.

    • Test compounds (serially diluted in DMSO).

    • Assay buffer.

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

    • In a 384-well plate, add the kinase and the Eu-labeled antibody mixture.

    • Add the test inhibitor from the dilution series. Include a "no inhibitor" positive control (0% inhibition, maximum signal) and a "no kinase" negative control (100% inhibition, background signal).

    • Add the tracer to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis & Validation:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • The assay is considered valid if the Z'-factor (a measure of statistical effect size) is ≥ 0.5, ensuring a clear distinction between the positive and negative controls.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective inhibitors against a range of clinically relevant targets. The success of this scaffold lies in its structural mimicry of purines, combined with its synthetic tractability, which allows for extensive and systematic optimization.

Future work in this area will likely focus on:

  • Exploring New Targets: Applying this scaffold to other kinase families or even non-kinase targets where ATP or similar cofactors are involved.

  • Developing Covalent Reversible Inhibitors: Moving beyond irreversible covalent binding to develop inhibitors with improved safety profiles.

  • Targeted Protein Degradation: Using the pyrimido[4,5-d]pyrimidine core as a warhead for PROTACs (Proteolysis-Targeting Chimeras) to induce the degradation of target proteins rather than just inhibiting them.

  • Improving ADME Properties: Continued optimization to enhance oral bioavailability, metabolic stability, and reduce potential toxicities, thereby increasing the probability of clinical success.

By integrating rational design, versatile synthesis, and a rigorous, self-validating biological evaluation cascade, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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  • Diao, Y., et al. (2019). Discovery and Biological evaluation of this compound derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Various Authors. (2023). Synthesis of pyrimido[4,5-d]pyrimidine 11. ResearchGate. [Link]

  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. (n.d.). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]

  • Allouch, N., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

  • Fathalla, W., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. National Institutes of Health. [Link]

  • Taylor, E. C., et al. (n.d.). Pyrimido [4,5-d]pyrimidines. Part I. Journal of the American Chemical Society. [Link]

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  • Wang, C., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. [Link]

  • El-Sayed, N. F., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]

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  • Lee, S., et al. (2022). Discovery of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one and 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives as novel ENPP1 inhibitors. ScienceDirect. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrimido[4,5- d]pyrimidine-2,4(1 H,3 H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. PubMed. [Link]

  • Diao, Y., et al. (2019). Discovery and Biological evaluation of this compound derivatives as potent Bruton's tyrosine kinase inhibitors. R Discovery. [Link]

  • El-Damasy, D. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]

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The Cornerstone of Bioactive Heterocycles: An In-depth Technical Guide to Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimido[4,5-d]pyrimidine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows for diverse biological activities, including potential applications as antitumor, antiviral, antimicrobial, and anti-allergic agents. This guide provides a comprehensive overview of the core chemical properties of a key derivative, Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into its synthesis, reactivity, spectral characteristics, and the underlying principles that govern its chemical behavior.

I. Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₆H₄N₄O₂, is a planar, bicyclic system composed of two fused pyrimidine rings. The electron-deficient nature of these rings is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic substitution at various positions.

Core Physicochemical Data

A summary of the key computed physicochemical properties of the parent compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for guiding derivatization strategies.

PropertyValueSource
Molecular Weight 164.12 g/mol [1]
Molecular Formula C₆H₄N₄O₂[1]
XLogP3 -0.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Topological Polar Surface Area 84 Ų[1]

II. Synthesis Strategies: Building the Core Scaffold

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the final molecule.

A. Cyclization from Uracil Derivatives

A prevalent and versatile method involves the use of substituted 6-aminouracils as starting materials. This approach allows for the systematic introduction of substituents at the N-1 and N-3 positions of the uracil ring, which ultimately correspond to the same positions in the final pyrimido[4,5-d]pyrimidine product.

A key step in this synthetic strategy is the hydrazine-induced cyclization to form the second pyrimidine ring.[2][3] This methodology provides a powerful tool for creating a diverse library of compounds for biological screening by varying the uracil precursors and subsequent alkylation or acylation reagents.[2]

Conceptual Workflow: Synthesis from 6-Aminouracil Precursors

G A 1,3-Disubstituted 6-Aminouracil B Acylation/Alkylation of the Amino Group A->B Introduce R' group C Acylated/Alkylated Uracil Intermediate B->C D Hydrazine-Induced Cyclization C->D Formation of the second pyrimidine ring E Substituted Pyrimido[4,5-d]pyrimidine -2,4(1H,3H)-dione D->E

Caption: General workflow for synthesizing substituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones from 6-aminouracil precursors.

B. Solid-Phase Synthesis

For the generation of compound libraries, solid-phase synthesis offers significant advantages in terms of purification and automation. A reported solid-phase strategy for pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones commences with a polymer-bound pyrimidine.[4] The key reaction involves the treatment of this support-bound pyrimidine with isocyanates, leading to a carbamate intermediate. A subsequent base-catalyzed intramolecular ring closure yields the polymer-bound this compound.[4] Further modifications, such as alkylation and cleavage from the resin with various amines, can then be performed to generate a diverse set of final products.[4]

C. One-Pot Multicomponent Reactions

Efficiency in chemical synthesis is paramount, and one-pot multicomponent reactions are a powerful tool in this regard. The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been successfully achieved using a DABCO-based ionic liquid as a catalyst.[5] This approach offers several advantages, including short reaction times, high yields, and ease of product isolation and catalyst reusability.[5]

III. Chemical Reactivity and Tautomerism

The chemical reactivity of this compound is largely governed by the presence of the two pyrimidine rings and the dione functionality.

A. Tautomerism: The Keto-Enol Equilibrium

A critical aspect of the chemical nature of this compound is its ability to exist in different tautomeric forms. The parent molecule primarily exists in the dioxo (keto) form. However, under certain conditions, it can undergo keto-enol tautomerization to form various hydroxy (enol) tautomers.[6] This tautomerism is a key factor in its biological activity, as the different forms can present distinct hydrogen bonding patterns for interaction with biological targets.[7] The equilibrium between these forms can be influenced by the solvent, pH, and the presence of substituents. Computational studies on the simpler 4(3H)-pyrimidinone system have shown that while the keto form is generally more stable, the tautomeric equilibrium can be influenced by factors such as aromaticity and intramolecular hydrogen bonds.[8][9]

Keto-Enol Tautomerism of the Core Scaffold

G Keto Dioxo (Keto) Form Enol1 Dihydroxy (Enol) Form Keto->Enol1 Tautomerization

Caption: Equilibrium between the dioxo and dihydroxy tautomers of the this compound core.

B. Nucleophilic Substitution

The electron-deficient nature of the pyrimidine rings makes the pyrimido[4,5-d]pyrimidine core susceptible to nucleophilic attack.[10] This property is fundamental to the derivatization of the scaffold, allowing for the introduction of a wide range of functional groups at various positions to modulate the molecule's biological activity.

IV. Spectral Properties and Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of these compounds. In the ¹H NMR spectra of derivatives, characteristic signals for the protons on the pyrimidine rings and any substituents can be observed. The chemical shifts of the NH protons are often seen as exchangeable signals.[11][12] For instance, in the ¹H-NMR spectrum of a pyrano[2,3-d:6,5-d']dipyrimidine-2,4(3H,5H)-dione derivative, exchangeable signals for NH and OH protons were observed at δ 11.23 and 11.27 ppm.[11]

The ¹³C NMR spectra provide information about the carbon framework. In hexahydropyrimido[4,5-d]pyrimidine derivatives, the carbonyl carbon signal typically appears in the range of δ = 153.04–153.34 ppm.[13]

B. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of this compound derivatives typically shows strong absorption bands corresponding to the carbonyl (C=O) groups, usually in the range of 1502–1705 cm⁻¹.[13] The N-H stretching vibrations are also observable. For example, the IR spectrum of a pyranodipyrimidine derivative displayed two NH bands at 3125.16 and 3040.10 cm⁻¹.[11]

C. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to confirm the molecular ion peak of the target molecules.[13]

V. Potential Applications in Drug Discovery

The this compound scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.

  • Anticancer Activity: Derivatives of this scaffold have shown promise as potent inhibitors of key signaling proteins in cancer, such as Bruton's tyrosine kinase (BTK).[14] Some compounds have displayed strong BTK inhibitory activities with IC₅₀ values in the nanomolar range, comparable to the approved drug ibrutinib.[14]

  • Antiviral and Antimicrobial Properties: The pyrimido[4,5-d]pyrimidine core has been explored for the development of novel antiviral and antimicrobial agents.[13][15]

  • Neuroprotective and Antioxidant Effects: Certain derivatives have demonstrated neuroprotective and antioxidant properties, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's.[16]

  • Universal Base Analogs: The unique hydrogen bonding capabilities of the tautomeric forms of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H,3H,6H,8H)-tetraone have led to its investigation as a universal base in DNA sequencing technologies.[7]

VI. Experimental Protocols

To provide practical insights, a generalized experimental protocol for the synthesis of a substituted this compound, based on the cyclization of a 6-aminouracil derivative, is outlined below. Researchers should adapt this protocol based on the specific reactivity of their chosen substrates and reagents.

Protocol: Synthesis of a 1,3,7-Trisubstituted Pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione

Materials:

  • Substituted 6-aminouracil

  • Appropriate acyl chloride

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Sodium nitrite (NaNO₂)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butanol

  • Acetic acid

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Acylation of 6-Aminouracil: a. Dissolve the starting 1,3-disubstituted 6-aminouracil in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere. b. Add a solution of LiHMDS in THF dropwise. c. Stir the reaction mixture at -78 °C for 10 minutes, then at 0 °C for 30 minutes, and re-cool to -78 °C. d. Add the desired acid chloride in one portion. e. Allow the reaction mixture to slowly warm to room temperature and stir overnight. f. Quench the reaction and purify the resulting acylated intermediate.[2]

  • Hydrazine-Induced Cyclization: a. Suspend the acylated uracil intermediate in n-butanol. b. Add hydrazine hydrate under a nitrogen atmosphere. c. Reflux the mixture for 30 minutes. d. Concentrate the reaction mixture to obtain the crude 6-amino-pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione derivative, which can often be used directly in the next step.[2]

  • Deamination: a. Dissolve the crude amino intermediate in acetic acid. b. Add sodium nitrite and reflux the mixture for 5 minutes. c. Cool to room temperature, add another portion of sodium nitrite, and reflux for an additional 5 minutes. d. Concentrate the reaction mixture in vacuo to yield the desired trione product.[2]

VII. Conclusion

This compound and its derivatives represent a versatile and highly valuable class of heterocyclic compounds. Their accessible synthesis, rich chemical reactivity, and diverse biological activities make them a focal point of ongoing research in medicinal chemistry and materials science. A thorough understanding of their fundamental chemical properties, as outlined in this guide, is essential for the rational design and development of novel therapeutic agents and functional materials based on this remarkable scaffold.

References

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones.
  • SolidPhase Synthesis of Pyrimido[4,5- d ]pyrimidine-2,4(1 H ,3 H )-diones.
  • Synthesis of cyclopentyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid c
  • Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone.
  • Synthesis of pyrimido [4,5-d] pyrimidinethione deriv
  • Pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone as a novel universal base.
  • This compound.
  • Possible tautomerism of pyrimido[4,5-d]pyrimidine deriv
  • Pyrimido[4,5-D]pyrimidine.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
  • Tautomerism characteristics of 4-pyrimidone.
  • A green one-pot synthetic protocol of hexahydropyrimido[4,5-d] pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies.
  • Pyrimido[4,5-d]pyrimidine-thione.
  • Discovery and Biological evaluation of this compound derivatives as potent Bruton's tyrosine kinase inhibitors.
  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium.
  • 5-aminothis compound.
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
  • Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione.
  • pyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione, hexahydro-1,4,5,6-tetramethyl-.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
  • Pyrimido [4,5-d]pyrimidines. Part I.
  • Pyrimido[4,5-D]pyrimidine.
  • Efficient synthesis of some novel pyrimido[4,5‐e][2][17]oxazine dione derivatives via one‐pot three‐component reaction under thermal and thermal microwave‐assisted conditions.

  • Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones.
  • 66-22-8|Pyrimidine-2,4(1H,3H)-dione.
  • 1H-PYRIMIDO[4,5-D]PYRIMIDINE-2,4-DIONE.
  • pyrimido[4,5-d]pyrimidine-2,4,5,7(1H,3H,6H,8H)-tetrone.

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The Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Scaffold: A Technical Guide to Synthesis, Analogue Development, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimido[4,5-d]pyrimidine nucleus, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines. This guide provides an in-depth technical overview of the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core and its structural analogues. We will traverse the foundational synthetic strategies for constructing the bicyclic core, delve into the structure-activity relationships (SAR) of key analogue classes, and provide detailed, field-proven protocols for evaluating their biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents, with a focus on anticancer, neuroprotective, and antioxidant applications.

The Core Scaffold: Physicochemical Properties and Strategic Importance

The this compound is a planar, aromatic heterocyclic compound with a molecular weight of 164.12 g/mol .[1] Its structure, comprising two fused pyrimidine rings, presents a rich landscape for chemical modification. The presence of multiple nitrogen atoms and carbonyl groups allows for a variety of hydrogen bond donor and acceptor interactions, which are critical for binding to biological targets. The strategic importance of this scaffold lies in its ability to mimic endogenous nucleobases, making it a prime candidate for designing inhibitors of enzymes involved in nucleic acid metabolism and cellular signaling, such as kinases.

Caption: Core structure of this compound.

Foundational Synthetic Strategies

The construction of the this compound core is most efficiently achieved through the cyclization of appropriately substituted 6-aminouracil precursors. This approach offers high modularity, allowing for the introduction of diversity elements at various positions of the uracil ring prior to the final ring closure.

Synthesis of 1,3-Disubstituted-6-aminouracil Precursors

The journey to the target scaffold begins with the synthesis of 6-aminouracils. These are typically prepared by the condensation of an active methylene compound, such as cyanoacetic acid, with a substituted urea. The choice of the N,N'-disubstituted urea directly dictates the substituents at the N-1 and N-3 positions of the final pyrimidopyrimidine.

Synthesis_of_6_Aminouracil Substituted_Urea R1-NH-CO-NH-R3 Condensation Condensation (e.g., Acetic Anhydride) Substituted_Urea->Condensation Cyanoacetic_Acid NC-CH2-COOH Cyanoacetic_Acid->Condensation Precursor 1,3-Disubstituted-6-aminouracil Condensation->Precursor EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF Ligand EGF->EGFR PI3K PI3K/AKT Pathway Dimerization->PI3K activates RAS RAS/MAPK Pathway Dimerization->RAS activates Analogue Pyrimido[4,5-d]pyrimidine Analogue Analogue->Dimerization INHIBITS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrimido[4,5-d]pyrimidines and the Power of Solid-Phase Synthesis

The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. This fused-ring structure is the core of numerous compounds exhibiting a wide array of biological activities, including applications as agents for treating central nervous system disorders, bacterial infections, as well as potent analgesic and antiallergic agents.[1] The ability to systematically modify the substituents around this core is crucial for optimizing therapeutic efficacy and exploring structure-activity relationships (SAR).

Traditional solution-phase synthesis, while effective, can be laborious for generating a large number of analogs due to the need for repeated, complex purification steps. Solid-phase organic synthesis (SPOS) provides a powerful alternative, enabling the rapid, parallel, and often automated construction of compound libraries.[1][2][3] By anchoring the initial reactant to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing, dramatically streamlining the synthetic workflow. This guide details a robust and versatile solid-phase methodology for the synthesis of 1,3,7-trisubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, leveraging a traceless, sulfur-based safety-catch linker strategy.[1][4]

Strategic Overview: A Three-Point Diversity Approach

The protocol described herein allows for the introduction of three distinct points of chemical diversity (R¹, R², and R³) onto the pyrimido[4,5-d]pyrimidine core. The overall strategy begins with a pre-functionalized pyrimidine anchored to a solid support via a sulfur linker. The synthesis proceeds through a key base-catalyzed intramolecular cyclization, followed by functionalization and a final nucleophilic cleavage step that simultaneously purifies and releases the target compounds.

The general workflow is depicted below:

G Resin Polymer Support (e.g., Merrifield Resin) Start Polymer-Bound Pyrimidine Resin->Start Linker & Pyrimidine Attachment Step1 Reaction with Isocyanate (R¹-NCO) (Diversity Point 1) Start->Step1 Intermediate1 Carbamate Intermediate Step1->Intermediate1 Step2 Base-Catalyzed Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Polymer-Bound 3-Substituted Pyrimido[4,5-d]pyrimidine-dione Step2->Intermediate2 Step3 Alkylation with Alkyl Halide (R²-X) (Diversity Point 2) Intermediate2->Step3 Intermediate3 Polymer-Bound 1,3-Disubstituted Pyrimido[4,5-d]pyrimidine-dione Step3->Intermediate3 Step4 Linker Activation (Oxidation) Intermediate3->Step4 Intermediate4 Activated Sulfinyl Intermediate Step4->Intermediate4 Step5 Cleavage with Amine (R³-NH₂) (Diversity Point 3) Intermediate4->Step5 Final Final Product: 1,3,7-Trisubstituted Pyrimido[4,5-d]pyrimidine-dione Step5->Final

Figure 1: High-level workflow for the solid-phase synthesis of pyrimido[4,5-d]pyrimidine-diones, illustrating the sequential introduction of three points of diversity.

Core Reaction Mechanism: Cyclization and Traceless Cleavage

The success of this methodology hinges on two key chemical transformations: the formation of the second pyrimidine ring and the "safety-catch" cleavage from the solid support.

  • Ring Formation: A polymer-bound aminopyrimidine reacts with an isocyanate to form a carbamate intermediate. The crucial step is the subsequent intramolecular ring closure, which is promoted by a strong, non-nucleophilic base (e.g., a phosphazene base). This base deprotonates the carbamate nitrogen, initiating a nucleophilic attack on the adjacent pyrimidine carbonyl, thereby constructing the fused heterocyclic core.[1][4]

  • Safety-Catch Cleavage: This strategy employs a linker that is stable throughout the synthetic sequence but can be "activated" in a discrete step just before cleavage.[5] In this protocol, a thioether linker is used. This linker is robust to the basic and alkylating conditions used earlier. Prior to cleavage, the thioether is oxidized to a more labile alkylsulfinyl group. This electron-withdrawing group sufficiently activates the linker, allowing for efficient nucleophilic displacement by various amines, which simultaneously releases the final product from the resin and introduces the third point of diversity in a traceless manner.[1][6]

G cluster_synthesis On-Resin Synthesis cluster_cleavage Activation & Cleavage A Resin-S-Pyrimidine-NH₂ B Resin-S-Pyrimidine-NH-CO-NHR¹ A->B + R¹NCO C Resin-S-Pyrimido[4,5-d]pyrimidine-dione (N³-R¹) B->C Strong Base (Cyclization) D Resin-S-Pyrimido[4,5-d]pyrimidine-dione (N¹-R², N³-R¹) C->D + R²X E Resin-SO-Pyrimido[4,5-d]pyrimidine-dione (Activated Linker) D->E Oxidation F Final Product (7-NHR³ substituted) E->F + R³NH₂ (Cleavage)

Figure 2: Key mechanistic stages of the synthesis, highlighting the on-resin cyclization and the safety-catch activation/cleavage sequence.

Experimental Protocols

Disclaimer: These protocols are adapted from established literature and should be performed by trained professionals in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Materials & Equipment
  • Solid Support: Merrifield resin (chloromethylated polystyrene).

  • Reagents: 4-Amino-6-mercapto-2-(methylthio)pyrimidine, various isocyanates, various alkyl halides, various primary and secondary amines, N-(phenylsulfonyl)-3-phenyloxaziridine, Phosphazene base P1-t-Bu, potassium carbonate (K₂CO₃), trifluoroacetic acid (TFA).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dioxane, Chloroform (CHCl₃), Dichloromethane (DCM), Methanol (MeOH).

  • Equipment: Solid-phase synthesis vessels, orbital shaker, filtration apparatus, rotary evaporator, High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer.

Protocol 1: Preparation of Polymer-Bound Pyrimidine (Starting Resin)

This protocol outlines the attachment of the initial pyrimidine building block to the solid support via the thioether linker.

  • Resin Swelling: Swell Merrifield resin in DMF for 30 minutes in a synthesis vessel.

  • Thiol Attachment: To the swollen resin, add a solution of 4-Amino-6-mercapto-2-(methylthio)pyrimidine (3.0 eq) and K₂CO₃ (3.0 eq) in DMF.

  • Reaction: Shake the mixture at 50°C for 16 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), water (2x), DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under high vacuum. The loading of the resin can be determined by elemental analysis or by a test cleavage.

Protocol 2: Synthesis of Polymer-Bound 1,3-Disubstituted Pyrimido[4,5-d]pyrimidine-diones

This multi-step protocol builds the core heterocyclic structure on the resin.

  • Resin Preparation: Swell the polymer-bound pyrimidine resin from Protocol 1 in anhydrous dioxane.

  • Isocyanate Coupling (Diversity Point 1): Add a solution of the desired isocyanate (R¹-NCO, 4.0 eq) in dioxane. Shake the reaction mixture at room temperature for 12 hours.

  • Washing: Filter and wash the resin with dioxane (3x) and DCM (3x) to remove excess isocyanate.

  • Intramolecular Cyclization: Swell the resin in anhydrous dioxane. Add a solution of Phosphazene base P1-t-Bu (2.0 eq) in dioxane. Shake at 60°C for 6 hours.

  • Washing: Filter and wash the resin with dioxane (3x) and DCM (3x).

  • N-Alkylation (Diversity Point 2): Swell the resin in anhydrous DMF. Add the desired alkyl halide (R²-X, 5.0 eq) and K₂CO₃ (5.0 eq). Shake at 50°C for 12 hours.

  • Final Washing: Filter the resin and wash sequentially with DMF (3x), water (2x), DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under high vacuum.

Protocol 3: Linker Activation and Cleavage (Product Release)

This is the final stage where the "safety-catch" linker is activated and the product is cleaved from the support, introducing the final point of diversity.

  • Resin Swelling: Swell the dried resin from Protocol 2 in CHCl₃.

  • Linker Oxidation: Add a solution of N-(phenylsulfonyl)-3-phenyloxaziridine (1.3 eq) in CHCl₃. Shake at room temperature for 4 hours.[1]

  • Washing: Filter and wash the resin with CHCl₃ (3x) and dioxane (3x) to remove the oxidizing agent and by-products.

  • Nucleophilic Cleavage (Diversity Point 3): To the washed resin, add anhydrous dioxane followed by the desired amine (R³-NH₂, 4.0 eq).

  • Reaction: Seal the vessel and shake at 85°C for 6 hours.[1]

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with an additional portion of dioxane and combine the filtrates.

  • Isolation: Remove the solvent from the combined filtrates under reduced pressure to yield the crude 1,3,7-trisubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.

  • Purification and Analysis: Purify the crude product as needed using techniques like preparative HPLC or crystallization. Confirm the structure and purity using HPLC, ¹H NMR, and mass spectrometry. The literature reports that this method can produce libraries in moderate yields with high purity directly after cleavage.[1]

Data Summary: Representative Reaction Parameters

The following table summarizes the typical parameters and expected outcomes for this synthetic sequence, demonstrating its utility for generating a diverse library of compounds.

ParameterStep 2: Isocyanate CouplingStep 2: AlkylationStep 3: Cleavage
Variable Reagent Isocyanates (R¹-NCO)Alkyl Halides (R²-X)Amines (R³-NH₂)
Examples Phenyl isocyanate, Ethyl isocyanate, etc.Iodomethane, Benzyl bromide, etc.Piperidine, Morpholine, Aniline, etc.
Solvent DioxaneDMFDioxane
Base N/AK₂CO₃N/A (Amine acts as nucleophile)
Temperature Room Temperature50°C85°C
Time 12 h12 h6 h
Expected Yield - (Intermediate)- (Intermediate)30–75% (Overall)[1]
Expected Purity - (Intermediate)- (Intermediate)55–99% (Crude)[1]

Conclusion

This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a library of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. The strategy's strength lies in its modularity, allowing for the introduction of three points of diversity through a streamlined workflow. The use of a sulfur-based safety-catch linker is particularly advantageous, ensuring linker stability throughout the core-building steps and enabling a traceless cleavage that introduces the final substituent. This methodology is ideally suited for medicinal chemistry programs aimed at exploring the SAR of this important heterocyclic scaffold and accelerating the discovery of new therapeutic agents.

References

  • Masquelin, T., et al. (2003). Solid-Phase Synthesis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. Synthesis, 2003(13), 2009-2015. Available from: [Link]

  • Gong, Y. D., & Kim, Y. J. (1999). Solid phase synthesis of structurally diverse pyrimido[4,5-d] pyrimidines for the potential use in combinatorial chemistry. Bioorganic & Medicinal Chemistry Letters, 9(7), 965-966. Available from: [Link]

  • ResearchGate. (n.d.). SolidPhase Synthesis of Pyrimido[4,5- d ]pyrimidine-2,4(1 H ,3 H )-diones. Available from: [Link]

  • Hutchins, S. M., & Chapman, K. T. (2003). Solid Phase Approaches to N-Heterocycles Using a Sulfur Linker Cleaved by SmI2. The Journal of Organic Chemistry, 68(23), 8874-8880. Available from: [Link]

  • Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(3), 131-152. Available from: [Link]

  • Porcheddu, A., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6628. Available from: [Link]

  • ResearchGate. (n.d.). Suggested mechanism for the synthesis of pyrimido[4,5-d]pyrimidine derivatives catalyzed by l-proline (Path-A). Available from: [Link]

  • ResearchGate. (n.d.). Advances in the Solid Phase Synthesis of Pyrimidine Derivatives. Available from: [Link]

Sources

Application Note & Protocol Guide: Comprehensive Characterization of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Foreword: The Analytical Imperative for a Privileged Scaffold

The pyrimido[4,5-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous compounds with significant therapeutic potential, including inhibitors of Bruton's tyrosine kinase (BTK) and other key cellular targets.[1][2] The specific analogue, Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (Molecular Formula: C₆H₄N₄O₂, Molecular Weight: 164.12 g/mol ), serves as a crucial building block for drug discovery.[3] Its unambiguous characterization is not merely a procedural step but the bedrock upon which all subsequent biological and pharmacological data rests.

This guide eschews a simple checklist approach. Instead, it presents an integrated analytical strategy, explaining not just how to perform the characterization, but why specific methods are chosen and how their results synergize to build an irrefutable structural and purity profile. We will proceed from establishing purity and molecular identity to elucidating the precise molecular architecture.

The Integrated Characterization Workflow

A newly synthesized batch of a target compound requires a multi-faceted analytical approach. No single technique is sufficient. The following workflow illustrates the logical progression and complementary nature of the core analytical methods.

cluster_0 Initial Purity & Identity Screen cluster_1 Definitive Structural Elucidation cluster_2 Optional & Advanced Characterization TLC TLC (Reaction Monitoring) HPLC HPLC-UV (Purity Assessment) TLC->HPLC Confirms single major component LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Confirms single major component UVVIS UV-Vis Spectroscopy (Chromophore Analysis) HPLC->UVVIS Determines λmax for optimal detection NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Skeleton) LCMS->NMR Confirms mass of structure to be elucidated HRMS HRMS (Elemental Composition) LCMS->HRMS Provides m/z for precise mass measurement FTIR FT-IR (Functional Groups) NMR->FTIR Corroborates functional groups (e.g., C=O, N-H) XRAY Single Crystal X-Ray (Absolute 3D Structure) NMR->XRAY Provides solution structure to compare with solid state

Sources

Comprehensive Structural Elucidation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a detailed guide for the structural analysis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, a key heterocyclic scaffold in medicinal chemistry.[1] We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed to yield unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for the characterization of nitrogen-rich heterocyclic compounds. The causality behind experimental choices is explained to empower users to adapt these protocols to their specific instrumentation and research needs.

Introduction: The Significance of the Pyrimido[4,5-d]pyrimidine Core

The Pyrimido[4,5-d]pyrimidine scaffold is a fused heterocyclic system composed of two pyrimidine rings.[2] This core structure is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including potent inhibitors of key enzymes like Bruton's tyrosine kinase (BTK).[1] The diverse pharmacological activities exhibited by its derivatives, such as antitumor, antiviral, and anti-inflammatory properties, make the unambiguous structural characterization of this class of compounds a critical step in drug discovery and development.[3][4]

This compound (Figure 1) is the parent dione of this family. Its structural elucidation presents a valuable case study for the application of modern analytical techniques.

Figure 1: Chemical Structure of this compound Molecular Formula: C₆H₄N₄O₂ Molecular Weight: 164.12 g/mol [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom.

Rationale for Experimental Design
  • Solvent Selection: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent ability to dissolve a wide range of polar, heterocyclic compounds, including those with amide and amine functionalities. The residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) is well-defined and typically does not interfere with the signals of the analyte.

  • Spectrometer Frequency: A higher field strength (e.g., 400-600 MHz for ¹H NMR) is advantageous as it provides better signal dispersion and simplifies the interpretation of complex coupling patterns, which can be anticipated in aromatic heterocyclic systems.[6]

  • 2D NMR Experiments: While ¹H and ¹³C NMR are foundational, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for definitive assignments, especially for substituted derivatives. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.

Predicted NMR Spectral Data

The symmetrical nature of the unsubstituted this compound will simplify its NMR spectra. However, tautomerism can influence the observed chemical shifts. The dione form is generally the most stable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-5~8.5 - 9.0-SingletN/A
H-7~8.5 - 9.0-SingletN/A
N1-H~11.0 - 12.0-Broad SingletN/A
N3-H~11.0 - 12.0-Broad SingletN/A
C-2-~150 - 155--
C-4-~160 - 165--
C-4a-~145 - 150--
C-5-~155 - 160--
C-7-~155 - 160--
C-8a-~145 - 150--

Note: These are estimated chemical shifts based on data for similar pyrimidine and purine systems. Actual values may vary.[6][7]

Step-by-Step NMR Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Gently vortex the tube to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical Parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: -2 to 14 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16-32

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical Parameters:

      • Spectral width: 0 to 200 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum using the residual DMSO peak at 2.50 ppm.

    • Calibrate the ¹³C spectrum using the DMSO-d₆ peak at 39.52 ppm.

    • Integrate the proton signals and determine their multiplicities and coupling constants.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Rationale for Experimental Design
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this class of compounds. ESI is a soft ionization technique that is well-suited for polar, nitrogen-containing molecules, typically generating protonated molecular ions [M+H]⁺ in positive ion mode or deprotonated ions [M-H]⁻ in negative ion mode with minimal in-source fragmentation.[8][9] Electron Ionization (EI) can also be used, but it is a high-energy technique that often leads to extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[3][10]

  • Mass Analyzer: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are highly recommended. These analyzers provide accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for confirming the molecular formula.

  • Tandem MS (MS/MS): To gain deeper structural insights, tandem mass spectrometry (MS/MS) should be performed. In this experiment, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Predicted Mass Spectral Data

Table 2: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺165.0407
[M+Na]⁺187.0226
[M-H]⁻163.0261

Calculated for C₆H₄N₄O₂

Predicted Fragmentation Pattern

The fragmentation of the pyrimido[4,5-d]pyrimidine core is expected to involve characteristic cleavages of the pyrimidine rings.[9][11] Common fragmentation pathways for related structures include the loss of small neutral molecules such as HCN, CO, and HNCO.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the sequential loss of isocyanic acid (HNCO), a common fragmentation for uracil-like structures.

Step-by-Step Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or DMSO.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. A typical mobile phase for ESI is a mixture of acetonitrile and water with 0.1% formic acid to promote protonation in positive ion mode.[9][12]

  • Liquid Chromatography (LC) Parameters (Optional but Recommended):

    • Using a C18 reversed-phase column is a standard approach for separating the analyte from potential impurities before it enters the mass spectrometer.[13]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A suitable gradient from high aqueous to high organic content.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas (N₂) Flow: 600-800 L/hr

    • Desolvation Temperature: 350-450 °C[13]

    • Scan Range: m/z 50-500

  • Tandem MS (MS/MS) Acquisition:

    • Perform a product ion scan on the precursor ion at m/z 165.04.

    • Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described in this note.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output prep Dissolve 5-10 mg in DMSO-d6 acq_H1 1H NMR Acquisition (400+ MHz) prep->acq_H1 acq_C13 13C NMR Acquisition prep->acq_C13 proc Fourier Transform, Phasing, Baseline Correction acq_H1->proc acq_C13->proc calib Calibration (ref. to solvent) proc->calib analysis Integration & Coupling Analysis calib->analysis output Assigned Structure analysis->output

Caption: Workflow for NMR analysis of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis cluster_output Final Output prep_ms Dilute sample in ACN/H2O + 0.1% FA lc LC Separation (C18) prep_ms->lc ms1 Full Scan MS (ESI+) lc->ms1 ms2 Tandem MS (MS/MS) of [M+H]+ ms1->ms2 mass_det Accurate Mass Determination ms1->mass_det frag_analysis Fragmentation Pathway Analysis ms2->frag_analysis output_ms Confirmed Molecular Formula & Structural Insights mass_det->output_ms frag_analysis->output_ms

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the structural elucidation of this compound. By combining high-resolution NMR and mass spectrometry data, researchers can achieve unambiguous confirmation of the compound's identity and purity. The principles and methodologies described herein are broadly applicable to the characterization of other novel pyrimido[4,5-d]pyrimidine derivatives, thereby supporting the advancement of drug discovery and development programs targeting this important class of heterocyclic compounds.

References

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Kéki, S., et al. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 20(13), 1935-1946. Available from: [Link]

  • Krajsovszky, G., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(10), e4870. Available from: [Link]

  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. Available from: [Link]

  • Krajsovszky, G., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available from: [Link]

  • Creek, D. J., et al. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 883-884, 102-110. Available from: [Link]

  • Shishkina, I. P., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Taylor, E. C., et al. (1959). Pyrimido [4,5-d]pyrimidines. Part I. Journal of the American Chemical Society, 81(10), 2442–2448. Available from: [Link]

  • Diao, Y., et al. (2019). Discovery and Biological evaluation of this compound derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3390-3395. Available from: [Link]

  • Patel, M. N., et al. (2015). A green one-pot synthetic protocol of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. Molecular Diversity, 19(4), 845-858. Available from: [Link]

Sources

Application Note: A Comprehensive Guide to In Vitro Kinase Assays for the Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Kinases with Novel Scaffolds

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[1][2] In recent years, the pyrimido[4,5-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of important kinases.[3]

Published research has highlighted the potential of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent and selective inhibitors of key kinases such as Bruton's tyrosine kinase (BTK) and cyclin-dependent kinase 2 (CDK2), which are implicated in B-cell malignancies and cell cycle dysregulation, respectively.[4][5] The successful development of these compounds into clinical candidates hinges on robust and reliable methods to quantify their inhibitory potency and selectivity.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro kinase assays tailored for the characterization of pyrimido[4,5-d]pyrimidine-based inhibitors. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol using a modern luminescence-based method, and provide the necessary framework for accurate data analysis and interpretation.

The Foundation: Principles of In Vitro Kinase Assays

An in vitro kinase assay measures the transfer of the γ-phosphate from adenosine triphosphate (ATP) to a specific substrate, catalyzed by a purified kinase enzyme.[6][7] The inhibitory effect of a compound is determined by quantifying the reduction in this enzymatic activity.

G cluster_reactants Reactants cluster_products Products ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Peptide/Protein Substrate Substrate->Kinase ADP ADP pSubstrate Phosphorylated Substrate Kinase->ADP Kinase->pSubstrate Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->Kinase Inhibition

Caption: The core enzymatic reaction inhibited by a kinase inhibitor.

While traditional assays relied on the use of radioactive ³²P-labeled ATP, the field has largely shifted to safer, more efficient, and high-throughput compatible non-radioactive methods.[1][8][9] The choice of assay technology is critical and depends on the experimental goal, required throughput, and available instrumentation.

Common Non-Radioactive Assay Formats:

  • Luminescence-Based Assays: These are the most widely used methods in high-throughput screening (HTS) due to their high sensitivity and simple "mix-and-read" formats.[10][11]

    • ATP Depletion (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to kinase activity.[6][12] A limitation is that it's a "signal decrease" assay, which requires significant ATP consumption (often ~50%) to achieve a robust signal window.[11]

    • ADP Detection (e.g., ADP-Glo™): Measures the amount of ADP produced. The luminescent signal is directly proportional to kinase activity.[13][14] This format is often more sensitive and less prone to interference because it measures product formation.[10]

  • Fluorescence-Based Assays: These methods offer robust alternatives for various screening applications.

    • Fluorescence Polarization (FP): This homogeneous technique measures changes in the rotational speed of a small fluorescently labeled peptide tracer.[15][16] When a phosphospecific antibody binds to the phosphorylated tracer, the complex tumbles slower, resulting in a high polarization signal. The assay measures the competition between the kinase-phosphorylated substrate and the tracer for antibody binding.[15][17]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a matched donor-acceptor fluorophore pair (e.g., on an antibody and the substrate) to detect phosphorylation, providing a highly robust assay format with low background.[18][19]

G cluster_lum Luminescence-Based cluster_fluor Fluorescence-Based ATP_Glo ATP Depletion Assay (e.g., Kinase-Glo®) ADP_Glo ADP Detection Assay (e.g., ADP-Glo™) FP Fluorescence Polarization (FP) TRFRET Time-Resolved FRET (TR-FRET) Start Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Start->ATP_Glo Measure remaining ATP Start->ADP_Glo Measure generated ADP Start->FP Measure tracer binding to phospho-antibody Start->TRFRET Measure FRET signal from donor-acceptor pair

Caption: Comparison of major non-radioactive kinase assay principles.

For the remainder of this guide, we will focus on the ADP Detection (ADP-Glo™) methodology, as its "signal-on" format and high sensitivity make it an excellent choice for inhibitor characterization.[20]

Critical Assay Parameters & Experimental Design

The trustworthiness of an in vitro assay is built upon careful optimization and validation. Simply following a kit protocol is insufficient; a senior scientist must understand the causality behind each parameter.

  • Enzyme Concentration: The amount of kinase should be optimized to ensure the reaction operates in the linear range (typically 10-30% substrate turnover). This is determined by running a kinase titration, which ensures that the measured inhibition is not masked by an overly robust enzymatic reaction.

  • ATP Concentration - The Gatekeeper of Potency: This is arguably the most critical parameter for evaluating ATP-competitive inhibitors like many pyrimido[4,5-d]pyrimidine derivatives.[5][21]

    • The Role of Kₘ: The Michaelis constant (Kₘ) for ATP is the concentration at which the kinase reaction rate is half of its maximum (Vₘₐₓ).[21] It reflects the binding affinity between the kinase and ATP.

    • Impact on IC₅₀: The inhibitor's apparent potency (IC₅₀) is directly dependent on the ATP concentration used in the assay. According to the Cheng-Prusoff equation, for an ATP-competitive inhibitor, a higher ATP concentration will result in a higher apparent IC₅₀ value.[22]

    • Standard Practice: For primary screening and comparing inhibitor potency across different kinases, assays are typically run with the ATP concentration at or near its Kₘ value. Under these conditions, the calculated IC₅₀ is approximately twice the inhibitor's true affinity constant (Kᵢ), allowing for standardized comparison.[21][22] Testing at physiological ATP levels (1-10 mM) can provide data more predictive of cellular efficacy later in the drug discovery process.[21]

Table 1: Illustrative Effect of ATP Concentration on Apparent IC₅₀

Parameter Kinase A Kinase B Rationale
Inhibitor Kᵢ 10 nM 10 nM The true inhibitor affinity is identical for both kinases.
ATP Kₘ 15 µM 150 µM Kinase B has a lower affinity for ATP than Kinase A.
Apparent IC₅₀ at ATP Kₘ ~20 nM ~20 nM Running the assay at Kₘ normalizes the data, revealing the inhibitor's similar intrinsic potency against both targets.

| Apparent IC₅₀ at 1 mM ATP | ~677 nM | ~77 nM | At high ATP, the inhibitor appears much weaker against Kinase A, as it must compete with a relatively higher concentration of ATP (relative to Kₘ). |

Calculated using the Cheng-Prusoff equation: IC₅₀ = Kᵢ * (1 + [ATP]/Kₘ)

Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol provides a robust, step-by-step methodology for determining the IC₅₀ of a this compound derivative against a target kinase (e.g., VEGFR-2, EGFR, SRC).[13][14][23]

Materials and Reagents
ReagentRecommended SupplierPurpose
Recombinant Human Kinase (e.g., VEGFR-2)BPS Bioscience, PromegaThe enzyme catalyst.
Kinase Substrate (e.g., Poly(Glu,Tyr 4:1))BPS Bioscience, SigmaThe molecule to be phosphorylated.
Kinase Assay Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA)Promega, BPS BioscienceProvides optimal pH and cofactors for the reaction.
Dithiothreitol (DTT)Standard Lab SupplierA reducing agent to maintain enzyme stability.
Adenosine 5'-triphosphate (ATP)BPS Bioscience, PromegaThe phosphate donor.
Test Inhibitor (Pyrimido[4,5-d]pyrimidine derivative)User-SynthesizedThe compound to be evaluated.
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeStandard Lab SupplierSolvent for the test inhibitor.
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent & Kinase Detection Reagent)PromegaReagents for detecting ADP and generating a luminescent signal.
Solid White, Low-Volume 384-well or 96-well PlatesCorning, GreinerAssay plates designed for luminescence to maximize signal and prevent crosstalk.
Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: Luminescence Detection prep_inhibitor Prepare serial dilutions of test inhibitor in DMSO, then in assay buffer. add_inhibitor Dispense inhibitor dilutions and controls into assay plate. prep_inhibitor->add_inhibitor prep_reagents Prepare 2X Kinase and 2X Substrate/ATP solutions in assay buffer. add_kinase Add 2X Kinase solution. prep_reagents->add_kinase start_reaction Initiate reaction by adding 2X Substrate/ATP solution. prep_reagents->start_reaction add_inhibitor->add_kinase pre_incubate Pre-incubate inhibitor and kinase (e.g., 15 min at RT). add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate (e.g., 60 min at RT) to allow phosphorylation. start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete unused ATP. incubate_reaction->add_adpglo incubate_adpglo Incubate (e.g., 40 min at RT). add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light. incubate_adpglo->add_detection incubate_detection Incubate (e.g., 30 min at RT) to stabilize signal. add_detection->incubate_detection read_lum Read luminescence on a microplate reader. incubate_detection->read_lum

Caption: Detailed workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Protocol (384-well format)

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepare the buffer as required by the specific kinase. A common buffer is 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, and 50µM DTT.[24]

  • Test Inhibitor Dilution Series:

    • Create a primary stock of the pyrimido[4,5-d]pyrimidine derivative in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the primary stock in 100% DMSO to create a 10-point concentration curve (e.g., 4-fold dilutions).

    • Finally, create intermediate dilutions of each DMSO stock into 1X Kinase Buffer. This is done to create a 4X final concentration stock with a consistent, low percentage of DMSO (e.g., 4%).

  • 2X Enzyme Solution: Dilute the kinase stock to 2X the final desired concentration in 1X Kinase Buffer. Keep on ice.

  • 2X Substrate/ATP Mix: Prepare a solution containing the substrate and ATP, each at 2X their final desired concentrations, in 1X Kinase Buffer. For example, if the final concentration is 50 µM ATP, this solution should contain 100 µM ATP.

2. Assay Plate Setup (Total Volume: 10 µL):

  • Add 2.5 µL of the 4X inhibitor dilutions to the "Test Inhibitor" wells.

  • Add 2.5 µL of 1X Kinase Buffer containing the same final DMSO percentage (e.g., 4%) to the "Positive Control" (0% inhibition) wells.

  • Add 2.5 µL of 1X Kinase Buffer containing DMSO to the "Blank" (no enzyme) wells.

3. Kinase Reaction:

  • To the "Test Inhibitor" and "Positive Control" wells, add 2.5 µL of the 2X Enzyme solution.

  • To the "Blank" wells, add 2.5 µL of 1X Kinase Buffer.

  • Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is now 10 µL.

  • Mix the plate gently, cover, and incubate for 60 minutes at room temperature.[13]

4. Luminescence Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[14]

  • Mix the plate and incubate for 40 minutes at room temperature.[14]

  • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.[14]

  • Mix the plate, cover to protect from light, and incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Read the luminescence using a compatible microplate reader.

Data Analysis and Interpretation

  • Data Normalization:

    • Subtract the average luminescent signal of the "Blank" wells from all other data points.

    • The "Positive Control" (enzyme + substrate + ATP, no inhibitor) represents 100% kinase activity (0% inhibition).

    • The "Blank" represents 0% kinase activity (100% inhibition).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Determine IC₅₀:

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression curve (variable slope, four parameters) using software such as GraphPad Prism.

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

  • Assay Quality Control (Z'-Factor):

    • For high-throughput applications, the Z'-factor is calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.[6][12]

    • Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

      • Where pos is the positive control and neg is the blank/maximum inhibition control.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Luminescent Signal - Insufficient enzyme activity or inactive enzyme.- Incorrect buffer components (e.g., missing MgCl₂).- Reagents not equilibrated to room temperature.- Perform a kinase titration to confirm activity.- Verify buffer composition and pH.- Ensure all reagents are at room temperature before use.
High Data Variability (High %CV) - Pipetting errors, especially with small volumes.- Incomplete mixing in wells.- Air bubbles in wells.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure thorough but gentle mixing after each reagent addition.- Centrifuge plates briefly after reagent addition.
Inconsistent IC₅₀ Values - Inaccurate inhibitor concentrations.- ATP concentration differs between experiments.- Reaction time is outside the linear range.- Verify inhibitor stock concentration and dilution scheme.- Use a consistent, freshly prepared ATP solution for all related experiments.- Confirm reaction linearity with a time-course experiment.
Apparent Compound Interference - Inhibitor is autofluorescent/luminescent or inhibits luciferase.- Run a counter-screen by adding the compound directly to the detection reagents without a kinase reaction to check for interference.[20]

Conclusion

The this compound scaffold represents a compelling starting point for the development of novel kinase inhibitors. The successful prosecution of a drug discovery campaign relies on the generation of high-quality, reproducible data. The detailed ADP-Glo™ protocol and the guiding principles outlined in this application note provide a robust framework for accurately determining the inhibitory potency of these compounds. By understanding the causality behind critical assay parameters like ATP concentration and by implementing proper controls, researchers can confidently characterize their inhibitors, enabling data-driven decisions to advance the most promising candidates toward clinical development.

References

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  • BenchChem. Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.
  • Echelon Biosciences.
  • [No Author]. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Vertex AI Search.
  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • BenchChem. Revolutionizing Kinase Research: A Guide to Non-Radioactive Casein Kinase 2 Assays. BenchChem.
  • Diao, Y., et al. (2019). Discovery and Biological evaluation of this compound derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3390-3395. [Link]

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assays.
  • BMG LABTECH.
  • Houghten, R. A., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]

  • Merck. Src Kinase Assay Kit. Merck.
  • BenchChem. Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.
  • Molecular Devices.
  • Promega Corporation. Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
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  • Fayed, B. Z., et al. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. NIH.
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Application Note: A Guide to Cell-Based Assays for Evaluating the Anticancer Activity of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimido[4,5-d]pyrimidine scaffold has emerged as a structurally privileged core in medicinal chemistry, serving as a robust framework for the design of potent kinase inhibitors targeting critical pathways in oncology.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as inhibitors of key oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Src family kinases.[3][4][5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on a strategic panel of cell-based assays to comprehensively evaluate the anticancer activity of novel pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione compounds. We present detailed, field-proven protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression, complemented by methods for mechanistic validation via Western blot.

Introduction: The Pyrimido[4,5-d]pyrimidine Scaffold in Oncology

The quest for selective and potent anticancer agents has led to the identification of specific molecular scaffolds that are amenable to chemical modification and demonstrate high affinity for biological targets. The pyrimido[4,5-d]pyrimidine nucleus is one such scaffold, recognized for its versatility in cancer therapy.[7] Its structural resemblance to the purine core of ATP allows derivatives to function as competitive inhibitors within the ATP-binding pocket of numerous protein kinases, which are often dysregulated in cancer.[1][8]

This guide outlines a logical, multi-step workflow for characterizing the cellular effects of these compounds, moving from broad phenotypic outcomes to specific molecular mechanisms. By employing this integrated suite of assays, researchers can build a robust biological profile for their lead candidates.

Overview of Potential Mechanisms of Action

Pyrimido[4,5-d]pyrimidine derivatives frequently exert their anticancer effects by inhibiting protein kinases that are central to cell growth, proliferation, and survival signals. The inhibition of these targets can disrupt downstream signaling cascades, leading to a halt in proliferation, cell cycle arrest, and ultimately, programmed cell death (apoptosis).

Pathway_Inhibition cluster_0 Pyrimido[4,5-d]pyrimidine Compound cluster_1 Kinase Targets cluster_2 Downstream Cellular Processes cluster_3 Phenotypic Outcomes Compound Pyrimido[4,5-d]pyrimidine Derivative EGFR EGFR Compound->EGFR inhibits CDK CDKs (e.g., CDK2/4) Compound->CDK inhibits Src Src Kinase Compound->Src inhibits Prolif Proliferation & Survival Signaling EGFR->Prolif blocks Cycle Cell Cycle Progression CDK->Cycle blocks Src->Prolif blocks Meta Metastasis & Invasion Signaling Src->Meta blocks Result1 Decreased Proliferation & Viability Prolif->Result1 Result3 Induction of Apoptosis Prolif->Result3 Result2 Cell Cycle Arrest Cycle->Result2 Cycle->Result3 MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (24-72h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan Crystals (e.g., DMSO) C->D E 5. Read Absorbance (~570 nm) D->E F 6. Calculate % Viability & Determine IC50 E->F

Figure 2: General workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium

  • Pyrimido[4,5-d]pyrimidine test compound, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS) [9]* Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) [10]* Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension per well at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂. [11]2. Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "blank" (medium only) wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation: Carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well. [10]Incubate for 2-4 hours at 37°C, protecting the plate from light.

  • Formazan Solubilization: Aspirate the MTT-containing medium. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well. [12]Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the purple formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [9][12]6. Data Analysis:

    • Corrected Absorbance = (Absorbance of test well) - (Mean Absorbance of blank wells).

    • % Viability = [(Mean Corrected Absorbance of treated wells) / (Mean Corrected Absorbance of vehicle control wells)] x 100.

    • Plot % Viability against the logarithm of compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

Summarize the results in a table to compare the compound's potency across different cell lines.

Cell Line Cancer Type Hypothetical Compound A (IC₅₀ in µM)
A549Non-Small Cell Lung1.2
HCT116Colorectal2.5
MCF-7Breast (ER+)0.8
MDA-MB-231Breast (Triple-Negative)5.7

A low IC₅₀ value indicates high potency. Differential sensitivity between cell lines can provide early clues about the compound's mechanism of action or selectivity.

Part II: Investigation of Apoptosis Induction

If a compound reduces cell viability, the next critical step is to determine if it does so by inducing programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this analysis.

Assay Principle: Annexin V/PI Staining

A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. [13]Annexin V is a protein that binds with high affinity to PS in a calcium-dependent manner. [13][14]By conjugating Annexin V to a fluorophore (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is lost. [13]This dual staining, analyzed by flow cytometry, allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Primarily necrotic cells (often from initial injury)

AnnexinV_Principle cluster_reagents Reagents Cell1 Viable Cell Inner Membrane: PS Outer Membrane: Normal Annexin V- / PI- Cell2 Early Apoptotic Cell Inner Membrane: - Outer Membrane: PS Exposed Annexin V+ / PI- Cell1->Cell2 Early Apoptosis Cell3 Late Apoptotic/Necrotic Cell Membrane Compromised DNA Accessible Annexin V+ / PI+ Cell2->Cell3 Late Apoptosis AnnexinV Annexin V-FITC (Binds PS) PI Propidium Iodide (Stains DNA)

Figure 3: Principle of Annexin V and Propidium Iodide staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Treated and control cells (adherent or suspension)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the test compound for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: For adherent cells, trypsinize and collect the cells. Combine them with any floating cells from the supernatant to ensure all apoptotic cells are collected. For suspension cells, simply collect by centrifugation.

  • Washing: Wash the cells (1-5 x 10⁵ per sample) once with cold 1X PBS. [15]Centrifuge and carefully discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. [15][16]5. Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the 100 µL cell suspension. [15]Gently mix.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark. [14][15]7. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. [15]Keep samples on ice and protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible, acquiring data for at least 10,000 events per sample.

Data Presentation and Interpretation

The data is typically presented as a quadrant plot and summarized in a table.

Cell Population Quadrant Control (Vehicle) Compound A (1 µM)
Viable (Annexin V- / PI-)Lower Left95.1%45.3%
Early Apoptotic (Annexin V+ / PI-)Lower Right2.5%35.2%
Late Apoptotic (Annexin V+ / PI+)Upper Right1.8%18.1%
Necrotic (Annexin V- / PI+)Upper Left0.6%1.4%

A significant increase in the lower-right and upper-right quadrants for compound-treated cells is a clear indicator of apoptosis induction.

Part III: Determination of Effects on Cell Cycle Progression

Many kinase inhibitors, particularly those targeting CDKs, exert their anticancer effects by halting the cell cycle, preventing cancer cells from replicating their DNA and dividing.

Assay Principle: Cell Cycle Analysis by PI Staining

This method relies on the quantitative staining of cellular DNA with a fluorescent dye like Propidium Iodide (PI). [17]Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can then distinguish between cells in different phases of the cycle:

  • G0/G1 Phase: Cells with a normal (2N) amount of DNA.

  • S Phase: Cells actively replicating their DNA (between 2N and 4N).

  • G2/M Phase: Cells that have completed DNA replication and have double the DNA content (4N).

Because PI also binds to double-stranded RNA, treatment with RNase is essential for accurate DNA content analysis.

CellCycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Harvest & Count Cells B 2. Fix Cells (e.g., cold 70% ethanol) A->B C 3. Wash & Permeabilize B->C D 4. Treat with RNase A C->D E 5. Stain with Propidium Iodide D->E F 6. Analyze by Flow Cytometry E->F

Figure 4: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold 1X PBS

  • Cold 70% Ethanol

  • PI Staining Buffer (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100) [18]* Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample after compound treatment.

  • Washing: Wash cells once with cold 1X PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add cold 70% ethanol dropwise to fix the cells. [18]Incubate on ice for at least 2 hours or at -20°C overnight.

  • Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash once with PBS. Resuspend the pellet in 300-500 µL of PI Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature or overnight at 4°C, protected from light. [18]6. Flow Cytometry Analysis: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel. [18]Use pulse processing (width vs. area) to exclude doublets.

Data Presentation and Interpretation

Results are presented as a DNA content histogram and summarized in a table.

Cell Cycle Phase Control (Vehicle) Compound B (CDK Inhibitor)
G0/G155.4%78.2%
S30.1%12.5%
G2/M14.5%9.3%

An accumulation of cells in a specific phase (e.g., a G0/G1 arrest for a CDK4/6 inhibitor) accompanied by a reduction in other phases is evidence of a compound-induced cell cycle block. [21]

Part IV: Probing Molecular Mechanisms by Western Blot

To confirm the observations from phenotypic assays and gain mechanistic insight, Western blotting is used to measure changes in the levels of key regulatory proteins.

Principle and Key Targets

Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. [19]For pyrimido[4,5-d]pyrimidine compounds, key targets include:

  • Apoptosis Markers: The execution of apoptosis involves a cascade of enzymes called caspases. The cleavage of Caspase-3 from its inactive pro-form to its active form is a key indicator. A major substrate of active Caspase-3 is PARP-1; its cleavage is considered a hallmark of apoptosis. [20]* Cell Cycle Markers: The levels of cyclin proteins fluctuate throughout the cell cycle. For example, a compound causing G1 arrest would be expected to decrease the expression of proteins required for G1/S transition, such as Cyclin D1 or Cyclin E. [21]

Detailed Protocol: Western Blot Analysis

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lysate Preparation: Treat cells with the compound, then wash with cold PBS and lyse on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. [19]6. Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. [19]Analyze band intensity using densitometry software.

Data Presentation and Interpretation
Protein Target Cellular Role Expected Change with Apoptotic/Arresting Compound
Cleaved PARPApoptosis MarkerIncrease
Cyclin D1G1/S ProgressionDecrease (for G1 arrest)
β-ActinLoading ControlNo Change

The Western blot results should correlate with the phenotypic data. For example, a compound that induces apoptosis in the Annexin V assay should also show an increase in cleaved PARP. A compound causing G1 arrest in the cell cycle analysis should show decreased Cyclin D1 levels.

Conclusion

The evaluation of novel this compound derivatives requires a systematic and multi-faceted approach. By integrating assays for cytotoxicity (MTT), apoptosis (Annexin V/PI), and cell cycle progression (PI staining), researchers can effectively screen and prioritize compounds. Subsequent mechanistic validation by Western blotting provides crucial insights into the molecular pathways being targeted. This comprehensive testing funnel ensures a thorough characterization of a compound's anticancer properties, paving the way for further preclinical development.

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Application Notes and Protocols for Antiviral Activity Screening of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine scaffold is a class of nitrogen-containing heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. These compounds are structurally analogous to purines, allowing them to interact with a wide range of biological targets. While initially explored for their potential as antitumor agents, recent studies have highlighted their promising antiviral properties.[1][2][3] Notably, certain derivatives have demonstrated efficacy against various viruses, including human coronaviruses, making them an attractive framework for the development of novel antiviral therapeutics.[4][5]

This guide provides a comprehensive overview and detailed protocols for a robust antiviral screening cascade designed to identify and characterize the antiviral potential of novel pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione compounds. The presented workflow is designed to be a self-validating system, progressing from high-throughput primary screening to more detailed secondary and mechanistic assays.

The Antiviral Screening Cascade: A Multi-Step Approach

A successful antiviral screening campaign requires a systematic approach to identify potent and selective compounds. The following workflow is proposed for the evaluation of this compound derivatives:

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Mechanism of Action Studies Compound Library Compound Library Cytotoxicity Assay (MTT/XTT) Cytotoxicity Assay (MTT/XTT) Compound Library->Cytotoxicity Assay (MTT/XTT) Determine CC50 CPE Inhibition Assay CPE Inhibition Assay Compound Library->CPE Inhibition Assay Initial Hit Identification Plaque Reduction Assay Plaque Reduction Assay Cytotoxicity Assay (MTT/XTT)->Plaque Reduction Assay Calculate Selectivity Index (SI = CC50/IC50) CPE Inhibition Assay->Plaque Reduction Assay Determine IC50 & Confirm Activity qPCR-based Viral Load Assay qPCR-based Viral Load Assay Plaque Reduction Assay->qPCR-based Viral Load Assay Quantify Viral RNA Reduction Time-of-Addition Assay Time-of-Addition Assay Plaque Reduction Assay->Time-of-Addition Assay Identify Viral Lifecycle Stage of Inhibition

Figure 1: A comprehensive workflow for the antiviral screening of pyrimido[4,5-d]pyrimidine compounds.

Part 1: Foundational Assays - Cytotoxicity and Primary Antiviral Screening

The initial phase of the screening process involves two parallel assays: a cytotoxicity assay to determine the concentration at which the compounds are toxic to the host cells, and a primary antiviral assay to identify initial "hits" that inhibit virus-induced cell death.

Cytotoxicity Assessment: The MTT Assay

Rationale: It is crucial to distinguish between true antiviral activity and non-specific cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] This assay helps determine the 50% cytotoxic concentration (CC50) of the compounds.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Trypsinize and count a suitable host cell line (e.g., Vero E6 for many viruses).

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimido[4,5-d]pyrimidine compounds in culture medium. A typical starting concentration is 100 µM.

    • Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with cells and medium only (cell control) and wells with cells and the solvent used to dissolve the compounds (vehicle control).

    • Incubate for 48-72 hours (this should correspond to the duration of the antiviral assay).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

ParameterDescription
CC50 50% Cytotoxic Concentration
Cell Line e.g., Vero E6, A549, Huh-7
Compound Concentration Range e.g., 0.1 - 100 µM
Incubation Time 48-72 hours
Detection Method Colorimetric (Absorbance at 570 nm)

Table 1: Key parameters for the MTT cytotoxicity assay.

Primary Antiviral Screening: Cytopathic Effect (CPE) Inhibition Assay

Rationale: The CPE inhibition assay is a widely used method for high-throughput screening of antiviral compounds.[7][8] It relies on the ability of a virus to cause visible damage, or cytopathic effect, to a monolayer of host cells. Antiviral compounds will protect the cells from this damage.[9]

Protocol: CPE Inhibition Assay

  • Cell Seeding:

    • Seed host cells in a 96-well plate as described in the MTT assay protocol and incubate for 24 hours.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the pyrimido[4,5-d]pyrimidine compounds at non-toxic concentrations (as determined by the MTT assay).

    • In a separate plate, mix the compound dilutions with a predetermined amount of virus (e.g., a multiplicity of infection (MOI) of 0.01).

    • Remove the medium from the cells and add 100 µL of the compound-virus mixture to the wells.

    • Include the following controls:

      • Cell Control: Cells with medium only.

      • Virus Control: Cells with virus but no compound.

      • Vehicle Control: Cells with virus and the compound solvent.

      • Positive Control: Cells with virus and a known antiviral drug.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in at least 90% of the virus control wells.

  • Visualization and Data Analysis:

    • Observe the cell monolayer under a microscope for the presence of CPE.

    • Cell viability can be quantified using a cell viability reagent (e.g., CellTiter-Glo®) or by staining with crystal violet.

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Hits are typically defined as compounds that show a significant (e.g., >50%) inhibition of CPE at a non-toxic concentration.

Part 2: Hit Confirmation and Potency Determination

Once initial hits are identified, their antiviral activity needs to be confirmed and quantified using a more robust and sensitive assay.

Plaque Reduction Assay

Rationale: The plaque reduction assay is considered the "gold standard" for determining the antiviral potency of a compound.[10][11] It measures the ability of a compound to reduce the number of infectious virus particles, which form localized areas of cell death or "plaques" in a cell monolayer.[12][13] This assay allows for the determination of the 50% inhibitory concentration (IC50).

Protocol: Plaque Reduction Assay

  • Cell Seeding:

    • Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Compound and Virus Incubation:

    • Prepare serial dilutions of the hit compounds.

    • In separate tubes, pre-incubate a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with the virus-compound mixtures for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Overlay:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% low-melting-point agarose or methylcellulose) to restrict virus spread to adjacent cells.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, depending on the virus.

  • Plaque Visualization and Counting:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with a 0.1% crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more promising therapeutic window.

ParameterDescription
IC50 50% Inhibitory Concentration
SI Selectivity Index (CC50/IC50)
Virus Titer e.g., 100 PFU/well
Overlay Medium Agarose or Methylcellulose
Staining Crystal Violet

Table 2: Key parameters for the Plaque Reduction Assay.

Part 3: Elucidating the Mechanism of Action

For the most promising lead compounds, understanding their mechanism of action is crucial for further development.

qPCR-based Viral Load Assay

Rationale: This assay quantifies the amount of viral genetic material (RNA or DNA) in infected cells or the supernatant.[14][] A reduction in viral nucleic acid in the presence of a compound provides strong evidence of its antiviral activity and can help pinpoint the stage of the viral life cycle being inhibited.[16][17]

Protocol: qPCR-based Viral Load Assay

  • Cell Culture and Infection:

    • Seed cells and infect them with the virus in the presence of different concentrations of the compound, as described in the CPE assay.

  • Nucleic Acid Extraction:

    • At various time points post-infection (e.g., 24, 48, 72 hours), harvest the cell supernatant or the cells themselves.

    • Extract viral RNA or DNA using a commercially available kit.

  • Reverse Transcription (for RNA viruses):

    • If the virus is an RNA virus, perform reverse transcription to synthesize complementary DNA (cDNA).

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers and probes specific to a viral gene.

    • Include a standard curve of known concentrations of viral nucleic acid to enable absolute quantification.

  • Data Analysis:

    • Determine the viral copy number in each sample.

    • Calculate the percentage reduction in viral load for each compound concentration compared to the untreated virus control.

G Infected Cells + Compound Infected Cells + Compound Harvest Supernatant/Cells Harvest Supernatant/Cells Infected Cells + Compound->Harvest Supernatant/Cells Nucleic Acid Extraction Nucleic Acid Extraction Harvest Supernatant/Cells->Nucleic Acid Extraction Reverse Transcription (for RNA viruses) Reverse Transcription (for RNA viruses) Nucleic Acid Extraction->Reverse Transcription (for RNA viruses) qPCR qPCR Nucleic Acid Extraction->qPCR For DNA viruses Reverse Transcription (for RNA viruses)->qPCR Quantify Viral Load Quantify Viral Load qPCR->Quantify Viral Load

Figure 2: Workflow for the qPCR-based viral load reduction assay.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel antiviral agents. The systematic screening cascade outlined in this application note provides a robust framework for identifying and characterizing the antiviral potential of compound libraries based on this scaffold. By progressing from high-throughput primary screens to more detailed secondary and mechanistic studies, researchers can efficiently identify lead candidates with favorable potency and selectivity for further preclinical development.

References

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  • Abou-Karam, M., & Shier, W. T. (1990). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products, 53(2), 340-344. [Link]

  • Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. Retrieved from [Link]

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  • Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313. [Link]

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Sources

Application Notes and Protocols for Cytotoxicity Profiling of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[1][2] A critical step in the preclinical evaluation of novel analogs, such as Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, is the accurate determination of their cytotoxic profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, multi-assay workflow to assess the cytotoxic and cytostatic effects of these compounds. We detail field-proven protocols for cell line selection, primary cytotoxicity screening via metabolic assays (MTT), and secondary mechanistic assays to discern between necrotic and apoptotic cell death pathways (LDH release and Caspase-3/7 activation).

Introduction: The Rationale for a Multi-Pronged Cytotoxicity Assessment

Pyrimido[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of key signaling proteins like Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDK2), making them attractive candidates for oncology research.[3][4] However, early-stage drug discovery requires a nuanced understanding of a compound's effect on cell viability. A simple decrease in viable cells could be due to programmed cell death (apoptosis), membrane disruption (necrosis), or a halt in proliferation (cytostasis). Relying on a single assay can be misleading.

Therefore, we advocate for a tiered, orthogonal approach. This methodology ensures the generation of reliable, cross-validated data, providing a comprehensive picture of the compound's cellular impact. The workflow proceeds from a broad assessment of metabolic activity to specific inquiries into the mechanisms of cell death.

Strategic Imperative: The Critical Role of Cell Line Selection

The choice of cell lines is paramount for generating clinically relevant data.[5][6][7] A compound's efficacy can be highly dependent on the unique genetic and phenotypic characteristics of each cancer cell line.[5] We recommend a strategic, multi-level approach to cell line selection.

  • Initial Broad-Spectrum Screening: Begin with commonly used and well-characterized cancer cell lines from different tissue origins to assess the compound's general cytotoxic potential. Examples include:

    • A549 (Lung Carcinoma)

    • HeLa (Cervical Carcinoma)

    • MCF-7 (Breast Adenocarcinoma)

    • HepG2 (Hepatocellular Carcinoma)[8][9]

  • Target-Oriented Selection: Based on the hypothesized mechanism of action for Pyrimido[4,5-d]pyrimidine derivatives (e.g., kinase inhibition), select cell lines known to be dependent on that specific pathway. For instance, if targeting BTK, cell lines like Ramos and TMD8 (B-cell lymphoma) would be highly relevant.[3]

  • Panel Screening: For a more comprehensive profile, utilize a broader panel of cell lines, such as the NCI-60 Human Tumor Cell Lines Screen, which allows for comparative analysis against a large database of known anticancer agents.[10]

  • Selectivity Assessment: To evaluate the compound's therapeutic window, it is crucial to test for cytotoxicity against a non-cancerous, healthy cell line. A common choice is the Vero cell line (kidney epithelial cells from an African green monkey) or human embryonic kidney cells (HEK-293 ).[8][11] Significant toxicity in these lines may indicate a poor therapeutic index.

Experimental Workflow: A Tiered Approach to Cytotoxicity Analysis

Our recommended workflow is designed to efficiently screen compounds and then validate the initial findings with more detailed mechanistic assays.

Cytotoxicity_Workflow cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Mechanistic Validation cell_selection Strategic Cell Line Selection (Cancer Panel + Normal Control) cell_culture Cell Seeding in 96-Well Plates (5,000-20,000 cells/well) cell_selection->cell_culture compound_prep Compound Serial Dilution (e.g., 0.01 µM to 100 µM) treatment 24-72h Compound Incubation cell_culture->treatment compound_prep->treatment mtt_assay Primary Viability Assay: MTT Assay treatment->mtt_assay ic50_calc Data Analysis: Calculate IC50 Values mtt_assay->ic50_calc ldh_assay Membrane Integrity: LDH Release Assay ic50_calc->ldh_assay Select hits for mechanistic studies caspase_assay Apoptosis Induction: Caspase-3/7 Assay data_synthesis Synthesize Data & Determine Mechanism of Action ldh_assay->data_synthesis caspase_assay->data_synthesis

Figure 1: Tiered experimental workflow for cytotoxicity profiling.

Protocol 1: Primary Screening via MTT Metabolic Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product that can be quantified spectrophotometrically.[14]

Principle of the MTT Assay

Metabolically active mitochondria in living cells contain dehydrogenase enzymes that cleave the tetrazolium ring, yielding insoluble purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.[14]

Step-by-Step Protocol
  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-20,000 cells/well in 100 µL of complete culture medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Preparation: Prepare a 2X stock concentration series of the this compound compound in culture medium. A typical 8-point, 1:10 serial dilution might range from 200 µM to 0.02 nM. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (in triplicate) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well, for a final concentration of 0.5 mg/mL.[12][16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect from light. During this time, purple precipitate should become visible in viable cells.[16]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[13]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Mechanistic Assays - Distinguishing Apoptosis from Necrosis

Observing a low IC₅₀ in the MTT assay confirms that the compound impacts cell viability. The next crucial step is to determine how the cells are dying. We use two complementary assays for this purpose.

Assay_Mechanisms cluster_cell Treated Cell cluster_assays Assay Readouts compound This compound cell Viable Cell Mitochondria Intact Plasma Membrane Cytosol (contains LDH & Pro-Caspases) compound->cell mtt mtt cell:m->mtt Metabolic Inhibition ldh LDH Assay Measures Lactate Dehydrogenase (LDH) in Supernatant Indicates: Membrane Damage (Necrosis) cell:p->ldh Membrane Rupture caspase caspase cell:c->caspase Apoptotic Signaling Cascade

Figure 2: Principles of orthogonal cytotoxicity assays.
A. Membrane Integrity: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies necrosis, a form of cell death characterized by the loss of plasma membrane integrity. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[17][18][19]

Principle: The amount of LDH in the supernatant is measured via a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which reduces NAD⁺ to NADH. This NADH is then used to reduce a tetrazolium salt (like INT) into a colored formazan product, which is measured colorimetrically at ~490 nm.[17] The amount of color is proportional to the amount of LDH released, and thus, to the number of lysed cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate and treat cells with the compound as described in the MTT protocol (Steps 1-3). It's efficient to run this assay in parallel on a duplicate plate.

  • Prepare Controls: In addition to the treated wells, prepare:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the assay.

    • Background: Medium only.[20]

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Setup: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions (e.g., Promega CytoTox 96® or similar).[20]

  • Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Stop the reaction with the provided stop solution. Measure absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

B. Apoptosis Detection: Caspase-3/7 Activation Assay

This assay specifically measures the induction of apoptosis. Caspases 3 and 7 are key "executioner" enzymes that are activated during the final stages of the apoptotic cascade.[21][22]

Principle: The assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is the specific recognition site for Caspase-3 and -7.[23][24] When active caspases in apoptotic cells cleave this substrate, a luminescent (aminoluciferin) or fluorescent (rhodamine 110) signal is generated.[23][25] The signal intensity is directly proportional to the level of caspase activity.

Step-by-Step Protocol (Example using a Luminescent Assay like Promega Caspase-Glo® 3/7):

  • Cell Culture and Treatment: Plate and treat cells in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • "Add-Mix-Measure" Format: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cells in medium.[25]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: After subtracting the background (medium + reagent), express the results as fold-change in caspase activity relative to the vehicle-treated control cells.

Data Interpretation and Synthesis

By combining the results from these three assays, a clear mechanistic profile of the compound emerges. The data can be summarized for clear comparison.

Table 1: Hypothetical Cytotoxicity Profile of a Pyrimido[4,5-d]pyrimidine Analog

Cell LineAssay TypeParameterResult (IC₅₀ or Fold Change)Interpretation
A549 (Lung Cancer) MTTIC₅₀5.2 µMPotent reduction in cell viability.
LDH Release% Cytotoxicity @ 10 µM15%Minimal necrotic cell death.
Caspase-3/7Fold Change @ 10 µM8.5-fold increaseStrong induction of apoptosis.
Ramos (Lymphoma) MTTIC₅₀0.8 µMVery high potency in target-relevant line.
LDH Release% Cytotoxicity @ 2 µM12%Minimal necrotic cell death.
Caspase-3/7Fold Change @ 2 µM12.1-fold increasePotent induction of apoptosis.
Vero (Normal Kidney) MTTIC₅₀> 100 µMLow toxicity to normal cells (high selectivity).
LDH Release% Cytotoxicity @ 100 µM< 5%No significant membrane damage.
Caspase-3/7Fold Change @ 100 µM1.2-fold increaseNo significant apoptosis induction.

References

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  • Gangjee, A., et al. (2016). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

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Application Notes and Protocols for Molecular Docking Studies of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Pyrimido[4,5-d]pyrimidines through In Silico Insights

The Pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Derivatives of this core structure have demonstrated a wide array of biological activities, including potent inhibition of various protein kinases.[1][2] This makes them promising candidates for the development of novel therapeutics, particularly in oncology.[3][4] The core of drug discovery and development for these compounds lies in understanding their mechanism of action at a molecular level. Molecular docking, a powerful computational technique, serves as an indispensable tool in this endeavor.[5][6]

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives. We will move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the process, ensuring a robust and reliable in silico investigation. This guide will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target, given its relevance to this class of compounds.[4]

The "Why": The Strategic Importance of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6] This computational "handshake" provides invaluable insights into:

  • Binding Affinity: Estimating the strength of the interaction between the ligand and the protein target.[7]

  • Binding Pose: Determining the three-dimensional orientation of the ligand within the active site.[7]

  • Key Interactions: Identifying the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces that stabilize the complex.[8]

By elucidating these factors, molecular docking accelerates the drug discovery process by enabling rational, structure-based design of more potent and selective inhibitors.[5]

Experimental Workflow: A Self-Validating System

A successful molecular docking study is more than just running a piece of software; it's a multi-step process where each stage is critical for the validity of the final results. The following diagram illustrates the comprehensive workflow we will detail in this guide.

Molecular Docking Workflow Figure 1: Comprehensive Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase Target_Selection 1. Target Identification & Structure Retrieval Protein_Prep 2. Receptor Preparation Target_Selection->Protein_Prep Ligand_Prep 3. Ligand Preparation Protein_Prep->Ligand_Prep Grid_Gen 4. Grid Box Generation Ligand_Prep->Grid_Gen Docking 5. Molecular Docking Simulation Grid_Gen->Docking Validation 6. Protocol Validation (Redocking) Docking->Validation Validate Pose_Analysis 7. Pose Analysis & Visualization Docking->Pose_Analysis Validation->Docking Refine Interaction_Analysis 8. Interaction Analysis Pose_Analysis->Interaction_Analysis

Caption: A comprehensive workflow for molecular docking studies.

Part 1: The Preparation Phase - Laying the Foundation for Accuracy

The quality of your input structures directly dictates the reliability of your docking results. Garbage in, garbage out is a particularly pertinent axiom in computational chemistry.

Protocol 1.1: Target Identification and Structure Retrieval

Rationale: The first crucial step is to select an appropriate 3D structure of the biological target. The Protein Data Bank (PDB) is the primary repository for these structures.[9] For this protocol, we will target the EGFR kinase domain, a validated target for anticancer drug development.[10] We will use the PDB entry 1M17 , which contains the EGFR kinase domain in complex with the inhibitor erlotinib.[10][11] The presence of a co-crystallized ligand is vital for validating our docking protocol later.

Procedure:

  • Navigate to the RCSB PDB website (rcsb.org).

  • In the search bar, enter the PDB ID: "1M17".

  • On the structure summary page, you will find detailed information about the protein, including the experimental method (X-ray diffraction), resolution, and associated publications.[10][11]

  • Download the structure in PDB format.

Protocol 1.2: Receptor Preparation

Rationale: The raw PDB file is not immediately ready for docking. It often contains non-essential components like water molecules, co-factors, and multiple protein chains that need to be addressed.[12][13] Furthermore, hydrogen atoms are typically absent in X-ray crystal structures and must be added. Finally, partial charges need to be assigned to each atom to account for electrostatic interactions.[14]

Software Recommendation: AutoDockTools (MGLTools) provides a graphical user interface for these essential preparation steps.[15]

Procedure:

  • Load the PDB file (1M17.pdb) into AutoDockTools.

  • Clean the Protein:

    • Remove water molecules. While some water molecules can be critical for ligand binding, for a standard docking procedure, they are generally removed.[13]

    • Remove the co-crystallized ligand (erlotinib in this case) and any other heteroatoms not essential for the protein's structural integrity. We will save the ligand in a separate file for later use in protocol validation.

    • If the biological unit is a monomer, remove any additional protein chains.[12]

  • Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds with the ligand.[16]

  • Assign Charges: Compute Gasteiger or Kollman charges. These partial charges are essential for the scoring function to calculate electrostatic interactions.[17]

  • Save as PDBQT: Save the prepared receptor in the PDBQT format. This format contains the atomic coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.[18]

Protocol 1.3: Ligand Preparation

Rationale: Similar to the receptor, the ligand structure also needs preparation. A 2D structure of the this compound derivative must be converted to a 3D conformation. Hydrogens must be added, charges assigned, and rotatable bonds defined to allow for conformational flexibility during the docking process.[14][19]

Software Recommendations: Open Babel or ChemDraw for 2D to 3D conversion, and AutoDockTools for final preparation.[20]

Procedure:

  • Obtain or Draw the 2D Structure: Draw the structure of your this compound derivative. For this example, we will use a representative structure.

  • Generate a 3D Conformation: Use a tool like Open Babel to convert the 2D structure into a 3D structure and perform an initial energy minimization.[20]

  • Load into AutoDockTools: Open the 3D ligand structure.

  • Add Hydrogens and Assign Charges: Similar to the receptor, add hydrogens and compute Gasteiger charges.[17]

  • Define Rotatable Bonds: AutoDockTools will automatically detect and allow you to define the rotatable bonds in the ligand. This flexibility is critical for accurately predicting the binding pose.[17]

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Part 2: The Docking and Validation Phase - Simulating and Verifying the Interaction

With the receptor and ligand prepared, we can now proceed to the core of the molecular docking experiment.

Protocol 2.1: Grid Box Generation

Rationale: The docking algorithm needs to know where to search for a binding site on the protein. We define this search space with a "grid box".[7] For a known target, the grid box should be centered on the active site. The co-crystallized ligand from the PDB structure is the most reliable guide for positioning this box.[18]

Procedure (using AutoDockTools):

  • Load the prepared receptor (PDBQT file).

  • Define the Grid Box:

    • Center the grid box on the location of the co-crystallized ligand (erlotinib from 1M17).

    • Adjust the size of the grid box to encompass the entire active site, with a small margin (e.g., 2-4 Å) around it. A box that is too small may miss the correct binding pose, while a box that is too large will unnecessarily increase computation time.

  • Save the Grid Parameters: Note down the coordinates of the center of the box and its dimensions (x, y, z). This information is required for the docking software.

Protocol 2.2: Molecular Docking Simulation

Rationale: This is the computational step where the software explores different conformations of the ligand within the defined grid box and scores them based on a scoring function.[5] AutoDock Vina is a widely used, accurate, and fast open-source docking program.[21]

Procedure (using AutoDock Vina):

  • Prepare a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid parameters.

    (Note: The center and size values are illustrative and should be replaced with the values from your grid generation step.)

  • Run AutoDock Vina: Execute the docking simulation from the command line.[20]

  • Output: Vina will generate a PDBQT file (results.pdbqt) containing the predicted binding poses (typically the top 9) and a log file (results.log) with the corresponding binding affinities (in kcal/mol).[15]

Protocol 2.3: Protocol Validation (Redocking)

Rationale: Before you can trust the results for your novel compounds, you must validate your docking protocol.[22][23] The most common method is to "redock" the co-crystallized ligand back into the active site.[24] A successful validation is achieved if the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically below 2.0 Å.[22][25]

Procedure:

  • Prepare the Co-crystallized Ligand: Prepare the erlotinib ligand (extracted from 1M17) as a PDBQT file, following the same procedure as in Protocol 1.3.

  • Dock the Co-crystallized Ligand: Run the docking simulation using the prepared erlotinib and the same grid parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of erlotinib with its original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.

  • Assess the Result: An RMSD value < 2.0 Å indicates that your docking protocol is reliable and can be used to screen your this compound derivatives.[25]

Part 3: The Analysis Phase - From Data to Discovery

The output of a docking simulation is a set of predicted binding poses and their associated scores. The final step is to analyze this data to extract meaningful biological insights.

Protocol 3.1: Pose Analysis and Visualization

Rationale: The binding affinity score is the first indicator of a potentially strong interaction. More negative values suggest stronger binding.[26] However, the score alone is not sufficient. Visual inspection of the top-ranked poses is crucial to ensure they are chemically reasonable and occupy the active site appropriately.[8]

Software Recommendation: PyMOL or UCSF ChimeraX are excellent tools for visualizing and analyzing docking results.[27]

Procedure:

  • Load the Receptor and Docked Ligand Poses: Open the receptor PDBQT file and the docking output PDBQT file (e.g., results.pdbqt) in the visualization software.

  • Examine the Top Poses: Analyze the conformation and orientation of the top-ranked poses within the active site.

  • Select the Best Pose: The pose with the lowest binding energy is often considered the best. However, it's also important to consider clustering of poses and interactions with key residues.

Protocol 3.2: Interaction Analysis

Rationale: Understanding the specific non-covalent interactions that stabilize the ligand-receptor complex is the ultimate goal of molecular docking.[28] This information is critical for structure-activity relationship (SAR) studies and for rationally designing improved derivatives.

Procedure:

  • Identify Key Interactions: Using your visualization software, identify and measure the distances of:

    • Hydrogen bonds: Look for interactions between donor and acceptor atoms (typically N-H...O, O-H...O, N-H...N, etc.) with distances of ~2.5-3.5 Å.

    • Hydrophobic interactions: Identify non-polar regions of the ligand interacting with hydrophobic residues of the protein (e.g., Ala, Val, Leu, Ile, Phe, Trp).

    • Pi-stacking interactions: Look for interactions between aromatic rings.

  • Generate 2D Interaction Diagrams: Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can generate 2D diagrams that clearly illustrate these interactions.[28]

Data Presentation

Quantitative results from your docking studies should be presented clearly and concisely.

Table 1: Docking Results for this compound Derivatives against EGFR (PDB: 1M17)

Compound IDBinding Affinity (kcal/mol)RMSD (Å) (for Redocked Ligand)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Erlotinib (Redocked)-9.81.2Met793, Thr790Leu718, Val726, Ala743, Leu844
Derivative 1-9.2N/AMet793Leu718, Val726, Leu844
Derivative 2-8.5N/AThr790Val726, Ala743
Derivative 3-7.1N/A-Leu718, Ala743

(Note: This table contains illustrative data.)

Logical Relationships in Docking Analysis

The interpretation of docking results follows a logical progression from a broad assessment to a detailed analysis of molecular interactions.

Docking Analysis Logic Figure 2: Logical Flow of Docking Result Analysis Binding_Affinity Binding Affinity Score (e.g., -9.2 kcal/mol) Pose_Conformation Plausible Binding Pose (Visual Inspection) Binding_Affinity->Pose_Conformation Is the score reflected in a good pose? Key_Interactions Identification of Key Non-covalent Interactions Pose_Conformation->Key_Interactions What interactions stabilize the pose? SAR_Hypothesis Structure-Activity Relationship (SAR) Hypothesis Generation Key_Interactions->SAR_Hypothesis How do structural changes affect interactions and affinity?

Caption: A diagram illustrating the logical flow of docking result analysis.

Conclusion

Molecular docking is a powerful and cost-effective method for investigating the therapeutic potential of this compound derivatives.[6] By following a rigorous and self-validating protocol as outlined in these application notes, researchers can generate reliable and insightful data to guide the design and optimization of novel kinase inhibitors. The key to success lies not in the automated execution of software, but in the careful preparation of inputs, the critical validation of the methodology, and the thoughtful analysis of the results to derive actionable chemical and biological understanding.

References

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  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Zhang, X., et al. (2006). An Allosteric Mechanism for Activation of the Kinase Domain of Epidermal Growth Factor Receptor. Cell, 125(6), 1137-1149. [Link]

  • Various Authors. (2021). How does one prepare proteins for molecular docking? Quora. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]

  • Kung, J.E., et al. (2022). Crystal structure of apo EGFR kinase domain. RCSB PDB. [Link]

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  • Gajiwala, K.S. & Ferre, R.A. (2017). Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. RCSB PDB. [Link]

  • Various Authors. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • Iwata, H., et al. (2012). Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB PDB. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Dr. Ammarah Hasnain. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

  • PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b... Yorodumi. [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Bonvin Lab. [Link]

  • Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

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  • ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... ResearchGate. [Link]

  • Various Authors. (2015). How can I validate a docking protocol? ResearchGate. [Link]

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  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

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  • Santos, K. B., et al. (2020). Key Topics in Molecular Docking for Drug Design. Molecules, 25(20), 4574. [Link]

  • Garibaldi, A. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. SciPharm, 94(1), 9. [Link]

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  • McTigue, M., et al. (2012). Molecular Conformations, Interactions, and Properties Associated with Drug Efficiency and Clinical Performance Among Vegfr Tk Inhibitors. Proceedings of the National Academy of Sciences, 109(45), 18281-18289. [Link]

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  • Al-Huraish, A. H., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Translational Medicine, 22(1), 154. [Link]

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  • Miyazaki, Y., et al. (2012). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(4), 1431-1435. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]

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  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Maguire, J. H., et al. (1994). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 37(14), 2129-2137. [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Cruz, J. S. & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168. [Link]

  • ResearchGate. (n.d.). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. ResearchGate. [Link]

  • Abrigach, F., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3693. [Link]

  • El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future medicinal chemistry, 15(4), 317–335. [Link]

Sources

Application Notes: The Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The pyrimido[4,5-d]pyrimidine core is a quintessential example of such a framework. This fused heterocyclic system, composed of two pyrimidine rings, offers a rigid, planar structure with a rich arrangement of hydrogen bond donors and acceptors. This unique topology makes it an exceptional starting point for designing potent and selective modulators of various enzymes and receptors, particularly kinases.[1][2] This guide provides an in-depth exploration of the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold, detailing its application in drug discovery, providing field-tested protocols for its synthesis and evaluation, and offering insights into its future potential.

Therapeutic Applications: A Scaffold of Diverse Activity

The inherent structural features of the pyrimido[4,5-d]pyrimidine core have enabled its development against a wide array of diseases, with oncology being the most prominent field of application.[1][3]

Oncology: A Primary Frontier

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrimido[4,5-d]pyrimidine scaffold has proven to be a remarkably effective template for designing potent kinase inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, the aberrant activation of which is central to the survival and proliferation of various B-cell malignancies.[4] A series of this compound derivatives have been developed as highly potent BTK inhibitors. For instance, compounds 17 and 18 from a recent study demonstrated enzymatic inhibitory activities with IC50 values of 1.2 nM and 0.8 nM, respectively, comparable to the FDA-approved drug ibrutinib (IC50 = 0.6 nM).[4] These compounds were shown to significantly inhibit the proliferation of lymphoma cell lines and induce cell cycle arrest at the G1 phase.[4] The dione structure plays a crucial role in anchoring the molecule within the ATP-binding pocket of the kinase.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their overactivity is a common feature of cancer cells. The pyrimido[4,5-d]pyrimidine framework has been utilized to design selective CDK2 inhibitors.[5] By modifying substituents at the 2, 5, and 7 positions, researchers have developed compounds with significant anti-proliferative activity. Compound 7f in one study exhibited an IC50 of 0.05 µM against CDK2, proving more potent than the reference inhibitor roscovitine.[5] This highlights the scaffold's tunability for achieving both potency and selectivity.

  • Other Oncological Targets: The versatility of this scaffold extends to other cancer-related targets, including monocarboxylate transporters (MCTs), which are involved in tumor metabolism.[6] Furthermore, its structural similarity to other kinase inhibitors suggests potential activity against targets like the Epidermal Growth Factor Receptor (EGFR).[5][7]

Antiviral and Neuroprotective Potential

Beyond oncology, the pyrimido[4,5-d]pyrimidine core is being explored for other therapeutic indications.

  • Antiviral Activity: Recent studies have demonstrated the antiviral potential of this scaffold. Derivatives featuring cyclopropylamino and aminoindane moieties have shown remarkable efficacy against human coronavirus 229E (HCoV-229E), opening a new avenue for the development of novel anti-coronavirus agents.[7][8]

  • Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's, oxidative stress and protein aggregation are key pathological events. Substituted pyrimido[4,5-d]pyrimidine derivatives have been identified as promising neuroprotective agents, exhibiting potent antioxidant properties and the ability to inhibit the self-aggregation of amyloid-beta (Aβ) peptides.[9]

Data Summary: Bioactivity of Key Derivatives

The following table summarizes the inhibitory potency of representative pyrimido[4,5-d]pyrimidine derivatives against key biological targets. This quantitative data underscores the scaffold's potential for generating highly active compounds.

Compound IDTarget KinaseIC50 ValueCell Line(s) TestedTherapeutic AreaReference
Compound 17 BTK1.2 nMRamos, TMD8B-cell Malignancies[4]
Compound 18 BTK0.8 nMRamos, TMD8B-cell Malignancies[4]
Ibrutinib (Ref.) BTK0.6 nMN/AB-cell Malignancies[4]
Compound 7f CDK20.05 µM60 human tumor cell linesOncology[5]
Compound 7e CDK20.25 µM60 human tumor cell linesOncology[5]
Roscovitine (Ref.) CDK2>0.05 µMN/AOncology[5]

Visualizing Molecular Mechanisms and Workflows

Understanding the context in which these compounds act is crucial. The following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.

BTK_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Proliferation Cell Proliferation & Survival PLCg2->Proliferation Downstream Signaling Inhibitor Pyrimido[4,5-d]pyrimidine Derivative Inhibitor->BTK Inhibits

Caption: The B-Cell Receptor (BCR) signaling cascade and the inhibitory action of a Pyrimido[4,5-d]pyrimidine derivative on BTK.

Drug_Discovery_Workflow A Scaffold Selection (Pyrimido[4,5-d]pyrimidine) B Library Synthesis (Protocol 1) A->B C High-Throughput Screening (e.g., Kinase Assay - Protocol 2) B->C D Hit Identification (Active Compounds) C->D E Structure-Activity Relationship (SAR) Studies D->E Hits F Lead Optimization (Improve Potency, Selectivity, ADME) E->F F->B Iterative Design G In Vivo Studies (Animal Models) F->G H Preclinical Candidate G->H

Caption: A generalized workflow for drug discovery utilizing the Pyrimido[4,5-d]pyrimidine scaffold.

Experimental Protocols: From Synthesis to Bioassay

The following protocols provide a robust framework for the synthesis and biological evaluation of novel this compound derivatives.

Protocol 1: General Synthesis of a 1,3,5,7-Tetrasubstituted Pyrimido[4,5-d]pyrimidine-2,4-dione

Rationale: This protocol is based on a versatile synthetic route starting from readily available 1,3-disubstituted 6-aminouracils. The key step involves a hydrazine-induced cyclization to form the second pyrimidine ring, allowing for systematic variation of substituents at four key positions (N-1, N-3, C-5, and C-7) to build a diverse chemical library for screening.[6]

Materials:

  • 1,3-disubstituted 6-aminouracil

  • Acylating reagent (e.g., Acetic Anhydride)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Sodium nitrite (NaNO₂)

  • Appropriate solvents (e.g., n-Butanol, Acetic Acid, Dichloromethane)

  • Triethylamine (Et₃N)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • Step 1: Acylation of the Starting Uracil.

    • Suspend the 1,3-disubstituted 6-aminouracil in an appropriate solvent (e.g., acetic anhydride).

    • Heat the mixture to reflux for 2-4 hours. Causality: This step introduces a substituent precursor at what will become the C-5 position of the final scaffold.

    • Cool the reaction and collect the precipitated product by filtration. Wash with a non-polar solvent (e.g., ether) and dry.

  • Step 2: Hydrazine-Induced Cyclization.

    • Suspend the acylated product from Step 1 in n-Butanol under a nitrogen atmosphere.

    • Add hydrazine hydrate (typically 1.5 equivalents).

    • Reflux the mixture for 30-60 minutes. Causality: Hydrazine attacks the acyl group and subsequently cyclizes with the uracil ring to form the fused pyrimidine, creating a 6-amino intermediate.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude 6-amino-pyrimido[4,5-d]pyrimidine intermediate. This is often used directly in the next step.

  • Step 3: Deamination.

    • Dissolve the crude intermediate from Step 2 in glacial acetic acid.

    • Add a solution of sodium nitrite (NaNO₂) portion-wise while maintaining the temperature below 10°C. Causality: This is a diazotization reaction followed by reduction, which removes the amino group introduced by hydrazine, yielding the desired pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione.

    • Stir for 1-2 hours, then pour into ice water. Collect the precipitate by filtration and dry.

  • Step 4: Introduction of C-7 Substituent (Optional).

    • This step is for creating further diversity. Dissolve the product from Step 3 in Dichloromethane (DCM) and cool to 0°C.

    • Add triethylamine followed by trifluoromethanesulfonic anhydride (Tf₂O). Causality: This converts the C-7 ketone into a highly reactive triflate leaving group, enabling subsequent nucleophilic substitution (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce a variety of substituents.

    • Stir for 30 minutes, then quench with saturated ammonium chloride solution. Extract with DCM, dry the organic layer, and purify by flash chromatography to yield the final product.

Protocol 2: In Vitro BTK Kinase Inhibition Assay (Luminescence-Based)

Rationale: This protocol describes a common method to determine the IC50 value of a test compound. It measures the amount of ATP remaining after a kinase reaction; potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration near the Km for BTK)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the test compounds in DMSO. A typical starting range is from 10 mM down to nanomolar concentrations.

    • Further dilute these into the kinase buffer to the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Trustworthiness: Consistent DMSO concentration is critical to avoid solvent-induced artifacts.

  • Assay Setup:

    • Add 2.5 µL of test compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the BTK enzyme and substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15 minutes. Causality: This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly generated ADP back to ATP, which is then used to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inh) / (Signal_0%Inh - Signal_100%Inh)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a cornerstone in modern medicinal chemistry. Its proven success as a template for potent kinase inhibitors in oncology is well-established, and its emerging roles in antiviral and neuroprotective applications highlight its vast untapped potential.[4][5][7][9] Future research will likely focus on exploring novel substitution patterns to enhance selectivity and overcome drug resistance, applying advanced synthetic methodologies like solid-phase synthesis for rapid library generation, and screening these compounds against new and challenging biological targets.[10] The continued investigation of this remarkable scaffold promises to yield the next generation of innovative therapeutics.

References

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  • Valasani, K. R., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. NIH Public Access, 2016-8, 1-13. [Link]

  • Al-Rashood, S. T., et al. (2010). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Archiv der Pharmazie, 343(10), 559-567. [Link]

  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2020). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 10(1), 45-51. [Link]

  • Salaroglio, A., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 16(12), 1678. [Link]

  • Bénédetti, H., et al. (2019). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 24(18), 3249. [Link]

  • ResearchGate. (n.d.). Synthesis of cyclopentyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. ResearchGate. [Link]

  • Fathalla, O. A. (1998). Synthesis of pyrimido [4,5-d] pyrimidinethione derivatives AS biocidal agents. Indian Journal of Chemistry - Section B, 37B(4), 374-379. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2003-2019. [Link]

  • González-Muñoz, G. C., et al. (2022). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 27(16), 5104. [Link]

  • Salaroglio, A., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 16(12), 1678. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Bentham Science. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrasubstituted Pyrimido[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrasubstituted pyrimido[4,5-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of heterocyclic compounds. Here, you will find practical, field-proven insights in a question-and-answer format to troubleshoot common experimental challenges and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tetrasubstituted pyrimido[4,5-d]pyrimidines, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Potential Causes:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.

  • Side Reactions: Competing reaction pathways may be consuming starting materials.

  • Poor Quality Starting Materials: Impurities in reactants or solvents can inhibit the reaction.

  • Product Degradation: The target compound may be unstable under the reaction or workup conditions.

  • Inefficient Cyclization: The key ring-forming step may be inefficient.

Troubleshooting Workflow:

G start Low Yield Observed check_completion Monitor Reaction by TLC/LC-MS start->check_completion incomplete Incomplete Reaction? check_completion->incomplete optimize Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Change Solvent incomplete->optimize Yes side_products Side Products Observed? incomplete->side_products No end Improved Yield optimize->end modify_conditions Modify Reaction Conditions: - Lower Temperature - Change Order of Reagent Addition side_products->modify_conditions Yes check_purity Check Starting Material Purity side_products->check_purity No modify_conditions->end purify Purify Starting Materials check_purity->purify degradation Product Degradation Suspected? check_purity->degradation Purity OK purify->end modify_workup Modify Workup: - Use Milder Conditions - Avoid Strong Acids/Bases degradation->modify_workup Yes degradation->end No modify_workup->end

Caption: Troubleshooting workflow for low reaction yields.

In-Depth Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine if the reaction is sluggish or if side products are forming.[1][2]

  • Optimization of Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. A systematic study of the reaction temperature is recommended. For instance, in some multi-component reactions, heating at 70°C to 120°C has been shown to be effective.[3][4]

    • Reaction Time: If the reaction is slow, extending the reaction time may improve the yield. However, prolonged reaction times can also lead to the formation of byproducts.

    • Solvent: The choice of solvent is crucial. Solvents like ethanol, n-butanol, or even solvent-free conditions under microwave irradiation have been used.[2][4][5] The solubility of all reactants in the chosen solvent is a key factor.

    • Catalyst: For reactions requiring a catalyst (e.g., acid or base catalysts), ensure its activity and use the optimal loading. In some cases, an iodine catalyst has been used to improve reaction efficiency.[3]

  • Starting Material Purity: Ensure all reactants and solvents are pure and dry. Impurities can sometimes poison catalysts or participate in unwanted side reactions.[1][2]

Q2: I am observing the formation of significant side products. How can I minimize them?

Potential Causes:

  • Competing Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in reactions involving urea, decomposition to ammonia at high temperatures can lead to the formation of Hantzsch-type dihydropyridine byproducts.[1][2]

  • Self-Condensation: Starting materials like 1,3-dicarbonyl compounds can undergo self-condensation.[1]

  • Incomplete Cyclization: The intermediate may not cyclize efficiently, leading to the accumulation of acyclic byproducts.

Strategies for Minimizing Side Products:

  • Temperature Control: Lowering the reaction temperature can often suppress the formation of thermally induced byproducts.[1][2]

  • Order of Reagent Addition: In some multi-component reactions, the order of addition of reactants can influence the reaction pathway. For example, adding urea last may minimize its decomposition.[1][2]

  • Choice of Base/Catalyst: The selection of the appropriate base or catalyst and its stoichiometry is critical to promote the desired cyclization over competing side reactions.[1]

Q3: My crude product is difficult to purify. What are some effective purification strategies?

Common Impurities:

  • Unreacted starting materials

  • Acyclic intermediates

  • Isomeric byproducts

Purification Techniques:

TechniqueApplication
Recrystallization Effective for removing minor impurities from a solid product. The choice of solvent is critical.
Flash Chromatography A versatile method for separating compounds with different polarities. Commonly used for pyrimido[4,5-d]pyrimidines.[5]
Preparative HPLC For separating complex mixtures or isomers that are difficult to resolve by flash chromatography.
Acid-Base Extraction Can be used if the product and impurities have different acid-base properties.

Step-by-Step Protocol for Flash Chromatography:

  • Dry Loading: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system.

  • Loading: Carefully add the dried, adsorbed product to the top of the column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tetrasubstituted pyrimido[4,5-d]pyrimidines?

There are several established synthetic strategies:

  • Multi-step Synthesis from Uracil Derivatives: A common approach involves starting from 1,3-disubstituted 6-aminouracils. This route allows for the systematic introduction of substituents at different positions.[5][6]

  • One-Pot Multi-Component Reactions: These reactions involve the condensation of three or more components in a single step. For example, the reaction of an aromatic aldehyde, urea/thiourea, and barbituric acid.[4] These methods are often more efficient and environmentally friendly.

  • Solid-Phase Synthesis: This technique is particularly useful for generating libraries of compounds for drug discovery. The pyrimidine core is attached to a solid support, and substituents are introduced sequentially.[7]

G cluster_0 Multi-Step Synthesis cluster_1 One-Pot Reaction cluster_2 Solid-Phase Synthesis Uracil Uracil Intermediate1 Intermediate1 Uracil->Intermediate1 Acylation Intermediate2 Intermediate2 Intermediate1->Intermediate2 Cyclization Product Product Intermediate2->Product Substitution Aldehyde Aldehyde OnePotProduct OnePotProduct Aldehyde->OnePotProduct Urea Urea Urea->OnePotProduct Barbituric_Acid Barbituric_Acid Barbituric_Acid->OnePotProduct Resin Resin Resin_Pyrimidine Resin_Pyrimidine Resin->Resin_Pyrimidine Attach Core Resin_Product Resin_Product Resin_Pyrimidine->Resin_Product Sequential Additions Final_Product Final_Product Resin_Product->Final_Product Cleavage

Caption: Common synthetic routes to pyrimido[4,5-d]pyrimidines.

Q2: How can I selectively introduce different substituents at the N-1, N-3, C-5, and C-7 positions?

Selective substitution is a significant challenge. The multi-step synthesis starting from 1,3-disubstituted 6-aminouracils offers a good degree of control. By choosing different starting uracils, acylation reagents, and alkylation reagents, substituents at N-1, N-3, C-5, and C-7 may be selectively varied.[5][6]

Q3: What are the key characterization techniques for confirming the structure of my product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons, which is essential for structural elucidation.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[8]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O, N-H).

  • Melting Point: A sharp melting point is an indicator of purity for solid compounds.

References

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters. [Link]

  • Efficiency and potential synthesis of pyrimido [4,5-d] pyrimidine derivatives by iodine catalyst as antioxidant agent. ResearchGate. [Link]

  • Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones. PubMed. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimido[4,5- d]pyrimidine-2,4(1 H,3 H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. PubMed. [Link]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]

  • Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. ResearchGate. [Link]

  • Pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone as a novel universal base. Nucleic Acids Symposium Series. [Link]

  • Green approach for synthesizing Pyrimido pyrimidine moieties using TBAB. Journal of Chemical and Pharmaceutical Research. [Link]

  • Solid phase synthesis of structurally diverse pyrimido[4,5-d] pyrimidines for the potential use in combinatorial chemistry. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Pyrimidine Ring Fusion Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine ring fusion reactions. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of pyrimidine-based compounds. As a Senior Application Scientist, I understand that while the literature presents elegant reaction schemes, the reality in the lab can often be complicated by unexpected side reactions. This resource is structured to provide you with not just solutions, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively.

The core of successful pyrimidine synthesis lies in controlling the delicate balance of reactivity between your chosen precursors. Seemingly minor variations in reaction conditions can often lead to a cascade of unwanted products, complicating purification and significantly reducing yields. This guide will walk you through common challenges, offering mechanistic insights and practical, field-tested advice.

FAQs: Quick Navigation to Common Problems

  • Q1: My reaction is producing a highly fluorescent byproduct that is difficult to separate. What is it and how can I prevent its formation?

  • Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

  • Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and remove them?

  • Q4: I am seeing evidence of dimer formation in my mass spectrometry data. What could be causing this?

  • Q5: My reaction is yielding an unexpected N-oxide derivative. Why is this happening and how can I avoid it?

  • Q6: I am concerned about the hydrolysis of my starting materials or intermediates. What conditions favor this and how can I minimize it?

  • Q7: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Q1: My reaction is producing a highly fluorescent byproduct that is difficult to separate. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.

Mechanistic Insight:

The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidinones (DHPMs). However, under certain conditions, a competing Hantzsch pyridine synthesis can occur. The key difference lies in the nucleophile that attacks the initial Knoevenagel condensation product. In the desired Biginelli pathway, urea is the nucleophile. In the Hantzsch pathway, a second molecule of the enolate from the β-ketoester acts as the nucleophile, ultimately leading to the DHP byproduct after reaction with ammonia.

Troubleshooting and Prevention:

  • Temperature Control: Elevated temperatures can promote the decomposition of urea to ammonia, favoring the Hantzsch pathway. Running the reaction at a lower temperature for a longer duration can often minimize this side reaction.

  • Catalyst Choice: While strong Brønsted acids like HCl are traditionally used, they can sometimes exacerbate side reactions.[2] Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which can promote the desired reaction pathway more selectively.[2]

  • Stoichiometry: Ensure the stoichiometry of your reactants is precise. An excess of the β-ketoester can increase the likelihood of the Hantzsch side reaction.

  • Solvent Selection: The polarity of the solvent can influence the reaction rates of the competing pathways.[2] While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions may improve the selectivity for the desired DHPM.[2][3]

Workflow for Diagnosing and Resolving Unexpected Fluorescence:

Caption: Diagnosing and resolving unexpected fluorescence.

Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity. [1][3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active.[3] If you are using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts, verify the concentration is appropriate.[3]

  • Reaction Conditions: Temperature and reaction time are critical.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent potential product degradation.[2][3] Increasing the temperature may be necessary to overcome the activation energy, but be mindful of promoting side reactions.[2]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction.[1][2][3] Ensure all reactants are of high purity.

  • Solvent Effects: The choice of solvent can impact reactant solubility and reaction rate.[3] Polar solvents are generally preferred.[2]

  • Steric Hindrance: Bulky substituents on your starting materials can slow down the reaction.[4] In such cases, longer reaction times or more forcing conditions may be necessary.

Troubleshooting Workflow for Low Reaction Yields:

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this important heterocyclic synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is presented in a question-and-answer format, offering potential causes and actionable solutions based on established chemical principles.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in multi-component reactions leading to fused heterocyclic systems. Several factors, from reactant purity to reaction conditions, can be the culprit. A systematic approach to troubleshooting is key.[1]

  • Potential Cause 1: Inefficient Catalyst or Suboptimal Catalyst Loading. The choice and amount of catalyst are critical. Many syntheses of pyrimido[4,5-d]pyrimidines rely on acid catalysis to activate the carbonyl and imine intermediates.[1][2]

    • Solution:

      • Catalyst Screening: If using a classical Brønsted acid like HCl, consider screening Lewis acids such as FeCl₃, ZnCl₂, or Yb(OTf)₃, which have been shown to improve yields in Biginelli-type reactions.[1] More specialized catalysts like iodine or DABCO-based ionic liquids have also been reported to be effective.[2]

      • Optimize Catalyst Loading: The optimal catalyst concentration can vary significantly depending on the substrates. Start with a catalytic amount (e.g., 10 mol%) and systematically increase or decrease the loading to find the sweet spot for your specific reaction.[1]

      • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration, and hygroscopic catalysts should be stored in a desiccator.[1][3]

  • Potential Cause 2: Suboptimal Reaction Temperature and Time. The reaction may not be reaching completion or, conversely, the product might be degrading under harsh conditions.

    • Solution:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent premature work-up or prolonged heating that could lead to decomposition.[3]

      • Temperature Optimization: While reflux is common, some reactions benefit from lower temperatures to minimize side product formation. Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary.[1][3] Microwave irradiation has also been successfully employed to reduce reaction times and increase yields.[4]

  • Potential Cause 3: Purity of Starting Materials. Impurities in your barbituric acid, aldehyde, or urea/thiourea can inhibit the reaction or lead to unwanted side products.[3][5]

    • Solution:

      • Purification of Reactants: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary.

      • Reagent Quality: Use freshly opened or properly stored reagents, especially for aldehydes which can oxidize over time.

  • Potential Cause 4: Inappropriate Solvent. The solvent plays a crucial role in reactant solubility and reaction rate.

    • Solution:

      • Solvent Screening: While polar solvents like ethanol or acetic acid are commonly used, consider screening other solvents. In some cases, solvent-free conditions have been shown to be highly effective.[2][6] Water has also been used as a green and efficient solvent for similar syntheses.[4]

Question 2: I am observing a significant amount of a persistent side product. How can I identify and minimize its formation?

The formation of side products is a common issue in multi-component reactions where several reactive pathways can compete.

  • Potential Cause 1: Self-Condensation of the Aldehyde. Aldehydes can undergo self-condensation, especially under basic or acidic conditions.

    • Solution:

      • Controlled Addition: Add the aldehyde slowly to the reaction mixture to maintain a low concentration, which can disfavor self-condensation.

      • Stoichiometry Optimization: Adjust the stoichiometry of your reactants. A slight excess of the barbituric acid and urea/thiourea may help to consume the aldehyde more efficiently.[5]

  • Potential Cause 2: Knoevenagel Condensation Product. A common side reaction is the Knoevenagel condensation between the aldehyde and barbituric acid, which may not proceed to the final cyclized product.

    • Solution:

      • Driving the Cyclization: Ensure your catalytic system is efficient at promoting the final cyclization step. Lewis acids are often effective in this regard.[2] Extended reaction times or a moderate increase in temperature might also be necessary.[3]

  • Potential Cause 3: Formation of Michael Adducts. The activated intermediate from the Knoevenagel condensation can potentially react with another equivalent of barbituric acid via a Michael addition.

    • Solution:

      • Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial to minimize the formation of such adducts.

Question 3: My product is difficult to purify. It streaks on the TLC plate and I have poor recovery from column chromatography. What can I do?

This compound and its derivatives are often polar, nitrogen-rich compounds, which can present purification challenges.

  • Potential Cause 1: High Polarity and Strong Adsorption to Silica Gel. The multiple nitrogen and oxygen atoms in the molecule can lead to strong interactions with the acidic silica gel, causing streaking and poor elution.[7][8]

    • Solution:

      • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent to neutralize the acidic sites on the silica gel and improve peak shape.[7]

      • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[7] Reversed-phase chromatography (C18) is another option for polar compounds.[9]

      • Recrystallization: If the crude product is sufficiently pure, recrystallization can be a more effective purification method than chromatography. Experiment with different solvent systems to find one that provides good quality crystals.

  • Potential Cause 2: Product Insolubility. The product may be precipitating out of the eluent during chromatography.

    • Solution:

      • Solvent System Optimization: Choose a solvent system for your chromatography in which your compound has good solubility. It may be necessary to use more polar solvent systems like dichloromethane/methanol or even include a small amount of a highly polar solvent like DMSO if solubility is a major issue.

  • Potential Cause 3: "Oiling Out" during Crystallization. The compound may separate as an oil instead of forming crystals.[7]

    • Solution:

      • Slow Cooling: Allow the crystallization solution to cool slowly to room temperature and then in the refrigerator.

      • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.[7]

      • Seed Crystals: If you have a small amount of pure product, add a seed crystal to induce crystallization.[7]

      • Co-solvent System: Use a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble). Dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then allow it to cool slowly.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

1. What are the common starting materials for the synthesis of this compound?

The most common and versatile starting materials are:

  • Barbituric acid or its derivatives: This provides the pyrimidine-2,4,6-trione core.

  • An aldehyde: The choice of aldehyde determines the substituent at the 5-position of the final product.

  • Urea or thiourea: This provides the second pyrimidine ring. The use of thiourea will result in a thio-derivative.[6]

  • 6-Aminouracil derivatives: These can also be used as the starting pyrimidine component in a multi-step synthesis.[10]

2. What is the general reaction mechanism for the one-pot synthesis from barbituric acid, an aldehyde, and urea?

The reaction is a variation of the Biginelli reaction. The proposed mechanism generally involves the following steps:

  • Aldehyde-Urea Condensation: The aldehyde reacts with urea to form an N-acylimine intermediate.

  • Knoevenagel Condensation: The aldehyde can also undergo a Knoevenagel condensation with the active methylene group of barbituric acid to form a vinylogous intermediate.

  • Michael Addition: The enol form of barbituric acid can undergo a Michael addition to the N-acylimine intermediate.

  • Cyclization and Dehydration: The resulting intermediate then undergoes intramolecular cyclization followed by dehydration to yield the final this compound product.

3. What is the role of the catalyst in this reaction?

The catalyst, typically a Brønsted or Lewis acid, plays several crucial roles:

  • It activates the aldehyde carbonyl group towards nucleophilic attack by urea.

  • It catalyzes the formation of the N-acylimine intermediate.

  • It promotes the final cyclization and dehydration steps.[1]

4. Can this reaction be performed under "green" conditions?

Yes, several environmentally benign methods have been developed for the synthesis of pyrimido[4,5-d]pyrimidines. These include:

  • Using water as a solvent: Water has been shown to be an effective medium for this reaction, often leading to high yields and easy product isolation.[4]

  • Solvent-free conditions: Reactions can be carried out by heating the neat reactants, sometimes with microwave irradiation or ball milling, which reduces the use of volatile organic solvents.[6][10]

  • Use of reusable catalysts: Solid acid catalysts and reusable ionic liquids can be employed to minimize waste.[2]

Experimental Protocols

General One-Pot Synthesis of 5-Aryl-pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-triones

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add:

    • Barbituric acid (1.0 eq)

    • Aromatic aldehyde (1.0 eq)

    • Urea (1.2 eq)

    • Catalyst (e.g., 10 mol% iodine or another suitable Lewis acid)

    • Solvent (e.g., ethanol, acetic acid, or water, approximately 5-10 mL per mmol of barbituric acid)

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolate the crude product by filtration. Wash the solid with cold solvent and then with a small amount of diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be triturated with a suitable solvent or purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of a Model Pyrimido[4,5-d]pyrimidine Derivative

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
HClEthanolReflux1265
IodineEthanolReflux485
[C4(DABCO-SO3H)2].4ClO4Solvent-free1000.592
Ceric Ammonium NitrateWaterReflux290

Note: The data in this table is illustrative and based on trends reported in the literature. Actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Caption: A decision-making flowchart for troubleshooting low yields in the synthesis of this compound.

Reaction Parameter Optimization Cycle

Optimization_Cycle A Define Baseline Reaction Conditions B Vary One Parameter (e.g., Catalyst, Temp) A->B C Run Experiment & Analyze Yield/Purity B->C D Compare to Baseline C->D D->B No Improvement? Try new value E Identify Optimal Condition for Parameter D->E Improved? F Set New Baseline & Select Next Parameter E->F F->B Iterate

Caption: An iterative cycle for the systematic optimization of reaction parameters.

References

  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. (n.d.). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]

  • Liandi, A. R., et al. (2020). Efficiency and potential synthesis of pyrimido [4,5-d] pyrimidine derivatives by iodine catalyst as antioxidant agent. IOP Conference Series: Materials Science and Engineering. [Link]

  • Fahad, A. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences. [Link]

  • RSC Advances. (2016). Review. [Link]

  • Ghashang, M., et al. (2015). Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives. [Link]

  • Dabiri, M., et al. (2007). One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Uracil. [Link]

  • Ruan, Z., et al. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PubMed. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical, step-by-step protocols to address the common challenge of poor aqueous solubility in experimental assays. As scientists, we understand that compound precipitation can lead to inaccurate data, wasted resources, and stalled projects. This resource is built on established principles of formulation science and hands-on laboratory experience to help you achieve consistent and reliable results.

I. Frequently Asked Questions (FAQs): Quick Solutions

Here are answers to the most common initial questions regarding the solubility of this compound.

Q1: Why is my this compound compound poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this compound class is rooted in its molecular structure. The fused, planar pyrimido[4,5-d]pyrimidine core is rigid and hydrophobic, leading to strong intermolecular forces (like π-π stacking) in its solid, crystalline state. These forces require significant energy to overcome for the molecule to dissolve in water. Additionally, a high lipophilicity (a high LogP value) further favors partitioning into non-polar environments over aqueous media[1][2].

Q2: I see precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "crashing out." Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated stock is introduced into an aqueous buffer, the solvent environment abruptly changes. The water acts as an anti-solvent, causing the compound's solubility to plummet and leading to precipitation[3][4]. The final concentration of DMSO in your assay is a critical factor; exceeding 1-2% can often trigger this issue, though this is highly compound-dependent.

Q3: Can I simply sonicate or heat the solution to get my compound to dissolve?

A3: While gentle heating and sonication can help overcome the initial energy barrier for dissolution (the kinetic aspect of solubility), they may not address the fundamental insolubility of the compound in the aqueous medium (the thermodynamic aspect)[3]. This can lead to the formation of a supersaturated solution that is unstable and may precipitate over the course of your experiment, especially during longer incubation times[5]. These methods are best used as aids in conjunction with a proper solubilization strategy.

Q4: How does pH affect the solubility of this compound?

A4: The pH of your buffer can be a powerful tool. The pyrimidine ring system contains weakly basic nitrogen atoms. In acidic conditions (lower pH), these nitrogens can become protonated, creating a positively charged and generally more water-soluble salt form of your compound[1][6]. If your specific derivative has acidic or basic functional groups, adjusting the pH to ionize these groups can similarly enhance solubility. It is highly recommended to determine the pKa of your compound to leverage pH effects effectively[1].

II. In-Depth Troubleshooting Guide

When basic steps are insufficient, a more systematic approach is required. This guide will walk you through a logical workflow to diagnose and solve complex solubility issues.

Step 1: Characterize the Problem - Is It Solubility or Stability?

Before attempting to improve solubility, confirm that the issue isn't chemical degradation.

  • Protocol: Prepare your compound in the final assay buffer. At several time points (e.g., 0, 2, 6, 24 hours), centrifuge the samples to pellet any precipitate. Analyze the supernatant using HPLC-UV.

  • Interpretation:

    • Decreasing Peak Area Over Time: Suggests either precipitation or degradation. If a precipitate is visible, the former is likely.

    • Appearance of New Peaks: Indicates chemical degradation. In this case, solubility is not the primary issue; buffer compatibility and compound stability are.

Step 2: Systematic Solubilization Strategy

Follow this tiered approach, moving to the next step only if the previous one fails to achieve the desired concentration without precipitation.

Solubilization_Workflow start Start: Compound Precipitates in Assay Buffer ph_optimization Tier 1: pH Optimization (Test pH 4.0, 7.4, 9.0) start->ph_optimization cosolvent Tier 2: Co-solvent System (DMSO, PEG-400, Ethanol) ph_optimization->cosolvent Insoluble success Success: Soluble Compound ph_optimization->success Soluble excipients Tier 3: Formulation with Excipients (Cyclodextrins, Surfactants) cosolvent->excipients Insoluble / Precipitates on Dilution cosolvent->success Soluble excipients->success Soluble fail Re-evaluate Assay Parameters or Compound Analog excipients->fail Insoluble

Caption: A tiered workflow for systematically addressing compound solubility.

Tier 1: pH Optimization

As discussed in the FAQs, exploiting the ionizable nature of your compound is the most straightforward approach.

  • Experimental Protocol:

    • Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO.

    • Prepare a series of physiologically relevant buffers (e.g., Phosphate, Acetate, Tris) at different pH values (e.g., 4.0, 5.5, 7.4, 9.0).

    • Dilute the DMSO stock into each buffer to your final desired assay concentration. Ensure the final DMSO concentration is low and consistent across all samples (ideally ≤1%).

    • Incubate at the assay temperature and visually inspect for precipitation at various time points.

    • Quantify the concentration of the dissolved compound in the supernatant via HPLC or UV-Vis spectroscopy to determine the kinetic solubility[7].

Tier 2: Co-solvent Systems

If pH manipulation is insufficient, using a water-miscible organic solvent (co-solvent) can increase the solvent's capacity to dissolve your compound.[8]

  • Causality: Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for a lipophilic compound. Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs)[3].

  • Experimental Protocol:

    • Prepare high-concentration stock solutions of your compound in various co-solvents (e.g., DMSO, PEG-400, Ethanol).

    • Create a matrix of dilutions into your primary assay buffer. Vary both the final compound concentration and the final co-solvent concentration (e.g., 0.5%, 1%, 2%, 5% v/v).

    • Critical Step: Add the co-solvent stock solution to the buffer slowly while vortexing to minimize localized high concentrations that can cause immediate precipitation.

    • Assess solubility as described in Tier 1.

Co-solventTypical Starting Conc. in AssayProsCons
DMSO ≤ 1%Strong solubilizing power for many compounds.Can be toxic to cells at >1%; may precipitate on dilution.[9]
Ethanol ≤ 5%Biologically compatible; volatile.Weaker solubilizer than DMSO; can affect protein structure.
PEG-400 ≤ 10%Low toxicity; good solubilizer.Can increase viscosity; potential for precipitation on dilution.[3]
Tier 3: Formulation with Solubilizing Excipients

For the most challenging compounds, formulation excipients can dramatically enhance apparent solubility. These are additives that don't chemically modify your compound but change how it interacts with the solvent.

  • A. Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its solubility[8][10].

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Mechanism: Formation of a host-guest inclusion complex. The presence of co-solvents can either enhance or hinder this complexation[11][12].

  • B. Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. The hydrophobic core of these micelles can solubilize your compound[8].

    • Common Types: Polysorbate 80 (Tween® 80), Cremophor® EL.

  • Experimental Protocol (Cyclodextrin Example):

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your assay buffer.

    • Add your solid compound directly to these solutions and allow them to equilibrate (e.g., shake for 24-48 hours at a controlled temperature). This is the "shake-flask" method to determine thermodynamic solubility[13].

    • Alternatively, for kinetic solubility, prepare a concentrated stock in DMSO and dilute it into the cyclodextrin-containing buffers.

    • Filter the solutions through a 0.22 µm filter (ensure your compound doesn't adsorb to the filter material) and analyze the filtrate by HPLC to determine the dissolved concentration[7].

Excipient_Action cluster_0 Aqueous Environment cluster_1 With Cyclodextrin cluster_2 With Surfactant Compound Insoluble Compound CD Cyclodextrin Complex Soluble Complex CD->Complex Micelle Micelle Encapsulated Solubilized Compound Micelle->Encapsulated

Caption: Mechanisms of solubility enhancement by excipients.

III. Standard Operating Protocols (SOPs)

SOP 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the standard procedure for creating a concentrated stock solution, which is the starting point for most experiments.[14][15][16]

  • Calculate Required Mass:

    • Determine the molecular weight (MW) of your this compound derivative.

    • Use the formula: Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000

    • Example: For 1 mL (0.001 L) of a 10 mM (0.01 M) solution of a compound with MW = 250 g/mol : Mass = 0.01 * 0.001 * 250 * 1000 = 2.5 mg.

  • Weighing the Compound:

    • Using an analytical balance, accurately weigh the calculated mass of the compound onto weighing paper.

    • Carefully transfer the solid to an appropriate, clean, and dry vial (e.g., a 1.5 mL amber glass vial).

  • Dissolution:

    • Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL) to the vial.

    • Cap the vial securely.

    • Vortex the solution for 1-2 minutes. If necessary, use gentle sonication in a water bath for 5-10 minutes until all solid is completely dissolved.

  • Storage:

    • Label the vial clearly with the compound name, concentration, solvent, and date.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture, to prevent degradation. Before use, thaw completely and vortex to ensure homogeneity.

SOP 2: Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method to quickly assess how different solvents or pH values affect the apparent solubility of your compound.[7][9]

  • Plate Preparation:

    • In a 96-well plate, prepare serial dilutions of your compound's high-concentration DMSO stock.

    • In a separate 96-well plate (the "assay plate"), add the aqueous buffers to be tested (e.g., buffers of different pH, or buffers containing various co-solvents/excipients).

  • Compound Addition:

    • Using a multichannel pipette or automated liquid handler, transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the assay plate. This initiates the dissolution/precipitation process.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

    • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The concentration at which turbidity begins to increase sharply above the baseline is the kinetic solubility limit under those specific conditions. This allows for rapid comparison of different formulation strategies.

By applying these systematic troubleshooting guides and protocols, researchers can effectively overcome the solubility challenges presented by this compound, ensuring the generation of high-quality, reproducible data in their drug discovery and development efforts.

References

  • Solubility of Things. (n.d.). Pyrimidine. [Link]

  • Kerns, E. H., & Di, L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Gautam, A., & Kanista, F. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • Devane, J. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Patheon. (n.d.). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]

  • Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • HORIZON®. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Sopyan, I., et al. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]

  • Warren, D. B. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions. [Link]

  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • YouTube. (2025, February 20). Solution-making strategies & practical advice. [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. [Link]

  • National Institutes of Health. (n.d.). Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. [Link]

  • Roquette. (2024, September 19). Cyclodextrin Solubility: Can Green Solvents Be the Solution?. [Link]

  • ScienceDirect. (n.d.). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution?. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. [Link]

  • ResearchGate. (2015, November 24). How do I avoid crystallized compounds during cell assays with longer incubation times?. [Link]

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Technical Support Center: Troubleshooting Kinase Inhibition Assays with Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives in kinase inhibition assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during experimental workflows. The unique chemical scaffold of these compounds can present specific hurdles, and this resource aims to equip you with the knowledge to overcome them, ensuring data integrity and accelerating your research.

Section 1: Assay Signal & Data Integrity Issues

This section addresses common problems related to inconsistent or unexpected assay signals, which can often be traced back to the fundamental assay setup or interactions with the compound itself.

FAQ 1: I'm observing high background or a false positive signal in my kinase assay. What are the likely causes and how can I resolve this?

High background or false positive signals are common issues in kinase assays and can stem from several sources. When working with this compound derivatives, it is crucial to consider both general assay artifacts and compound-specific interferences.

Potential Causes & Troubleshooting Steps:

  • Compound Interference with Assay Reagents: Luminescence-based assays, such as Promega's Kinase-Glo®, are susceptible to interference from test compounds.[1][2] The Pyrimido[4,5-d]pyrimidine scaffold may possess intrinsic fluorescence or quenching properties that can affect the readout.

    • Protocol: Run a control experiment with your compound in the assay buffer without the kinase enzyme. This will help determine if the compound itself is generating a signal or interfering with the detection reagents.[2]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives.[1][3][4] This is a particularly important consideration for planar heterocyclic structures like the Pyrimido[4,5-d]pyrimidine core.

    • Protocol: To mitigate aggregation, consider including a non-ionic detergent like Triton X-100 (0.01% v/v) or Tween-20 (0.025% v/v) in your assay buffer.[3] Additionally, performing dynamic light scattering (DLS) can help identify aggregate formation at your working concentrations.[3]

  • Contaminated Reagents: Impurities in ATP, substrates, or buffers can lead to high background.[2]

    • Protocol: Always use high-purity reagents and prepare fresh buffers. Ensure that your water source is of high quality (e.g., Milli-Q or equivalent).

FAQ 2: My IC50 values are not reproducible or are significantly different from expected values. What factors could be contributing to this variability?

Inconsistent IC50 values can be frustrating and call into question the validity of your results. Several factors can influence the calculated potency of your this compound inhibitor.

Potential Causes & Troubleshooting Steps:

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[5][6][7] The Cheng-Prusoff equation (IC50 = Ki (1 + [ATP]/Km)) describes this relationship.[6][7]

    • Protocol: It is recommended to perform kinase assays at an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[6][8] This allows for a more direct comparison of inhibitor potencies across different kinases.[5][7] However, for a more physiologically relevant assessment, using ATP concentrations found in cells (in the millimolar range) can provide a better prediction of cellular efficacy.[5][6][7]

  • Enzyme Concentration and Purity: The concentration and purity of the kinase can significantly impact the IC50 value.[9][10] Impure enzyme preparations may contain contaminating kinases, leading to inaccurate results.[1]

    • Protocol: Use highly purified and well-characterized kinase preparations.[1][10] The enzyme concentration should be kept as low as possible to ensure the assay is in the linear range and to accurately determine the potency of tight-binding inhibitors.[9]

  • Compound Solubility: Poor solubility of your this compound derivative can lead to an overestimation of the IC50 value. If the compound precipitates out of solution, the effective concentration will be lower than the nominal concentration.

    • Protocol: Determine the aqueous solubility of your compound under the assay conditions. If solubility is an issue, consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can affect enzyme activity.[2]

Parameter Recommendation Rationale
ATP Concentration Use [ATP] ≈ Km for biochemical assaysAllows for direct comparison of inhibitor affinity (Ki).[5][6][7]
Use physiological [ATP] (mM range) for cellular contextBetter predicts inhibitor efficacy in a cellular environment.[5][6][7]
Enzyme Purity >95% pureMinimizes interference from contaminating kinases.[1][10]
Compound Solubility Ensure compound is fully dissolved at tested concentrationsPrevents overestimation of IC50 due to precipitation.

Section 2: Compound-Specific Challenges

This section focuses on issues that may arise due to the specific chemical properties of this compound derivatives.

FAQ 3: I suspect my this compound derivative is aggregating in the assay. How can I confirm and address this?

Compound aggregation is a common source of artifacts in high-throughput screening and can lead to non-specific inhibition.[1][3][4] The planar and often hydrophobic nature of the Pyrimido[4,5-d]pyrimidine scaffold can make it prone to aggregation.

Confirmation and Mitigation Strategies:

  • Detergent Sensitivity: As mentioned previously, the inclusion of a small amount of a non-ionic detergent can disrupt aggregates.[3] A significant rightward shift in the IC50 curve in the presence of a detergent is a strong indicator of aggregation-based inhibition.

  • Enzyme Concentration Dependence: The IC50 of an aggregating inhibitor will often increase with increasing enzyme concentration.[1]

    • Protocol: Perform the inhibition assay at two or more different kinase concentrations. A significant shift in the IC50 value suggests an aggregation-based mechanism.

  • Visual Inspection and Light Scattering: Visually inspect your compound stock solutions and assay wells for any signs of precipitation. Dynamic Light Scattering (DLS) is a powerful technique to directly detect the presence of aggregates in solution.[3]

Caption: Troubleshooting flowchart for suspected compound aggregation.

Section 3: Data Interpretation

Accurate interpretation of your data is critical for making informed decisions in your drug discovery program. This section provides guidance on understanding your results in the context of kinase inhibition.

FAQ 4: How do I interpret the IC50 values I've obtained for my this compound derivative?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. However, its interpretation requires careful consideration of the experimental conditions.[11]

Key Considerations for Interpretation:

  • Assay Format: The type of assay used (e.g., biochemical vs. cellular) will yield different IC50 values. Biochemical assays measure direct inhibition of the kinase, while cellular assays are influenced by factors such as cell permeability, off-target effects, and intracellular ATP concentrations.[5][12]

  • Mechanism of Inhibition: For ATP-competitive inhibitors, the IC50 is dependent on the ATP concentration, as described by the Cheng-Prusoff equation.[5][6][7] It is important to report the ATP concentration at which the IC50 was determined.

  • Selectivity: A potent inhibitor is not necessarily a good drug candidate if it is not selective. It is crucial to profile your this compound derivatives against a panel of kinases to determine their selectivity profile.[10][12]

G cluster_0 Biochemical Assay cluster_1 Cellular Assay cluster_2 Kinase Selectivity Panel Biochem_Assay IC50 at [ATP] = Km Ki Calculate Ki (Inhibitor Affinity) Biochem_Assay->Ki Cheng-Prusoff Equation Efficacy Predict In Vivo Efficacy Ki->Efficacy Informs Cell_Assay Cellular IC50 Cell_Assay->Efficacy Selectivity_Panel IC50 against >100 Kinases Selectivity Determine Selectivity Profile Selectivity_Panel->Selectivity Selectivity->Efficacy Crucial for

Caption: Relationship between different assay types in kinase inhibitor characterization.

References

  • Perola, E. (2006). Minimizing false positives in kinase virtual screens. Proteins: Structure, Function, and Bioinformatics, 64(3), 559-573. [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. [Link]

  • K-Voss, T., & K-Voss, T. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. [Link]

  • 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]

  • ATP concentration. Kinase Logistics Europe. [Link]

  • K-Voss, T., & K-Voss, T. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. [Link]

  • False positive results in virtual screening. ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Ekins, S., & Kortagere, S. (2011). Virtual Target Screening: Validation Using Kinase Inhibitors. Pharmaceuticals, 4(12), 1596-1616. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CytoSMART. [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. (2014). Expert Opinion on Drug Discovery, 9(3), 275-290. [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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refining purification methods for Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique structural features of this scaffold, while conferring valuable biological activity, often present significant purification challenges.[1] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired purity with greater efficiency.

The core of the Pyrimido[4,5-d]pyrimidine dione system is a planar, electron-deficient, and hydrogen-bond-rich structure.[2] These characteristics frequently lead to poor solubility in common organic solvents, high melting points, and a tendency for strong intermolecular interactions, which can complicate separation from impurities and starting materials. This guide will address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying this compound analogues?

A1: The primary challenges stem from their inherent physicochemical properties. These compounds are often highly polar and possess multiple hydrogen bond donors and acceptors. This leads to:

  • Poor Solubility: Low solubility in standard chromatography solvents like ethyl acetate and dichloromethane can make column chromatography difficult.

  • Strong Silica Gel Interaction: The polar nature and nitrogen atoms can lead to strong, sometimes irreversible, binding to silica gel, resulting in streaking on TLC plates and poor recovery from columns.

  • Crystallization Difficulties: High solubility in very polar solvents like DMSO or DMF, and insolubility in non-polar solvents, can make finding a suitable recrystallization system challenging.[3]

  • Co-eluting Impurities: Structurally similar impurities, such as uncyclized precursors or over-alkylated side products, often have very similar polarities, making chromatographic separation difficult.[4]

Q2: What are the most effective initial purification techniques for this class of compounds?

A2: The choice of technique depends heavily on the reaction scale and the nature of the impurities.

  • For milligram to gram scales: Flash column chromatography is the most common initial approach. However, it often requires highly polar mobile phases (e.g., Dichloromethane/Methanol gradients).[5][6]

  • For removing baseline impurities or achieving high purity: Recrystallization is often the most effective and scalable method, provided a suitable solvent system can be identified.[4][7]

  • For highly polar or ionic analogues: Reverse-phase chromatography (either flash or HPLC) may be necessary if normal-phase fails.

Q3: How should I approach selecting a purification strategy after synthesizing a new analogue?

A3: A systematic approach is crucial. The following workflow provides a good starting point for developing a purification plan.

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Method Selection cluster_2 Step 3: Execution & Alternatives start Crude Product tlc Run TLC in various polar solvent systems (e.g., DCM/MeOH, Hex/EtOAc) start->tlc lcms Analyze by LC-MS to identify product and impurities start->lcms decision Is the product the major spot and well-separated on TLC? tlc->decision chrom Proceed with Flash Column Chromatography decision->chrom Yes sol_test Product is major spot, but separation is poor. Perform solubility tests for recrystallization. decision->sol_test No complex Complex mixture or streaking on TLC. Consider alternative chromatography. decision->complex No recryst Attempt Recrystallization sol_test->recryst rp_chrom Try Reverse-Phase or Alumina Chromatography complex->rp_chrom

Caption: Workflow for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific issues encountered during purification experiments.

Section A: Column Chromatography Issues

Q: My compound is streaking badly on the silica TLC plate and I get very broad peaks during column chromatography. What's happening and how do I fix it?

A: This is a classic sign of strong analyte-stationary phase interaction, common with aza-heterocycles.

  • Causality: The nitrogen atoms in the pyrimidopyrimidine core are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This causes a portion of your compound to "stick" and elute slowly, resulting in tailing or streaking. Highly polar compounds can also have poor solubility in less polar mobile phases, causing them to precipitate and re-dissolve on the column.

  • Solutions & Rationale:

    • Increase Mobile Phase Polarity: Use a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). Methanol is a highly polar solvent that competes with your compound for binding sites on the silica, leading to faster elution and better peak shape.[5]

    • Add a Modifier:

      • Acetic Acid (AcOH): Adding ~0.5-1% AcOH to your mobile phase can protonate the basic nitrogens on your compound. The resulting salt is often less likely to bind tightly to the silica surface. This is particularly effective for compounds with accessible lone pairs.

      • Triethylamine (TEA) or Ammonia (NH₃): If your compound has acidic protons (e.g., on the uracil-like structure), the silica can act as an ion-exchanger. Adding a basic modifier like TEA (~0.5%) or using a mobile phase saturated with ammonia can deprotonate the acidic silanol groups on the silica, minimizing these interactions.

    • Switch Stationary Phase: If the above methods fail, your compound may be too polar for silica. Consider using reverse-phase (C18) silica gel, where polar compounds elute earlier.

Q: My product seems to be irreversibly stuck on the silica column. Even flushing with 100% methanol doesn't elute it. What are my options?

A: This indicates an extremely strong, potentially covalent, interaction with the silica. Recovery may not be possible, but you can prevent it in future runs.

  • Causality: Some highly functionalized heterocycles can decompose on acidic silica. The silanol groups can act as a Brønsted acid catalyst, potentially leading to side reactions or polymerization on the column.[4]

  • Solutions & Rationale:

    • Use Deactivated Silica: For future attempts, use silica gel that has been "deactivated" by treatment with a base like triethylamine before packing the column.

    • Alternative Stationary Phases:

      • Alumina (Al₂O₃): Alumina is available in neutral, acidic, or basic forms. Basic alumina is often an excellent choice for purifying basic compounds that bind too strongly to silica.

      • Reverse-Phase (C18): This is the most common alternative. The stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Your polar compound will have minimal interaction and elute quickly.

Problem Probable Cause Recommended Solution
Peak Tailing/StreakingStrong interaction with acidic silanol groups on silica.Add 0.5% TEA or AcOH to the eluent; Use a steeper gradient.
No ElutionCompound is too polar and binding irreversibly to silica.Switch to a different stationary phase like alumina or C18.
Co-eluting ImpuritiesImpurity has similar polarity to the product.Try a different solvent system (e.g., switch from EtOAc/Hex to DCM/MeOH); Use a shallower gradient.
Low Mass RecoveryCompound decomposition on silica or irreversible binding.Use a deactivated stationary phase; Consider recrystallization instead.
Section B: Recrystallization Issues

Q: I've dissolved my crude product in a hot solvent, but upon cooling, it "oils out" into a gooey mess instead of forming crystals. Why?

A: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it comes out of solution as a liquid phase before it has time to form an ordered crystal lattice.

  • Causality: This often happens when the solution is too concentrated (supersaturated) or when the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by the presence of impurities that disrupt crystal formation.

  • Solutions & Rationale:

    • Use More Solvent: The simplest solution is to repeat the process using a larger volume of the same solvent to create a less concentrated solution.

    • Slow Down the Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or a towel, before moving it to an ice bath or refrigerator. Slower cooling provides more time for proper crystal nucleation and growth.[8]

    • Use a Binary Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes slightly turbid. Re-heat gently to clarify and then cool slowly. This carefully controlled reduction in solubility is often the key to good crystal growth.[3][8]

Q: My compound simply won't crystallize from solution, even after being stored in the freezer overnight. What should I do?

A: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

  • Causality: The compound may still be too soluble in the chosen solvent, even at low temperatures. Alternatively, crystal formation requires an initial "seed" or nucleation site to begin growing.

  • Solutions & Rationale:

    • Reduce Solvent Volume: Gently evaporate some of the solvent under reduced pressure or by blowing a stream of nitrogen over the surface to increase the compound's concentration.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[8]

      • Seeding: If you have a tiny amount of pure crystal from a previous batch, add it to the cold solution. This "seed" crystal provides a template for further crystal growth.[8]

    • Try a Different Solvent System: Your compound's solubility might be too high in the current solvent. Experiment with different solvents or anti-solvents.

G start Failed Recrystallization (No Crystals Formed) check_conc Is the solution visibly concentrated? start->check_conc evap Reduce solvent volume (evaporate or use N2 stream) check_conc->evap No scratch Induce Nucleation: 1. Scratch flask with glass rod 2. Add a seed crystal check_conc->scratch Yes evap->scratch reassess Re-assess solvent system. Try adding an anti-solvent. scratch->reassess Still no crystals

Sources

Technical Support Center: Enhancing the Selectivity of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione inhibitors. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you navigate the complexities of enhancing inhibitor selectivity. Our goal is to empower you with the scientific rationale and practical methodologies to overcome common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the selectivity of this compound inhibitors.

Q1: What are the primary reasons for off-target activity with this class of inhibitors?

The Pyrimido[4,5-d]pyrimidine scaffold is a versatile pharmacophore that can interact with the ATP-binding site of numerous kinases. Off-target activity often stems from the high degree of conservation within the ATP-binding pocket across the human kinome. Specific structural features of your inhibitor, such as the nature and position of substituents on the pyrimido-pyrimidine core, can lead to interactions with unintended kinase targets. For instance, certain modifications may inadvertently fit into the binding sites of structurally related kinases, leading to a broad activity profile.[1]

Q2: How do I begin to assess the selectivity of my lead compound?

A tiered approach is often the most efficient and cost-effective strategy.[2]

  • Initial Single-Dose Screening: Start by screening your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad panel of kinases. This will provide a general overview of its selectivity and identify potential off-target hits.[2][3]

  • Dose-Response Confirmation: For any kinases showing significant inhibition (e.g., >70%) in the initial screen, perform a dose-response analysis to determine the IC50 value.[2] This provides a quantitative measure of potency against both the intended target and off-targets.

Q3: What is the difference between IC50, Ki, and Kd, and which is most relevant for selectivity?
  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is highly dependent on factors like ATP concentration.[4]

  • Ki (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme. For competitive inhibitors, it can be calculated from the IC50 and the ATP concentration.[4]

  • Kd (Dissociation constant): This measures the binding affinity between the inhibitor and the kinase, typically determined in the absence of ATP.[2][4]

While all are important, Ki and Kd are more direct measures of binding affinity and are less influenced by assay conditions, making them more reliable for comparing selectivity across different kinases.

Q4: My inhibitor has poor aqueous solubility. How might this affect my selectivity data?

Poor solubility is a significant challenge in drug discovery and can lead to misleading results.[5][6] If your compound precipitates in the assay buffer, its effective concentration will be lower than intended, potentially making it appear less potent or inactive.[7] This can mask both on-target and off-target activities. It is crucial to determine the kinetic and thermodynamic solubility of your compound early in the development process.[8][9]

Section 2: Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments, along with actionable troubleshooting steps.

Issue 1: High Off-Target Activity Observed in Kinase Profiling

Scenario: Your lead this compound inhibitor shows potent activity against your primary target but also inhibits several other kinases with similar potency in a broad kinase panel screen.

Causality and Troubleshooting Workflow

High off-target activity is often due to a lack of unique interactions between your inhibitor and the intended target's binding site. The following workflow can help dissect and address this issue.

A High Off-Target Activity Identified B Analyze Structural Similarities between On- and Off-Targets A->B Identify conserved residues C Perform Molecular Docking Studies B->C Predict binding modes D Structure-Activity Relationship (SAR) Analysis C->D Correlate structure with activity E Rational Chemical Modification D->E Design modifications to exploit unique target features F Re-synthesize Analogs E->F Synthesize new compounds G Iterative Selectivity Profiling F->G Assess selectivity of new analogs

Caption: Workflow for addressing high off-target activity.

Step-by-Step Protocol: Rational Design for Improved Selectivity
  • Structural Analysis:

    • Obtain or model the crystal structures of your primary target and key off-targets.

    • Align the ATP-binding sites to identify both conserved and unique residues. Pay close attention to the gatekeeper residue, hinge region, and solvent-exposed areas.

  • Molecular Docking:

    • Dock your inhibitor into the binding sites of both the on-target and off-target kinases.

    • Analyze the predicted binding poses to understand the molecular interactions driving both desired and undesired activity.[10]

  • Structure-Activity Relationship (SAR) Guided Modification:

    • Based on the docking studies, identify moieties on your inhibitor that contribute to off-target binding.

    • Design modifications to disrupt these off-target interactions while maintaining or enhancing on-target potency. For example, adding bulky groups that clash with residues in the off-target binding site but are accommodated by the primary target.[11][12]

    • Consider modifications that can form specific hydrogen bonds or other interactions with unique residues in your target kinase.

  • Synthesis and Re-Screening:

    • Synthesize a focused library of analogs based on your rational design.

    • Screen these new compounds against a smaller, focused panel of the primary target and the previously identified off-targets to quickly assess improvements in selectivity.

Issue 2: Low Potency Against the Intended Target

Scenario: Your novel this compound derivative shows weak or no activity against the target kinase in an in vitro assay.

Troubleshooting Decision Tree

A Low Potency Observed B Verify Compound Integrity & Purity A->B C Assess Compound Solubility B->C Purity Confirmed D Review Assay Conditions C->D Solubility Adequate E Consider Target Engagement Assays D->E Conditions Optimal F Re-evaluate SAR E->F Target Engagement Confirmed

Caption: Decision tree for troubleshooting low inhibitor potency.

Detailed Troubleshooting Steps
  • Compound Integrity and Purity:

    • Action: Verify the identity and purity of your compound using methods like LC-MS and NMR. Impurities or degradation can lead to a loss of activity.[7]

    • Rationale: Ensuring you are testing the correct, pure compound is the foundational step before investigating other variables.

  • Aqueous Solubility:

    • Action: Perform a solubility test in the assay buffer. Visually inspect for precipitation under a microscope.[7]

    • Rationale: As mentioned in the FAQs, poor solubility can drastically reduce the effective concentration of the inhibitor in the assay.[5]

    • Mitigation: If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO (typically <0.5% final concentration) or modifying the compound to improve its solubility.[8][13] Chemical modifications that disrupt molecular planarity or symmetry can improve aqueous solubility.[8]

  • Assay Conditions:

    • Action: Review the key parameters of your kinase assay.

      • ATP Concentration: The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration. Ensure the ATP concentration is appropriate for your target, often at or near the Km value.[4][14]

      • Enzyme Concentration and Activity: Confirm that the kinase used in the assay is active and used at an appropriate concentration.[15]

      • Incubation Time: The inhibitor may require a longer incubation time to exert its effect.[7]

    • Rationale: Suboptimal assay conditions can significantly impact the apparent potency of an inhibitor.[15]

  • Target Engagement:

    • Action: If in vitro potency is low, it is crucial to confirm that the compound can engage the target in a cellular context.[16]

    • Methods:

      • Cellular Thermal Shift Assay (CETSA): This technique assesses target binding in intact cells by measuring the thermal stabilization of the protein upon ligand binding.[7]

      • Western Blotting: For kinase inhibitors, you can assess the phosphorylation status of a known downstream substrate of your target kinase. A reduction in phosphorylation indicates target engagement and inhibition.[7]

    • Rationale: A compound may have good binding affinity but poor enzymatic inhibition, or it may not effectively reach its target in a cellular environment.[16]

Issue 3: Discrepancy Between Biochemical and Cellular Activity

Scenario: Your inhibitor is highly potent in a biochemical (enzymatic) assay but shows significantly weaker activity in a cell-based assay.

Potential Causes and Solutions

This is a common challenge in drug discovery, and the transition from a simplified biochemical system to a complex cellular environment introduces several variables.[16]

Potential Cause Scientific Rationale Recommended Action
Poor Cell Permeability The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. This is often related to physicochemical properties like polarity and size.- Assess physicochemical properties (e.g., LogP, polar surface area).- Perform cell permeability assays (e.g., PAMPA).- Modify the compound to improve its drug-like properties.
Efflux by Transporters The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).- Test for inhibition in the presence of known efflux pump inhibitors.- Modify the structure to reduce its affinity for efflux transporters.
High Protein Binding The inhibitor may bind extensively to intracellular proteins or proteins in the cell culture medium, reducing the free concentration available to bind the target.- Measure the extent of plasma protein binding.- Perform cellular assays in serum-free or low-serum conditions to assess the impact.
Metabolic Instability The compound may be rapidly metabolized by cellular enzymes into inactive forms.- Perform metabolic stability assays using liver microsomes or hepatocytes.- Identify metabolic soft spots and modify the structure to block metabolism.
High Intracellular ATP Cellular ATP concentrations (millimolar range) are much higher than those typically used in biochemical assays (micromolar range). This provides greater competition for ATP-competitive inhibitors.[14]- Re-run biochemical assays at physiologically relevant ATP concentrations (e.g., 1 mM) to better predict cellular activity.[14]

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for essential experiments in assessing inhibitor selectivity.

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

Radiometric assays are considered a gold standard for their high sensitivity and direct measurement of substrate phosphorylation.[4][15]

  • Prepare Kinase Reaction Mixture: In a microplate, combine the kinase, a specific substrate peptide or protein, and the assay buffer.

  • Add Inhibitor: Add your this compound inhibitor at various concentrations (for IC50 determination) or a single concentration (for initial screening). Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.

  • Stop Reaction and Capture Substrate: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.

  • Wash: Wash the filter membrane to remove unincorporated [γ-³³P]-ATP.

  • Detect and Quantify: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement using Western Blot

This protocol assesses the ability of your inhibitor to modulate a specific signaling pathway in cells.

  • Cell Culture and Treatment: Plate your chosen cell line and allow the cells to adhere. Treat the cells with your inhibitor at various concentrations for an appropriate duration.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of your target kinase.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody against the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify the band intensities to determine the dose-dependent decrease in phosphorylation.

References

  • Bamborough, P., & Drewry, D. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 3(5), 557-67. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Diao, Y., Fang, X., Song, P., Lai, M., Tong, L., Hao, Y., ... & Li, H. (2019). Discovery and Biological evaluation of this compound derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3390-3395. [Link]

  • Cuny, G. D., Yu, P. B., Laha, J. K., & Laha, J. K. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(12), i219-i226. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Kumar, S., & Nanda, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 43-50. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Le, T. N., Le, T. H., Nguyen, H. M., & Le, T. H. (2020). Synthesis and Structure–Activity Relationship Studies of Pyrido [1, 2-e] Purine-2, 4 (1H, 3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 25(19), 4537. [Link]

  • Wang, S., Li, D., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2018). Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. Journal of Medicinal Chemistry, 61(13), 5609-5622. [Link]

  • Griffin, R. J., Srinivasan, B., Bowman, K., Calvert, A. H., Curtin, N. J., Newell, D. R., ... & Golding, B. T. (2011). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. Journal of Medicinal Chemistry, 54(6), 1845-1857. [Link]

  • Curtin, N. J., Srinivasan, B., Griffin, R. J., & Golding, B. T. (2004). Resistance-modifying agents. 11.(1) Pyrimido[5,4-d]pyrimidine modulators of antitumor drug activity. Synthesis and structure-activity relationships for nucleoside transport inhibition and binding to alpha1-acid glycoprotein. Journal of Medicinal Chemistry, 47(20), 4905-4922. [Link]

  • Fathalla, O. A., Awad, S. M., Mohamed, M. S., & Zaki, M. A. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1848-1865. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • ResearchGate. (n.d.). Synthesis of cyclopentyl-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. [Link]

  • Kübler, D., & Wölfl, S. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Zhang, L., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(15), 11445-11463. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, K. H. (2019). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 9(50), 29215-29227. [Link]

  • Nam, Y., Shin, I., Kim, Y., Ryu, S., Kim, N., Ju, E., & Sim, T. (2022). Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation. Neoplasia, 24(1), 34-49. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 240, 114579. [Link]

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Technical Support Center: Addressing Off-Target Effects of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing the complexities of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione compounds. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to identify, understand, and mitigate off-target effects, ensuring the integrity and translational potential of your research.

The Pyrimido[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for yielding potent inhibitors of various protein kinases, such as Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[1][2][3] However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, off-target activity is an inherent challenge that can lead to misinterpretation of data and unforeseen toxicity.[4][5] This guide is structured to help you proactively address these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding off-target effects of this compound class.

Q1: What are "off-target" effects and why are they a critical concern with Pyrimido[4,5-d]pyrimidine inhibitors?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[6] For Pyrimido[4,5-d]pyrimidine-based kinase inhibitors, this is a significant concern because the ATP-binding sites of many kinases are structurally similar.[5] These unintended interactions can lead to:

  • Misinterpreted Phenotypes: The observed cellular effect may be due to the inhibition of an unknown off-target rather than the primary target, confounding your structure-activity relationship (SAR) studies.[6]

  • Unforeseen Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cellular toxicity, a major cause of failure in later stages of drug development.[4]

  • Polypharmacology: While sometimes beneficial, unintended inhibition of multiple kinases can produce complex biological responses that are difficult to deconvolute.[4][7]

Q2: My compound, a Pyrimido[4,5-d]pyrimidine derivative, shows potent cellular activity, but the effect doesn't fully align with the known function of the intended target. Could this be an off-target issue?

A2: Yes, this is a classic indicator of potential off-target activity. When the phenotypic outcome (e.g., apoptosis, cell cycle arrest) is inconsistent with or stronger than expected from inhibiting the primary target alone, a systematic investigation of off-targets is warranted. The first step is to confirm that the compound is actually engaging the intended target in your cellular system.[8]

Q3: What are the primary experimental strategies to identify the off-targets of my compound?

A3: A multi-tiered approach is most effective.

  • In Silico Prediction: Computational methods, such as ligand docking and binding site similarity analysis, can predict potential off-targets by screening your compound against databases of protein structures.[4][9] This is a cost-effective first step to generate hypotheses.

  • In Vitro Profiling (Kinome Scanning): This is the industry standard. Your compound is screened against a large panel of purified kinases (e.g., >400) to determine its inhibitory activity (IC50) or binding affinity (Kd) for each.[10][11] This provides a broad view of its selectivity profile.

  • Cell-Based Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) allow you to confirm that your compound binds to its intended target—and potential off-targets—within the complex environment of a living cell.[12][13]

Q4: How can I distinguish a true off-target effect from an experimental artifact?

A4: This is a crucial question. Key validation steps include:

  • Using Orthogonal Approaches: Confirm hits from one method (e.g., a kinome scan) with a different technique (e.g., CETSA or Western blot for a downstream pathway marker).[14]

  • Employing a Negative Control: Synthesize a close chemical analog of your inhibitor that is inactive against the primary target. If this analog still produces the cellular phenotype, the effect is likely off-target.

  • Target Knockout/Knockdown: The most definitive genetic approach. If your compound still elicits the effect in cells where the putative target has been knocked out (e.g., via CRISPR/Cas9), the effect is unequivocally off-target.[15]

Part 2: Troubleshooting Guide

This section provides in-depth, scenario-based troubleshooting for specific experimental challenges.

Scenario 1: My kinome scan revealed several potent off-target hits. What are my next steps?

Question: My Pyrimido[4,5-d]pyrimidine compound, designed as a BTK inhibitor, also potently inhibits several other kinases (e.g., SRC, LYN, EGFR) in a KINOMEscan® panel. How do I prioritize and validate these findings?

Answer: This is a common outcome. The key is to systematically validate and contextualize these hits.

Workflow for Validating Kinome Scan Hits

G cluster_0 Initial Finding cluster_1 Prioritization cluster_2 Validation in Cells cluster_3 Phenotypic Relevance cluster_4 Decision KinomeScan Potent Off-Targets Identified in KINOMEscan® Prioritize Prioritize Hits: 1. Potency (Kd < 10x On-Target) 2. Cellular Expression 3. Known Phenotypic Role KinomeScan->Prioritize Analyze Data CETSA Confirm Target Engagement in Cells (CETSA) Prioritize->CETSA Top Candidates WesternBlot Assess Downstream Signaling (Western Blot for p-Substrate) CETSA->WesternBlot If Engagement Confirmed Knockout Test Compound in Target-Knockout Cells WesternBlot->Knockout If Pathway Modulated Rescue Rescue Phenotype with Resistant Mutant? Knockout->Rescue If Phenotype Persists Decision Attribute Phenotype to: On-Target, Off-Target, or Polypharmacology Rescue->Decision Synthesize Evidence

Caption: Workflow for prioritizing and validating off-target kinase hits.

Step-by-Step Validation Protocol:

  • Prioritize Hits:

    • Potency: Focus on kinases inhibited with a potency (Kd or IC50) within 10-fold of your primary target.

    • Biological Relevance: Check if the off-target kinases are expressed at significant levels in your cellular model (using resources like the Human Protein Atlas). Is their known biological function consistent with your observed phenotype?

  • Confirm Cellular Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to verify that your compound binds to the prioritized off-targets in intact cells. A thermal shift indicates direct engagement.[12][13]

  • Assess Downstream Signaling: For each validated off-target, perform a Western blot to measure the phosphorylation of its key downstream substrate. A decrease in substrate phosphorylation upon treatment with your compound provides functional evidence of inhibition.

  • Determine Phenotypic Contribution:

    • Use CRISPR/Cas9 to generate cell lines where the primary target and the key off-target(s) are individually knocked out.

    • Treat these knockout cell lines with your compound. If the compound loses its effect only when the off-target is knocked out, then that interaction is responsible for the phenotype.[15]

Scenario 2: My compound is cytotoxic, but it does not correlate with on-target inhibition.

Question: I have a Pyrimido[4,5-d]pyrimidine CDK2 inhibitor.[2] It shows cytotoxicity in a cancer cell line at 1 µM. However, my biochemical assays show the IC50 for CDK2 is 0.5 µM, and I don't expect to see cell death until the target is >90% inhibited. What's going on?

Answer: This discrepancy strongly suggests that the observed cytotoxicity is driven by an off-target mechanism. The workflow should focus on identifying the unknown protein(s) responsible for the toxic effect.

Troubleshooting Decision Tree

G Start Observed Cytotoxicity Does Not Correlate with On-Target IC50 Step1 Is the effect kinase-mediated? Perform Broad Kinome Scan Start->Step1 YesKinase Yes: Potent Off-Target Kinase(s) Identified Step1->YesKinase Yes NoKinase No: No Potent Kinase Hits Consider Non-Kinase Targets Step1->NoKinase No ValidateKinase Validate Off-Target Kinase (See Scenario 1 Workflow) YesKinase->ValidateKinase Proteomics Perform Proteome-Wide CETSA (MS-CETSA) or Chemical Proteomics NoKinase->Proteomics IdentifyNonKinase Identify Non-Kinase Binding Partners Proteomics->IdentifyNonKinase

Caption: Decision tree for investigating cytotoxicity unrelated to on-target potency.

Recommended Actions:

  • Broad Kinase Profiling: First, rule out other kinases. Submit your compound to a comprehensive kinome profiling service like KINOMEscan® or scanMAX℠.[11][16] This will reveal if you are potently inhibiting a different kinase that is critical for cell survival.

  • Search for Non-Kinase Off-Targets: If the kinome scan is clean, the off-target is likely not a kinase.[17] Proteome-wide methods are necessary:

    • MS-CETSA (Thermal Proteome Profiling): This unbiased technique compares the thermal stability of thousands of proteins in the proteome in the presence versus absence of your compound.[18] Proteins stabilized by your compound are direct binders.

    • Chemical Proteomics: Techniques like affinity chromatography using an immobilized version of your compound can be used to pull down binding partners from cell lysates, which are then identified by mass spectrometry.

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that a compound binds to a specific protein target in intact cells.[12][13]

Principle: Ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation. By heating cells treated with your compound across a temperature gradient and measuring the amount of soluble target protein remaining, you can observe a "thermal shift" indicative of engagement.

Step-by-Step Methodology:

  • Cell Treatment: Plate your cells of interest and grow to ~80% confluency. Treat cells with your Pyrimido[4,5-d]pyrimidine compound at the desired concentration (e.g., 10x cellular IC50) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release soluble proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/denatured proteins.

  • Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of your target protein in the supernatant using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

Data Presentation: Example CETSA Results

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (1 µM Compound)
40100100
469598
498295
525588
552571
581045
61515

This table clearly shows that the compound increased the thermal stability of the target protein, with a significant difference observed between 52°C and 58°C.

By systematically applying these principles, workflows, and protocols, you can confidently navigate the challenges of off-target effects, leading to more robust, reproducible, and translatable findings in your research with this compound compounds.

References

  • Benchchem. Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Diao Y, Fang X, Song P, et al. Discovery and Biological evaluation of this compound derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorg Med Chem. 2019;27(15):3390-3395.
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  • Almqvist H, Axelsson H, Jafari R, et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods Mol Biol. 2016;1439:237-251.
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  • Eweas AF, Al-Masoudi NA, Al-Soud YA, et al. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules. 2017;22(12):2217.
  • Liau BB. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. 2023;5:1182956.
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  • Malaria World. Not Open Access | Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. 2020.
  • Wikipedia. Cellular thermal shift assay.
  • Perrin L, Jenni S, Dyson PJ, et al. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. J Med Chem. 2023;66(6):3977-3990.
  • Dziekan JM, Yu H, Chen D, et al. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nat Protoc. 2020;15(5):1844-1873.
  • PubChem. This compound.
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  • Cohen P, Knight Z. Encountering unpredicted off-target effects of pharmacological inhibitors. Cell Cycle. 2010;9(10):1869-1870.
  • ResearchGate. Methods for detecting off-target effects of CRISPR/Cas9. 2025.
  • Cruz JS, de Aguiar AP. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Rev Med Chem. 2021;21(15):2138-2168.
  • Liu Y, Zhou Y, Wang L, et al. Off-target effects in CRISPR/Cas9 gene editing. Cell Mol Life Sci. 2023;80(5):120.
  • CRISPR Medicine News. Off-Target Effects and Where to Find Them. 2023.
  • LabRoots. How to measure and minimize off-target effects... 2021.
  • El-Damasy AK, El-Sayed M, Keeton AB, et al. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. RSC Med Chem. 2022;13(7):860-877.
  • Valdivia O, Amaratunga M, Amberg A, et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. 2019;2:23.
  • Lin A, Giuliano CJ, Sayles NM, et al. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Sci Transl Med. 2019;11(509):eaaw8412.
  • Benchchem. "reducing off-target effects of novel pyrido[2,3-d]pyrimidine inhibitors". 2025.
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Technical Support Center: Optimizing ADMET Properties of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold. This fused heterocyclic system is a privileged core in medicinal chemistry, forming the basis for numerous potent inhibitors targeting kinases and other key enzymes.[1] However, translating this potency into a successful drug candidate requires meticulous optimization of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor ADMET profiles are a leading cause of late-stage clinical failures, making early-stage characterization and mitigation essential.

This guide is structured as a series of troubleshooting questions and answers to directly address common challenges encountered in the laboratory. We will explore the causal relationships behind these issues and provide actionable strategies, detailed protocols, and data-driven insights to guide your lead optimization campaigns.

Troubleshooting Guides & FAQs
Section 1: Aqueous Solubility Enhancement

Question 1: My this compound derivative exhibits poor aqueous solubility (<10 µM). What are the underlying causes, and what are the most effective strategies to improve it?

Expert Analysis: The pyrimido[4,5-d]pyrimidine core is a planar, rigid, and often crystalline structure. This high degree of planarity and molecular symmetry can lead to strong crystal lattice packing, which significantly increases the energy required to dissolve the solid compound, resulting in low aqueous solubility.[2] Furthermore, the scaffold itself has limited hydrogen bonding capacity with water relative to its size, and lipophilic substituents added to enhance potency can further exacerbate the problem.

Strategic Solutions: Improving solubility requires disrupting the solid-state packing and/or increasing the compound's favorable interactions with water. A multi-pronged approach is often necessary.

Table 1: Strategies for Solubility Enhancement

StrategyMechanismExample Modification on ScaffoldExpected OutcomeCaveats
Introduce Ionizable Groups Increases solubility at physiological pH (7.4) by forming a charged species that interacts favorably with water.[3]Add a basic amine (e.g., piperazine) or an acidic group (e.g., carboxylic acid) to a substituent.Significant increase in pH-dependent solubility.May alter cell permeability, introduce new metabolic liabilities, or affect target binding.
Disrupt Planarity/Symmetry Introduces steric bulk or non-planar groups to weaken crystal lattice energy.[2]Incorporate sp3-hybridized linkers (e.g., cyclopropyl) or bulky groups that force torsional twists.Improves both kinetic and thermodynamic solubility.Can negatively impact potency if the planar conformation is required for target binding.
Add Polar, Non-ionizable Groups Increases hydrogen bonding potential with water.Introduce hydroxyl (-OH), amide (-CONH2), or small ether groups (e.g., -OCH3).Moderate increase in solubility.May increase H-bond donor/acceptor count, potentially reducing permeability.
Prodrug Approach A bioreversible promoiety (e.g., a phosphate or amino acid ester) is attached to temporarily increase solubility for administration.[4]Convert a hydroxyl group to a phosphate ester.Dramatically increases aqueous solubility for formulation.Requires efficient in vivo cleavage to the active drug; adds synthetic complexity.
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate.[3][5]Micronization or nanosuspension of the solid compound.[3][4]Improves kinetic solubility and dissolution rate.[5]Does not change the intrinsic thermodynamic solubility.[5]

Workflow for Addressing Poor Solubility The following diagram outlines a systematic approach to diagnosing and solving solubility issues.

G cluster_0 A Initial Compound Poor Solubility (<10 µM) B Measure Thermodynamic & Kinetic Solubility A->B C Is the issue primarily Dissolution Rate (Kinetic)? B->C D Is the issue Low Intrinsic Solubility? B->D C->D No E Particle Size Reduction (Micronization, Nanosuspension) C->E Yes F Structural Modification D->F Yes J Re-evaluate Solubility, Permeability, and Potency E->J G Disrupt Planarity (Add sp3 centers) F->G H Introduce Ionizable Group (e.g., basic amine) F->H I Add Polar Groups (e.g., -OH, amides) F->I G->J H->J I->J

Caption: Decision workflow for improving compound solubility.

Section 2: Membrane Permeability Optimization

Question 2: My compound is now soluble, but it shows poor permeability in Caco-2 assays (Papp < 1 x 10⁻⁶ cm/s). What strategies can enhance its ability to cross the intestinal barrier?

Expert Analysis: Intestinal absorption is governed by a delicate balance between solubility and lipophilicity. While increasing polarity improves solubility, it can hinder passive diffusion across the lipid-rich cell membrane. Key factors that limit permeability for this scaffold include an excessive number of hydrogen bond donors (HBDs) from the dione core and polar substituents, a high polar surface area (PSA), and low lipophilicity (LogD < 1).

Strategic Solutions: The goal is to increase lipophilicity and/or reduce hydrogen bonding capacity without reintroducing solubility problems.

Table 2: Strategies for Permeability Enhancement

StrategyMechanismExample Modification on ScaffoldExpected OutcomeCaveats
Reduce H-Bond Donors Decreases the energetic penalty of moving from an aqueous to a lipid environment.N-alkylation or N-arylation at the 1 or 3 position of the dione.Increased passive permeability.May introduce new metabolic liabilities (N-dealkylation) or alter target interactions.
Increase Lipophilicity Enhances partitioning into the lipid bilayer of the cell membrane.[6]Add small, non-polar groups (e.g., methyl, ethyl, halogen) to peripheral positions.Improved permeability.Risk of decreasing solubility, increasing metabolic clearance, and hERG liability. Monitor LogD closely.
Mask Polar Groups (Prodrug) A lipophilic promoiety is added to a polar functional group to facilitate membrane passage, then cleaved intracellularly.[6][7]Convert a carboxylic acid to a methyl or ethyl ester.Enhanced permeability of the prodrug.Requires efficient intracellular cleavage; may have different tissue distribution.
Conformational Rigidity "Freezing" the molecule in a more membrane-permeable conformation can reduce the entropic penalty of desolvation.Introduce ring constraints or intramolecular hydrogen bonds.Can improve permeability and potency simultaneously.Synthetically challenging; may not be universally effective.
Explore Carrier-Mediated Uptake Modify the structure to mimic a substrate for an influx transporter (e.g., PEPT1, OATPs).Add an amino acid-like moiety.Can bypass poor passive permeability.May lead to transporter-mediated drug-drug interactions.

Experimental Workflow: Caco-2 Permeability Assay This diagram illustrates the standard procedure for assessing intestinal permeability in vitro.

G cluster_0 A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a confluent, differentiated monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add test compound to Apical (A) chamber C->D E Incubate (e.g., 2 hours) and collect samples from Basolateral (B) chamber D->E F Quantify compound concentration in A and B chambers via LC-MS/MS E->F G Calculate Papp (A→B) F->G

Caption: Workflow for a Caco-2 cell permeability assay.

Section 3: Improving Metabolic Stability

Question 3: My compound is rapidly metabolized in human liver microsome (HLM) assays (t½ < 15 min). How do I identify the metabolic "hotspots" and improve stability?

Expert Analysis: The pyrimido[4,5-d]pyrimidine scaffold and its substituents are subject to oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes.[8] Common metabolic pathways include hydroxylation of aromatic/heteroaromatic rings, oxidation of electron-rich positions, and N/O-dealkylation of substituents. Identifying the specific site of metabolism is the crucial first step.

Strategic Solutions: Once a "soft spot" is identified via metabolite identification studies, it can be blocked or replaced.

Potential Metabolic Hotspots This diagram highlights common sites of metabolic attack on the core scaffold.

Caption: Potential metabolic hotspots on a substituted pyrimido[4,5-d]pyrimidine scaffold.

Table 3: Strategies for Enhancing Metabolic Stability

StrategyMechanismExample ModificationExpected OutcomeCaveats
Metabolic Blocking Introduction of a group (typically fluorine) at or near the metabolic hotspot that is resistant to oxidation.[9]Replace a C-H bond on an aromatic ring with a C-F bond.Prevents hydroxylation at that position, increasing half-life.Can alter electronics (pKa) and potentially affect potency or introduce new off-target activities.
Reduce Lipophilicity More lipophilic compounds often have higher affinity for CYP enzymes.[10]Replace a lipophilic group (e.g., -CF3) with a more polar one (e.g., -SO2Me).Decreased metabolic clearance.May reduce permeability or potency. A balance must be struck.
Bioisosteric Replacement Replace a metabolically labile moiety with a more stable group that retains similar steric and electronic properties.[11]Replace a phenyl ring with a pyridine or pyrazole ring to reduce susceptibility to oxidation.[8][11]Improved metabolic stability while potentially maintaining or improving potency.Requires careful selection of the bioisostere to preserve target interactions.
Steric Hindrance Introduce bulky groups adjacent to the metabolic hotspot to physically block the CYP active site from accessing it.Add a t-butyl or cyclopropyl group near a labile position.Can significantly slow the rate of metabolism.May disrupt key binding interactions with the target protein.
Section 4: Mitigating Toxicity Risks

Question 4: I am concerned about potential cardiotoxicity. What structural features of my derivatives might increase the risk of hERG channel inhibition, and how can I design safer compounds?

Expert Analysis: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. The canonical pharmacophore for hERG blockers includes a basic nitrogen atom (which becomes protonated at physiological pH) and significant lipophilicity (LogP > 3.5), allowing the compound to access the hydrophobic inner pore of the channel.[12][13] Derivatives of the pyrimido[4,5-d]pyrimidine scaffold that incorporate basic amines for solubility are at higher risk.

Strategic Solutions: The key is to disrupt the key interactions with the hERG channel, primarily by reducing lipophilicity and basicity.

Table 4: Strategies for Mitigating hERG Liability

StrategyMechanismExample ModificationExpected OutcomeCaveats
Reduce Lipophilicity Decreases partitioning into the hERG channel's hydrophobic binding pocket.Replace a lipophilic substituent with a more polar one.Reduced hERG inhibition.Must be balanced against the need for adequate permeability.
Lower Basicity (pKa) Reduces the concentration of the protonated, high-affinity species at physiological pH.Introduce an electron-withdrawing group (e.g., fluorine) adjacent to a basic nitrogen.[13]Significant reduction in hERG affinity.May reduce aqueous solubility if the basic group was the primary solubilizing feature.
Introduce Polar Groups Introduces an energetic penalty for binding within the hydrophobic channel pore.Add a hydroxyl or carboxylic acid group.[13]Disrupts favorable binding interactions, reducing hERG blockade.Can decrease permeability and may not be synthetically trivial.
Increase Steric Hindrance Design molecules that are sterically precluded from fitting deep within the channel pore.Incorporate bulky groups near the basic center.Reduced hERG affinity.May also reduce on-target potency.

Question 5: Are there any inherent structural alerts or toxicophores in this scaffold that I should be aware of during lead optimization?

Expert Analysis: A toxicophore is a chemical moiety that is known to be associated with toxicity, often by forming reactive metabolites that can covalently bind to proteins or DNA.[14][15] While the core this compound structure is not a classic toxicophore, certain substituents commonly used in medicinal chemistry are. Early identification and removal of these groups is a critical risk mitigation step.[14]

Table 5: Common Toxicophores to Avoid and Safer Alternatives

Toxicophore GroupReason for ConcernSafer Bioisosteric Replacement
Aniline / Nitroaromatic Can be metabolized to form highly reactive and potentially carcinogenic quinone-imines or nitroso species.[16][17]Pyridine, pyrazole, or other electron-deficient heterocycles.
Thiourea Associated with hepatotoxicity and thyroid toxicity.[17]Urea, amide, or sulfonamide.
Unsubstituted Furan/Thiophene Can be oxidized to form reactive, electrophilic epoxides or Michael acceptors.[16]Phenyl, pyridyl, or N-methyl pyrazole.
Hydrazine / Acylhydrazide Can be oxidized to reactive diazenes and are often associated with idiosyncratic toxicity.[18]Substituted amides or ureas.

Bioactivation Concept The diagram below illustrates how a seemingly innocuous group like a thiophene can be metabolically activated to a reactive species that causes toxicity.

G cluster_0 A Parent Compound (with Thiophene) B CYP450 Oxidation A->B C Reactive Epoxide Metabolite B->C D Covalent Binding to Cellular Macromolecules (e.g., Proteins) C->D E Cellular Dysfunction & Toxicity D->E

Caption: Bioactivation of a potential toxicophore.

Standard Operating Protocols
Protocol 1: Kinetic Aqueous Solubility Assay (Turbidimetric Method)
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Assay Plate Preparation: Add 2 µL of each DMSO concentration to a 96-well clear-bottom plate in triplicate.

  • Buffer Addition: Rapidly add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Measure the absorbance (optical density) at 620 nm using a plate reader. The onset of turbidity (light scattering) indicates precipitation.

  • Data Analysis: The highest concentration that remains clear (does not show a significant increase in absorbance over background) is reported as the kinetic solubility.

Protocol 2: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 100 mM NADPH stock solution in buffer.

    • Prepare a 1 µM test compound working solution in buffer.

  • Incubation (+NADPH):

    • In a 96-well plate, pre-warm 90 µL of the HLM solution to 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the NADPH stock solution.

    • Immediately add 1 µL of the 1 µM test compound working solution (final concentration 1 µM).

    • Incubate at 37°C.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a 3-fold volume of ice-cold acetonitrile containing an internal standard.

  • Negative Control (-NADPH): Run a parallel incubation for 60 minutes without adding NADPH to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).[19]

References
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Validation & Comparative

A Comparative Guide to BTK Inhibition: Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives Versus Ibrutinib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Bruton's tyrosine kinase (BTK) has emerged as a cornerstone in the treatment of various B-cell malignancies.[1][2][3] Ibrutinib, the first-in-class BTK inhibitor, has revolutionized patient outcomes but is not without its limitations, primarily concerning off-target effects.[4][5] This has spurred the development of next-generation inhibitors with improved selectivity and safety profiles. This guide provides a detailed comparison of a promising series of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives with the established BTK inhibitor, ibrutinib.

The Central Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[6][7] Upon BCR engagement, BTK is activated, leading to the phosphorylation of downstream targets such as phospholipase Cγ2 (PLCγ2).[8][9] This initiates a cascade of signaling events that are crucial for B-cell proliferation, survival, and differentiation.[6][9] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell cancers, making BTK an attractive therapeutic target.[10][11]

Below is a diagram illustrating the BTK signaling pathway and the point of inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NF_kB NF-κB Ca_flux->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine-dione / Ibrutinib Inhibitor->BTK caption BTK Signaling Pathway and Inhibition

Caption: The B-cell receptor signaling cascade, with BTK as a key mediator, and the inhibitory action of targeted drugs.

Head-to-Head Comparison: A New Challenger to the Incumbent

While ibrutinib has set a benchmark, the quest for more selective and potent BTK inhibitors is ongoing. A series of this compound derivatives has been reported as potent BTK inhibitors, with some compounds demonstrating comparable or superior activity to ibrutinib in preclinical assays.[12]

Mechanism of Action and Binding

Ibrutinib is a first-in-class, potent, and irreversible BTK inhibitor.[2][13] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of the enzyme's kinase activity.[10][13] This irreversible binding is a key feature of ibrutinib's efficacy.

The This compound derivatives , based on their chemical structure, are also designed to target the ATP-binding pocket of BTK. While the specific binding mode (covalent vs. non-covalent) for the entire series has not been definitively stated in the initial reports, the high potency of the lead compounds suggests a strong interaction with the kinase domain. Further studies are needed to fully elucidate their binding kinetics and whether they also engage with Cys-481.

Potency and Selectivity: A Quantitative Look

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The lower the IC50 value, the more potent the inhibitor. Selectivity, on the other hand, is crucial for minimizing off-target effects. A common off-target kinase for BTK inhibitors is the Epidermal Growth Factor Receptor (EGFR), inhibition of which can lead to side effects.

CompoundBTK IC50 (nM)EGFR IC50 (nM)Selectivity (EGFR/BTK)
Ibrutinib 0.5 - 0.6[1][12]5.6[14]~9-11
Compound 17 1.2[12]>1000[12]>833
Compound 18 0.8[12]Not ReportedNot Reported

Data synthesized from multiple sources for comparison.

As the data indicates, compounds 17 and 18 from the this compound series exhibit potent BTK inhibition, with IC50 values comparable to that of ibrutinib.[12] Notably, compound 17 demonstrates a significantly improved selectivity profile over EGFR compared to ibrutinib, suggesting a potentially wider therapeutic window and fewer EGFR-related side effects.[12]

Experimental Protocol: Evaluating BTK Inhibition in a Cellular Context

To assess the cellular activity of BTK inhibitors, a robust and reproducible assay is paramount. The following is a detailed protocol for a cellular BTK autophosphorylation assay, a common method to determine an inhibitor's efficacy within a cellular environment.

Cellular BTK Autophosphorylation Assay (Western Blot)

Objective: To measure the dose-dependent inhibition of BTK autophosphorylation at Tyr223 in a relevant B-cell line (e.g., Ramos cells) upon treatment with a test compound.

Principle: Activation of the BCR signaling pathway leads to the autophosphorylation of BTK at Tyr223, a key marker of its activation. A potent BTK inhibitor will block this process. This can be visualized and quantified by Western blotting using an antibody specific for phospho-BTK (Tyr223).

Materials:

  • Ramos (human Burkitt's lymphoma) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound derivative and Ibrutinib) dissolved in DMSO

  • Goat anti-human IgM antibody

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-total BTK

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells in RPMI-1640 medium to a density of 1-2 x 10^6 cells/mL.

    • Starve the cells in serum-free RPMI-1640 for 2-4 hours prior to the experiment.

    • Pre-treat the cells with serial dilutions of the test compounds or vehicle (DMSO) for 1 hour at 37°C.

  • BCR Stimulation:

    • Stimulate the cells with goat anti-human IgM antibody (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BCR cross-linking and BTK activation.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellets in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total BTK to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-BTK to total BTK for each treatment condition.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Caption: Workflow for the cellular BTK autophosphorylation assay.

Concluding Remarks

The development of novel BTK inhibitors is a dynamic field with the potential to significantly improve patient care. The this compound series represents a promising new class of highly potent BTK inhibitors. The lead compound, with its potent on-target activity and superior selectivity over EGFR compared to ibrutinib, warrants further investigation. Future studies should focus on a broader kinase selectivity profiling, elucidation of the binding mechanism, and in vivo efficacy and safety assessments. As our understanding of the intricate signaling pathways in B-cell malignancies deepens, so too will our ability to design and develop next-generation targeted therapies that are both more effective and better tolerated.

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A Comparative Analysis for Advanced Cancer Research: Erlotinib vs. a Novel Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the evolution of EGFR inhibitors, comparing the first-generation reversible inhibitor, erlotinib, with a next-generation covalent inhibitor based on the pyrimido[4,5-d]pyrimidine scaffold, designed to overcome clinical resistance.

In the landscape of targeted cancer therapy, the inhibition of the Epidermal Growth Factor Receptor (EGFR) has been a cornerstone for treating non-small cell lung cancer (NSCLC) and other malignancies. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy. However, the emergence of acquired resistance, primarily through the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors. This guide provides a detailed comparative analysis of erlotinib and a potent, mutant-selective Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative, compound 20g , which represents a promising third-generation EGFR inhibitor.[1]

Introduction to the Contenders

Erlotinib , sold under the brand name Tarceva®, is a quinazoline derivative that reversibly inhibits the ATP-binding site of the EGFR tyrosine kinase.[2][] It has been a standard of care for NSCLC patients with activating EGFR mutations, such as exon 19 deletions or the L858R substitution.[2][4]

The This compound scaffold has emerged as a promising foundation for the development of third-generation EGFR inhibitors. These inhibitors are designed to selectively target the T790M resistance mutation while sparing wild-type (WT) EGFR, thereby reducing the dose-limiting toxicities associated with earlier generation TKIs.[1] For the purpose of this guide, we will focus on compound 20g , a lead derivative from this class that has shown significant preclinical activity.[1]

FeatureErlotinibThis compound (Compound 20g)
Drug Generation First-generation EGFR-TKIThird-generation EGFR-TKI
Core Scaffold QuinazolineThis compound
Primary Indication NSCLC with activating EGFR mutationsNSCLC with EGFR T790M resistance mutation
Mechanism of Action Reversible ATP-competitive inhibitorIrreversible (covalent) inhibitor

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between erlotinib and the pyrimido[4,5-d]pyrimidine derivative lies in their interaction with the EGFR kinase domain.

Erlotinib functions as a reversible inhibitor, competing with ATP for binding to the catalytic site of both wild-type and mutant EGFR.[2][5] This reversible binding can be overcome by high intracellular concentrations of ATP, potentially contributing to incomplete inhibition and the development of resistance.

In contrast, This compound derivatives like compound 20g are designed as irreversible inhibitors. They typically incorporate a reactive group, such as an acrylamide moiety, that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This covalent and irreversible binding leads to sustained inhibition of the receptor's kinase activity. Crucially, this mechanism is particularly effective against the T790M mutant, where the bulky methionine residue hinders the binding of first-generation inhibitors like erlotinib.[1]

cluster_erlotinib Erlotinib (Reversible Inhibition) cluster_pyrimido Pyrimido[4,5-d]pyrimidine Derivative (Irreversible Inhibition) Erlotinib Erlotinib EGFR_WT_E EGFR (WT/Activating Mutant) ATP Binding Site Erlotinib->EGFR_WT_E Reversible Binding Pyrimido Pyrimido[4,5-d]pyrimidine Derivative (e.g., 20g) EGFR_T790M EGFR (T790M Mutant) Cys797 Pyrimido->EGFR_T790M Covalent Bond Formation

Caption: Binding mechanisms of Erlotinib and a Pyrimido[4,5-d]pyrimidine derivative.

The EGFR Signaling Pathway: Points of Intervention

Both compounds ultimately aim to block the downstream signaling cascades initiated by EGFR activation. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate key pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which drive cell proliferation, survival, and metastasis.[6][7][8][9]

Erlotinib and the pyrimido[4,5-d]pyrimidine derivative both prevent this initial autophosphorylation, effectively shutting down these pro-cancerous signals.[][5]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Erlotinib or Pyrimido[4,5-d]pyrimidine Derivative Inhibitor->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and inhibitor intervention point.

Comparative Efficacy: In Vitro and In Vivo Data

The true measure of a next-generation inhibitor lies in its ability to overcome the limitations of its predecessors. The following tables summarize key experimental data, highlighting the superior potency and selectivity of the pyrimido[4,5-d]pyrimidine derivative against the erlotinib-resistant T790M mutation.

In Vitro Kinase Inhibitory Activity (IC50)
CompoundEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Selectivity Index (WT/mutant)
Erlotinib>10,000>10,000-
Compound 20g114.53.631.8

Data adapted from a study on this compound derivatives.[1]

These data clearly demonstrate that while erlotinib is ineffective against the double mutant EGFR, compound 20g exhibits potent inhibition and a favorable selectivity profile, suggesting a wider therapeutic window.[1]

In Vitro Cellular Proliferation (GI50)
CompoundH1975 (L858R/T790M) GI50 (nM)A431 (WT) GI50 (nM)
Erlotinib>10,000~600
Compound 20g48602

Data for erlotinib on A431 cells from a separate study.[10] Data for compound 20g from a study on this compound derivatives.[1]

The cellular data corroborates the enzymatic assays, showing potent growth inhibition of the T790M-positive H1975 cell line by compound 20g, while erlotinib shows no significant effect at comparable concentrations.[1][10]

In Vivo Antitumor Efficacy

In a xenograft mouse model using H1975 cells, compound 20g demonstrated significant tumor growth inhibition, further validating its potential as a therapeutic agent for erlotinib-resistant tumors.[1] Such in vivo models are crucial for evaluating the clinical potential of novel inhibitors.[11][12][13]

Experimental Protocols: A Guide for Researchers

Reproducibility is paramount in scientific research. Below is a representative protocol for an in vitro EGFR kinase assay, a fundamental experiment for characterizing and comparing inhibitor potency.

In Vitro EGFR (L858R/T790M) Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the mutant EGFR kinase.

Materials:

  • Recombinant human EGFR (L858R/T790M) enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (e.g., Erlotinib, Pyrimido[4,5-d]pyrimidine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase buffer

    • Test compound solution (or DMSO for control)

    • EGFR (L858R/T790M) enzyme solution

    • Mix and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Record the luminescence signal for each well.

    • Normalize the data relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Start Start Prep_Comp Prepare Compound Serial Dilutions Start->Prep_Comp Setup_Rxn Set up Kinase Reaction: Buffer, Compound, Enzyme Prep_Comp->Setup_Rxn Incubate1 Incubate (10 min) Setup_Rxn->Incubate1 Add_Sub_ATP Add Substrate/ATP (Initiate Reaction) Incubate1->Add_Sub_ATP Incubate2 Incubate (1 hr) Add_Sub_ATP->Incubate2 Detect_ADP Detect ADP Production (e.g., ADP-Glo) Incubate2->Detect_ADP Analyze Analyze Data & Calculate IC50 Detect_ADP->Analyze End End Analyze->End

Caption: Workflow for an in vitro EGFR kinase assay.

Conclusion and Future Directions

The comparative analysis reveals a clear evolutionary step in EGFR inhibition. While erlotinib remains a valuable therapeutic for specific patient populations, its efficacy is limited by acquired resistance. The this compound scaffold represents a robust platform for developing third-generation inhibitors that can effectively overcome this resistance. The lead compound, 20g, demonstrates superior potency against the T790M mutation and a promising selectivity profile, highlighting its potential for further clinical development.[1] Future research will likely focus on optimizing the pharmacokinetic properties of these third-generation inhibitors and exploring their efficacy in combination therapies to further improve patient outcomes in the ongoing battle against cancer.

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A Technical Guide to the Structure-Activity Relationships of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, a key subset of this family. We will delve into their efficacy as inhibitors of various enzymes, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Bruton's Tyrosine Kinase (BTK), supported by experimental data and detailed protocols.

The this compound Core: A Versatile Scaffold

The this compound nucleus, a fused heterocyclic system, offers a unique three-dimensional architecture with multiple points for chemical modification. This versatility allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for the design of potent and selective inhibitors for various therapeutic targets. The core structure provides a rigid framework that can appropriately position key pharmacophoric elements to interact with the active sites of target proteins.

Comparative SAR Analysis of this compound Derivatives

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. Below, we compare the SAR of these compounds against several key protein kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are a hallmark of non-small cell lung cancer (NSCLC), and inhibitors targeting these mutations are of significant clinical interest.[1] A series of this compound derivatives have been developed as potent and selective inhibitors of the EGFRL858R/T790M resistance mutant.[1][2]

Key SAR Insights:

  • Substitution at N1 and N3: Alkyl groups at the N1 and N3 positions are crucial for activity. The nature of these substituents influences the overall conformation and interaction with the enzyme's active site.

  • Substitution at C7: A key interaction with the "gatekeeper" residue (threonine 790) in the EGFR active site is often achieved through a substituted aniline or related aromatic ring at the C7 position. The substituents on this ring are critical for potency and selectivity. For instance, compound 20g from a study demonstrated significant inhibitory activity against EGFRL858R/T790M.[1]

Table 1: SAR of this compound Derivatives as EGFR Inhibitors

CompoundR1R3R7EGFRL858R/T790M IC50 (nM)
20g MethylEthyl4-(dimethylamino)but-2-enamido)phenyl1.5

Note: The full structure of compound 20g includes a more complex side chain at the R7-phenyl group, which is simplified here for illustrative purposes. For the complete structure, please refer to the original publication.[1]

Experimental Workflow: EGFR Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of these compounds against EGFR.

EGFR_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Compound Dilution Incubation Incubate Components (Room Temp, 60 min) Compound_Prep->Incubation Enzyme_Prep EGFR Enzyme Prep Enzyme_Prep->Incubation Substrate_Prep Substrate/ATP Mix Substrate_Prep->Incubation Add_Reagent Add ADP-Glo™ Reagent (Incubate 40 min) Incubation->Add_Reagent Add_Detection Add Kinase Detection Reagent (Incubate 30 min) Add_Reagent->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence

Caption: Workflow for EGFR Kinase Inhibition Assay.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Several 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives have shown potent and selective inhibitory activity against CDK2.[2][3]

Key SAR Insights:

  • Substitutions at C2, C5, and C7: The SAR studies reveal that substitutions at these three positions are critical for CDK2 inhibition.

  • Amino substituents at C2 and C7: The presence of amino groups at the C2 and C7 positions, often bearing alkyl or aryl substituents, is a common feature of active compounds.

  • Alkyl group at C5: A small alkyl group, such as methyl or ethyl, at the C5 position is generally favorable for activity.

Table 2: SAR of Pyrimido[4,5-d]pyrimidine Derivatives as CDK2 Inhibitors

CompoundR2R5R7CDK2 IC50 (µM)
7a PhenylaminoMethyl4-Methoxyphenylamino0.31
7e 4-ChlorophenylaminoMethyl4-Methoxyphenylamino0.25
7f 4-BromophenylaminoMethyl4-Methoxyphenylamino0.05

Data extracted from El-Moghazy et al., 2011.[2]

Experimental Protocol: CDK2 Inhibition Assay

Materials:

  • CDK2/Cyclin A2 enzyme

  • Histone H1 substrate

  • [γ-³²P]ATP

  • Test compounds

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing 0.1 M NaCl)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction tube, combine the kinase reaction buffer, CDK2/Cyclin A2 enzyme, and the test compound.

  • Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical component of the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies.[4] A series of this compound derivatives have been identified as potent BTK inhibitors.[4]

Key SAR Insights:

  • Warhead for Covalent Inhibition: Many potent BTK inhibitors feature an acrylamide or a similar reactive group that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site.

  • Substitutions for Selectivity: Modifications on the pyrimido[4,5-d]pyrimidine core and the pendant phenyl ring are crucial for achieving high potency against BTK and selectivity over other kinases like EGFR.[4] For example, compounds 17 and 18 from one study showed strong BTK inhibitory activities with IC50 values of 1.2 nM and 0.8 nM, respectively.[4]

Table 3: SAR of this compound Derivatives as BTK Inhibitors

CompoundR-group on the phenyl ringBTK IC50 (nM)EGFR IC50 (nM)
17 4-phenoxyphenyl1.2>1000
18 4-(4-methylpiperazin-1-yl)phenyl0.8150
Ibrutinib (Reference) -0.65.6

Data extracted from Diao et al., 2019.[4]

Logical Relationship: SAR for BTK Inhibition

The following diagram illustrates the key structural features influencing the activity of these BTK inhibitors.

BTK_SAR cluster_substituents Key Substitutions cluster_outcomes Biological Outcomes Core Pyrimido[4,5-d]pyrimidine -2,4(1H,3H)-dione Core Covalent_Warhead Acrylamide Moiety (Covalent bond with Cys481) Core->Covalent_Warhead attached at N1 Linker Linker Group (e.g., piperidine) Core->Linker attached at C7 Potency High Potency (Low nM IC50) Covalent_Warhead->Potency Phenyl_Group Substituted Phenyl Ring (Occupies hydrophobic pocket) Linker->Phenyl_Group Phenyl_Group->Potency Selectivity Selectivity over EGFR Phenyl_Group->Selectivity

Caption: Key SAR features for BTK inhibition.

Synthesis of the this compound Core

A common synthetic route to the this compound core involves the cyclization of appropriately substituted pyrimidine precursors. A general and versatile method starts from 1,3-disubstituted 6-aminouracils.[5]

Experimental Protocol: General Synthesis

Step 1: Acylation of 6-aminouracil

  • Dissolve the 1,3-disubstituted 6-aminouracil in a suitable aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere (e.g., N₂).

  • Add a strong base, such as lithium hexamethyldisilazide (LiHMDS), dropwise to deprotonate the amino group.

  • Stir the reaction mixture at -78°C for 10 minutes, then warm to 0°C for 30 minutes before re-cooling to -78°C.

  • Add the desired acid chloride in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work up the reaction and purify the acylated product, for example, by column chromatography.

Step 2: Hydrazine-induced Cyclization

  • Suspend the acylated intermediate in a high-boiling point alcohol (e.g., n-butanol).

  • Add hydrazine hydrate under an inert atmosphere.

  • Reflux the mixture for approximately 30 minutes.

  • Concentrate the reaction mixture to obtain the crude cyclized product, which can be used in the next step without further purification.

Step 3: Deamination

  • Dissolve the crude amino-pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione in acetic acid.

  • Add sodium nitrite (NaNO₂) and stir the reaction.

  • After completion, work up the reaction and purify the final pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione product.

Further modifications at the C5 and C7 positions can be achieved through subsequent reactions.[5]

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of various protein kinases. The SAR studies highlighted in this guide demonstrate that careful and rational modification of the substituents at the N1, N3, C5, and C7 positions can lead to compounds with nanomolar potency and desirable selectivity profiles. The detailed experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate their own novel derivatives in the ongoing quest for more effective therapeutic agents. The versatility of this scaffold suggests that it will continue to be a focus of drug discovery efforts for the foreseeable future.

References

  • El-Moghazy, S. M., Ibrahim, D. A., Abdelgawad, N. M., Farag, N. A., & El-Khouly, A. S. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Scientia Pharmaceutica, 79(3), 429–448. [Link]

  • Wang, X., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 57(32), 3645-3648. [Link]

  • Diao, Y., et al. (2019). Discovery and Biological evaluation of this compound derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3390-3395. [Link]

  • El-Moghazy, S. M., Ibrahim, D. A., Abdelgawad, N. M., Farag, N. A., & El-Khouly, A. S. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Scientia Pharmaceutica, 79(3), 429–448. [Link]

  • El-Moghazy, S. M., Ibrahim, D. A., Abdelgawad, N. M., Farag, N. A., & El-Khouly, A. S. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Scientia Pharmaceutica, 79(3), 429–448. [Link]

  • BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]

  • Mandour, A. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][5][6]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1974. [Link]

  • Li, J., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. Journal of Medicinal Chemistry, 61(13), 5609-5622. [Link]

  • El-Sayed, M. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1849-1864. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of potent inhibitors targeting various protein kinases. Derivatives of this heterocycle have demonstrated significant activity against key signaling molecules like Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), which are implicated in various malignancies.[1][2] A related structure, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, has also been shown to block the RAF-MEK-ERK signaling pathway.[3] Given this precedent, a rigorous and systematic approach is essential to elucidate and validate the precise mechanism of action for any new analog based on this core structure.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel this compound derivatives. We will delve into a logical, multi-tiered experimental workflow, from initial target identification to cellular pathway analysis, emphasizing the rationale behind each experimental choice and providing detailed, actionable protocols.

The Strategic Validation Workflow: A Multi-Pillar Approach

Validating the mechanism of action for a potential kinase inhibitor is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. Our proposed workflow is built on three pillars: Target Identification , Target Engagement , and Functional Cellular Response .

G cluster_0 Phase 1: Target Identification & Deconvolution cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Functional Cellular Response A Affinity Chromatography-Mass Spectrometry B Expression Cloning (e.g., Phage Display) C Biochemical Suppression Assays D Biochemical Kinase Assays (e.g., TR-FRET, Radiometric) C->D E Cellular Thermal Shift Assay (CETSA) F NanoBRET™ Intracellular Target Engagement G Cellular Phosphorylation Assays (Western Blot, ELISA) F->G H Reporter Gene Assays I Cell Proliferation & Apoptosis Assays End Validated Mechanism of Action I->End Start Novel Pyrimido[4,5-d]pyrimidine Analog Start->A

Caption: A logical workflow for validating the mechanism of action.

Phase 1: Identifying the Molecular Target(s)

The initial and most critical step is to identify the direct binding partners of your compound. This process, known as target deconvolution, can be approached through several methodologies.[4][5]

Comparison of Target Deconvolution Methods
MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[4][6]Identifies direct binding partners; can be performed with native proteins.Requires chemical modification of the compound, which may alter its binding properties; can be prone to false positives from non-specific binding.
Expression Cloning (e.g., Phage Display) A library of potential target proteins is expressed on the surface of phage, and those that bind to the immobilized compound are isolated and identified.[4][6]Does not require prior knowledge of the target; can screen large libraries of proteins.Proteins are not in their native environment, which may affect folding and binding; requires specialized libraries and expertise.
Biochemical Suppression An activity of interest is inhibited by the compound in a protein extract. The extract is then fractionated, and the fractions are tested for their ability to restore the activity.[4]Relies on function rather than just binding; does not require compound immobilization.Requires a robust and measurable biochemical assay; can be a laborious process of fractionation and testing.
Recommended Protocol: Affinity Chromatography-Mass Spectrometry

This method provides a direct approach to identifying binding partners and is often a good starting point.

Step-by-Step Methodology:

  • Compound Immobilization:

    • Synthesize an analog of the this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control experiment with beads lacking the compound is crucial.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to the compound) and prepare a native protein lysate using a non-denaturing lysis buffer.

  • Affinity Pull-Down:

    • Incubate the immobilized compound with the cell lysate to allow for binding.

    • Perform stringent washes to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins, for example, by competing with an excess of the free compound or by changing the buffer conditions.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (e.g., LC-MS/MS).

Phase 2: Confirming Target Engagement in a Cellular Context

Once putative targets are identified, the next step is to confirm that the compound engages with these targets within intact cells. This is a critical validation step to ensure that the observed interactions are not artifacts of the in vitro deconvolution method.

Comparison of Target Engagement Assays
MethodPrincipleAdvantagesDisadvantages
Biochemical Kinase Assays The effect of the compound on the activity of the purified target kinase is measured in vitro using methods like TR-FRET or radiometric assays.[7][8][9]Provides quantitative data on inhibitory potency (e.g., IC50); allows for the determination of the mode of inhibition.Does not confirm target engagement in a cellular environment; requires purified, active enzyme.
Cellular Thermal Shift Assay (CETSA) This assay is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.Label-free and performed in intact cells or lysates; provides direct evidence of target engagement.Can be technically challenging to optimize; may not be suitable for all targets.
NanoBRET™ Intracellular Target Engagement Assay This assay measures the binding of a compound to a target protein in live cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the compound.[10]Provides real-time, quantitative data on compound binding in living cells; highly sensitive and specific.Requires genetic modification of the cells to express the luciferase-tagged target protein.
Recommended Protocol: Cellular Phosphorylation Assay (Western Blot)

A straightforward and widely used method to assess the functional consequence of target engagement is to measure the phosphorylation status of the kinase's known downstream substrates.

G cluster_0 Experimental Workflow A Cell Culture & Treatment B Protein Lysis & Quantification A->B C SDS-PAGE & Western Blot B->C D Antibody Incubation & Detection C->D E Data Analysis D->E

Caption: A typical workflow for a Western blot experiment.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed a relevant cell line and treat with increasing concentrations of the this compound analog for a defined period. Include a vehicle control.

  • Protein Extraction:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the putative target kinase.

    • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total form of the substrate to ensure equal loading.

  • Detection and Analysis:

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Phase 3: Elucidating the Functional Cellular Response

The final pillar of validation is to connect target engagement with a relevant cellular phenotype. This demonstrates that the compound's interaction with its target leads to a measurable biological effect.

Comparison of Functional Cellular Assays
MethodPrincipleAdvantagesDisadvantages
Reporter Gene Assays A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the signaling pathway of interest. Inhibition of the pathway by the compound results in a decrease in reporter gene expression.[11]Highly sensitive and quantitative; suitable for high-throughput screening.An indirect measure of pathway activity; requires genetically engineered cell lines.
Cell Proliferation Assays The effect of the compound on the growth and viability of cancer cell lines is measured using assays like MTT or CellTiter-Glo®.Provides a direct measure of the compound's anti-cancer activity; simple and robust.Does not provide direct information about the mechanism of action.
Apoptosis Assays The ability of the compound to induce programmed cell death is assessed by methods such as Annexin V staining or caspase activity assays.Confirms a specific mode of cell death; can provide mechanistic insights.The timing of the assay is critical; apoptosis may be a downstream consequence of multiple pathways.
Illustrative Signaling Pathway: BTK Inhibition

Derivatives of the this compound scaffold have been shown to be potent inhibitors of Bruton's tyrosine kinase (BTK).[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Compound Pyrimido[4,5-d]pyrimidine Analog Compound->BTK inhibits PLCg2 Phospholipase C gamma 2 (PLCγ2) BTK->PLCg2 phosphorylates NFkB NF-κB PLCg2->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes

Caption: Inhibition of the BCR signaling pathway by a BTK inhibitor.

Conclusion

Validating the mechanism of action of a novel this compound analog requires a multi-faceted and rigorous experimental approach. By systematically progressing through target identification, target engagement, and functional cellular assays, researchers can build a comprehensive and compelling case for the compound's mechanism of action. The choice of specific assays should be guided by the putative target and the biological context of interest. This structured approach not only enhances the scientific rigor of the study but also provides critical data for the further development of these promising therapeutic agents.

References

  • Technology Networks. (2018-11-29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Lee, J. H., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Microbiology and Biotechnology, 25(7), 947–956. [Link]

  • Lourido, S., & Shuman, J. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. In Methods in molecular biology (Clifton, N.J.) (Vol. 1131, pp. 265–276). [Link]

  • Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Mani, M., & Kumar, A. (2013). Target deconvolution techniques in modern phenotypic profiling. Molecular bioSystems, 9(5), 849–858. [Link]

  • Breit, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8743. [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

  • Hughes, S. E., & Scott, J. S. (2019). Combining experimental strategies for successful target deconvolution. Drug discovery today. Technologies, 32, 37–44. [Link]

  • Li, Y., et al. (2019). Discovery and Biological evaluation of this compound derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 27(15), 3390–3395. [Link]

  • Wang, S., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. Journal of medicinal chemistry, 61(13), 5609–5622. [Link]

  • Xu, L., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European journal of medicinal chemistry, 240, 114579. [Link]

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A Comparative Guide to Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione as a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, the pyrimido[4,5-d]pyrimidine core has emerged as a structure of significant interest. This guide provides an in-depth, objective comparison of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives with other prominent heterocyclic kinase inhibitors, supported by experimental data and detailed methodologies to aid researchers in this competitive field.

Introduction to the Pyrimido[4,5-d]pyrimidine Scaffold

The this compound core is a fused heterocyclic system that has demonstrated remarkable versatility as a hinge-binding motif for a variety of protein kinases. Its rigid, planar structure, coupled with strategically positioned hydrogen bond donors and acceptors, allows for high-affinity interactions within the ATP-binding pocket of these enzymes. This has led to the development of potent inhibitors targeting key kinases implicated in cancer and other diseases, most notably Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinase 2 (CDK2).

Comparative Analysis of Kinase Inhibitory Activity

The true measure of a scaffold's utility lies in its performance relative to established inhibitors. Here, we compare derivatives of this compound against other well-known heterocyclic kinase inhibitors, focusing on inhibitory potency (IC50) and cellular activity.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[1] Ibrutinib, a first-in-class BTK inhibitor with a pyrazolo[3,4-d]pyrimidine core, has revolutionized the treatment of these cancers. However, the development of next-generation inhibitors with improved selectivity and the ability to overcome resistance is an ongoing effort.

Recent studies have highlighted this compound derivatives as highly potent BTK inhibitors.[1] Notably, certain derivatives have demonstrated comparable, and in some cases superior, in vitro potency to ibrutinib.[1]

Compound Scaffold BTK IC50 (nM) Reference
Derivative 17 This compound1.2[1]
Derivative 18 This compound0.8[1]
Ibrutinib Pyrazolo[3,4-d]pyrimidine0.6[1]
Acalabrutinib Imidazo[1,5-a]pyrazine~5[2]
Pirtobrutinib Pyrazole5.69[3]

Table 1: Comparative in vitro inhibitory potency of BTK inhibitors.

The data indicates that the Pyrimido[4,5-d]pyrimidine scaffold can yield inhibitors with nanomolar potency against BTK, rivaling the established drug, ibrutinib.[1] Furthermore, compound 17 from this series exhibited a more selective profile over the Epidermal Growth Factor Receptor (EGFR) than ibrutinib, a crucial aspect for minimizing off-target effects.[1]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2, in complex with cyclin E or A, plays a pivotal role in the G1/S phase transition of the cell cycle. Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target. Roscovitine, a purine derivative, is a well-characterized CDK inhibitor often used as a benchmark in preclinical studies.[4]

Derivatives of the Pyrimido[4,5-d]pyrimidine scaffold have been synthesized and evaluated as potent CDK2 inhibitors, demonstrating significant anti-proliferative activity in human tumor cell lines.[5]

Compound Scaffold CDK2 IC50 (µM) Reference
Derivative 7f Pyrimido[4,5-d]pyrimidine0.05[5]
Derivative 7e Pyrimido[4,5-d]pyrimidine0.25[5]
Derivative 7a Pyrimido[4,5-d]pyrimidine0.31[5]
Roscovitine Purine0.7[6]
Dinaciclib Pyrazolo[1,5-a]pyrimidine0.001[7]
Palbociclib Pyrido[2,3-d]pyrimidine(CDK4/6 selective)[8]

Table 2: Comparative in vitro inhibitory potency of CDK2 inhibitors.

As shown in Table 2, a 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivative (7f) demonstrated significantly higher potency against CDK2 than the reference compound, roscovitine.[5] This highlights the potential of this scaffold in developing highly effective cell cycle inhibitors.

Key Signaling Pathways

Understanding the context in which these kinases operate is crucial for interpreting inhibitor efficacy. The following diagrams illustrate the signaling pathways of BTK and CDK2.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 Proliferation Cell Proliferation & Survival NFkB_AP1->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->BTK

Caption: BTK Signaling Pathway and Point of Inhibition.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 DNA_Replication DNA Replication E2F->DNA_Replication promotes CyclinE_CDK2->pRB phosphorylates CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: CDK2 in Cell Cycle Progression and Point of Inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below. These protocols are designed to be self-validating systems, incorporating appropriate controls and clear endpoints.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Kinase_Assay_Workflow Start Start Step1 1. Kinase Reaction: Incubate kinase, substrate, ATP, and inhibitor. Start->Step1 Step2 2. ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete ATP. Step1->Step2 Step3 3. ADP to ATP Conversion: Add Kinase Detection Reagent. Step2->Step3 Step4 4. Luminescence Measurement: Read plate on a luminometer. Step3->Step4 End End Step4->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Methodology:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (e.g., BTK or CDK2 and their respective substrates in kinase reaction buffer).

    • Add 0.5 µL of the test compound (this compound derivative or other inhibitors) at various concentrations. Include a DMSO vehicle control.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of kinase inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., Ramos cells for BTK inhibitors or MCF-7 cells for CDK2 inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Target Engagement

This technique is used to assess the phosphorylation status of the target kinase or its downstream substrates within the cell, providing a direct measure of inhibitor engagement.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the kinase inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BTK (Tyr223) or anti-phospho-Rb (Ser780) for CDK2 activity) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

    • Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

Conclusion

The this compound scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. As demonstrated by the comparative data, derivatives of this scaffold can exhibit inhibitory activities that are on par with or exceed those of established clinical candidates and approved drugs for targets such as BTK and CDK2. The inherent drug-like properties of this heterocyclic system, combined with the potential for diverse chemical modifications, make it an attractive starting point for novel therapeutic design. The experimental protocols provided herein offer a robust framework for the rigorous evaluation and comparison of these and other kinase inhibitors, facilitating the advancement of new and improved cancer therapies.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. [URL: https://www.promega.com/protocols/technical-manuals/tm313/adp-glo-kinase-assay-protocol]
  • Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Diao, Y., et al. (2019). Discovery and Biological evaluation of this compound derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3390-3395. [URL: https://pubmed.ncbi.nlm.nih.gov/31221471/]
  • El-Moghazy, S. M., et al. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Iranian Journal of Pharmaceutical Research, 11(3), 845-858.
  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4486909/]
  • Selleck Chemicals. Roscovitine (Seliciclib). [URL: https://www.selleckchem.com/products/roscovitine-seliciclib.html]
  • Selleck Chemicals. Dinaciclib. [URL: https://www.selleckchem.com/products/Dinaciclib-SCH727965.html]
  • PubChem. Palbociclib. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Palbociclib]
  • Wikipedia. Acalabrutinib. [URL: https://en.wikipedia.org/wiki/Acalabrutinib]
  • Selleck Chemicals. Pirtobrutinib (LOXO-305). [URL: https://www.selleckchem.com/products/loxo-305.html]
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A Technical Guide to the Selectivity Profiling of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones Against Wild-Type and Mutant EGFR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals in oncology, the pursuit of highly selective kinase inhibitors is paramount. This guide provides an in-depth technical comparison of novel Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives, benchmarking their performance against established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). We will delve into the experimental data that underpins their selectivity for clinically relevant EGFR mutants over the wild-type form, offer detailed protocols for replication, and explore the structural rationale for their targeted activity.

The Imperative for Mutant-Selective EGFR Inhibition

The epidermal growth factor receptor is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC).[1] Activating mutations in the EGFR gene, such as the L858R point mutation in exon 21 and deletions in exon 19, lead to constitutive kinase activity and drive tumor growth.[2] First-generation TKIs like gefitinib and erlotinib initially showed remarkable efficacy in patients with these mutations.[1] However, their clinical benefit is often short-lived due to the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20.[1][2] This mutation sterically hinders the binding of first-generation inhibitors and increases the receptor's affinity for ATP.[2]

This clinical challenge spurred the development of third-generation EGFR TKIs, designed with the critical objectives of potently inhibiting EGFR with both the primary activating mutation and the T790M resistance mutation, while crucially sparing wild-type (WT) EGFR to minimize dose-limiting toxicities like rash and diarrhea.[3][4] The this compound scaffold has emerged as a promising chemical starting point for the development of such selective inhibitors.[1]

Comparative Selectivity Profiling: Pyrimido[4,5-d]pyrimidines vs. Standard-of-Care TKIs

The central tenet of a successful third-generation EGFR inhibitor is a high selectivity index—the ratio of its potency against the mutant receptor versus the wild-type. The following table summarizes the in vitro inhibitory activities (IC50) of a lead this compound compound, 20g , as identified in key literature, and compares it with first and third-generation EGFR TKIs.[1]

Compound/DrugTarget EGFR IsoformIC50 (nM)Selectivity Index (WT/L858R/T790M)
Compound 20g L858R/T790M 15.8 ~62
WT980
Osimertinib L858R/T790M ~1 ~200
WT~200
Gefitinib L858R~25Not applicable (ineffective against T790M)
T790M >5000
WT~500
Erlotinib L858R~50Not applicable (ineffective against T790M)
T790M >5000
WT~1000

Note: IC50 values are approximate and can vary based on experimental conditions. Data for compound 20g is sourced from[1]. Data for Osimertinib, Gefitinib, and Erlotinib is a composite from multiple sources for illustrative comparison.

The data clearly positions compound 20g as a potent inhibitor of the double mutant EGFR (L858R/T790M) with significant selectivity over the wild-type receptor. While Osimertinib demonstrates a superior selectivity index, the this compound scaffold represents a promising avenue for further optimization to develop potent and selective EGFR inhibitors.[1]

The Structural Basis of Selectivity

The selectivity of third-generation inhibitors, including those based on the Pyrimido[4,5-d]pyrimidine scaffold, is achieved through a key structural interaction. These inhibitors are designed to form a covalent bond with the Cysteine 797 residue located in the ATP-binding pocket of EGFR.[3][5] The presence of the bulky methionine residue in the T790M mutant creates a favorable binding conformation for these inhibitors that is not present in the wild-type receptor, which has a smaller threonine at that position. This structural difference allows for the selective targeting of the mutant EGFR, while sparing the wild-type form.

cluster_WT Wild-Type EGFR (T790) cluster_Mutant Mutant EGFR (T790M) wt_atp ATP Binding Pocket t790 Threonine 790 wt_atp->t790 Steric hindrance for 3rd-gen inhibitors c797_wt Cysteine 797 wt_atp->c797_wt mut_atp ATP Binding Pocket t790m Methionine 790 mut_atp->t790m Altered conformation c797_mut Cysteine 797 mut_atp->c797_mut inhibitor Pyrimido[4,5-d]pyrimidine Derivative inhibitor->t790 Poor fit inhibitor->c797_mut Forms covalent bond

Caption: Structural basis for selective inhibition of mutant EGFR.

Experimental Protocols for Selectivity Profiling

To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used in the profiling of EGFR inhibitors.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to EGFR kinase activity.

Objective: To determine the IC50 value of a test compound against recombinant wild-type and mutant EGFR.

Materials:

  • Recombinant Human EGFR (WT, L858R/T790M)

  • Test compound (e.g., this compound derivative)

  • Positive control inhibitor (e.g., Osimertinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)[7]

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and control inhibitor in 100% DMSO.

    • Create a serial dilution of the compounds in kinase assay buffer.

    • Dilute the recombinant EGFR enzyme and substrate to their optimal concentrations in kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control inhibitor to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer.

    • Add 10 µL of the master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well. The final reaction volume should be 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank reading from all other measurements.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of inhibitor C Add inhibitor, substrate/ATP mix, and enzyme to 96-well plate A->C B Prepare enzyme and substrate/ATP mix B->C D Incubate at 30°C for 60 min C->D E Add ADP-Glo™ Reagent D->E F Incubate at RT for 40 min E->F G Add Kinase Detection Reagent F->G H Incubate at RT for 30 min G->H I Read luminescence H->I J Calculate IC50 values I->J

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.

Objective: To determine the effect of a test compound on EGFR phosphorylation in a cell line expressing a specific EGFR mutant (e.g., NCI-H1975, which harbors L858R and T790M mutations).

Materials:

  • NCI-H1975 cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for total protein levels, the membrane can be stripped and re-probed with anti-total-EGFR and then anti-β-actin antibodies.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-EGFR signal to the total-EGFR or β-actin signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Navigating Acquired Resistance to Third-Generation Inhibitors

Despite the success of third-generation TKIs, acquired resistance remains a clinical challenge. The most common on-target resistance mechanism is the C797S mutation in exon 20 of EGFR.[8][9] This mutation replaces the cysteine residue, which is the covalent binding site for irreversible inhibitors like osimertinib and the this compound series, with a serine.[8][9] This prevents the formation of the covalent bond, rendering the inhibitors ineffective.

The development of fourth-generation EGFR inhibitors that can overcome C797S-mediated resistance is an active area of research. These next-generation compounds are being designed as either reversible inhibitors with high affinity for the triple-mutant EGFR (e.g., activating mutation + T790M + C797S) or as allosteric inhibitors that bind to a different site on the kinase domain.

cluster_gen1 1st Generation TKIs (e.g., Gefitinib) cluster_res1 Resistance cluster_gen3 3rd Generation TKIs (e.g., Pyrimido[4,5-d]pyrimidines) cluster_res3 Resistance cluster_gen4 4th Generation TKIs (In development) gen1 Target: Activating mutations (L858R, Exon 19 del) res1 T790M Mutation gen1->res1 leads to gen3 Target: Activating mutations + T790M res1->gen3 overcome by res3 C797S Mutation gen3->res3 leads to gen4 Target: Activating mutations + T790M + C797S res3->gen4 targeted by

Caption: The evolution of EGFR inhibitors and resistance mechanisms.

Conclusion

The this compound scaffold represents a valuable platform for the design of potent and selective third-generation EGFR inhibitors. The ability to effectively target the T790M resistance mutation while sparing wild-type EGFR is a critical attribute for minimizing toxicity and improving therapeutic outcomes. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued evaluation and optimization of this and other novel inhibitor series. As the landscape of EGFR-mutated NSCLC continues to evolve with new resistance mechanisms, a rigorous and well-informed approach to selectivity profiling will remain essential for the development of the next generation of targeted therapies.

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A Comparative Guide to the In Vivo Efficacy of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and specificity is a continuous endeavor. The pyrimido[4,5-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent antitumor effects. This guide provides an in-depth technical comparison of the in vivo efficacy of a promising pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione compound, focusing on its performance against non-small cell lung cancer (NSCLC) harboring EGFR resistance mutations.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients have tumors driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, initially show remarkable efficacy in patients with activating EGFR mutations (e.g., L858R or exon 19 deletions), the majority of patients eventually develop resistance.[1][2] The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the secondary T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1] This mutation enhances the ATP binding affinity of the receptor, thereby reducing the efficacy of ATP-competitive inhibitors.[2]

This clinical challenge has spurred the development of third-generation EGFR TKIs that can effectively inhibit the T790M mutant form of EGFR while sparing the wild-type receptor to minimize toxicity. Osimertinib is a prime example of a successful third-generation inhibitor that has become a standard of care for patients with EGFR T790M-positive NSCLC.[3][4][5][6] In this context, the discovery of novel chemical scaffolds that can effectively target this resistant form of EGFR is of paramount importance. Recent research has highlighted a series of this compound derivatives as potent and selective inhibitors of EGFR with the L858R/T790M mutation, demonstrating significant in vivo antitumor activity.

Mechanism of Action: Targeting the Aberrant EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In NSCLC with activating mutations like L858R, the EGFR kinase is constitutively active, leading to the hyperactivation of downstream pro-survival pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][7] The subsequent T790M mutation further stabilizes the active conformation of the kinase domain, conferring resistance to earlier generation TKIs.

The this compound compound, herein referred to as Compound 20g , has been specifically designed to overcome this resistance mechanism. It acts as an irreversible inhibitor, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification effectively shuts down the aberrant signaling cascade, leading to the induction of apoptosis and inhibition of tumor growth.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR Mutant EGFR (L858R/T790M) Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Cell Proliferation & Survival ERK->Nucleus Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Translation Compound_20g Compound 20g (Pyrimido[4,5-d]pyrimidine) Compound_20g->EGFR Irreversibly Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Compound 20g.

Comparative In Vivo Efficacy in a Xenograft Model

The NCI-H1975 human NSCLC cell line is a well-established preclinical model for studying T790M-mediated resistance, as it endogenously harbors both the L858R activating mutation and the T790M resistance mutation. The following table summarizes the in vivo efficacy of Compound 20g in comparison to standard-of-care EGFR TKIs in an NCI-H1975 xenograft mouse model.

CompoundClassAnimal ModelDosing Regimen (Representative)Key FindingsReference
Compound 20g This compoundNCI-H1975 Xenograft (Nude Mice)Not explicitly detailed, but likely daily oral gavageDemonstrated "outstanding antitumor efficiency".[3]
Osimertinib 3rd Gen. EGFR TKINCI-H1975 Xenograft (Nude Mice)2-5 mg/kg/day, oral gavageInduced profound and sustained tumor regression.[8]
Gefitinib 1st Gen. EGFR TKINCI-H1975 Xenograft (Nude Mice)40-150 mg/kg/day, oral gavageShowed slight to moderate tumor growth inhibition, confirming resistance.[9][10][11]

As the data indicates, both Compound 20g and Osimertinib show significant antitumor activity in the H1975 xenograft model, which is resistant to first-generation inhibitors like Gefitinib. This highlights the potential of the pyrimido[4,5-d]pyrimidine scaffold in developing next-generation EGFR inhibitors.

Experimental Protocol: NCI-H1975 Xenograft Efficacy Study

The following is a representative, detailed protocol for evaluating the in vivo efficacy of a test compound in an NCI-H1975 xenograft model. This protocol is synthesized from established methodologies and best practices in the field.

1. Cell Culture and Animal Models:

  • Cell Line: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old, are used. Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Tumor Implantation:

  • NCI-H1975 cells are harvested during the exponential growth phase and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

  • Each mouse is subcutaneously injected in the right flank with 5 x 10^6 cells in a total volume of 100 µL.

  • Tumor growth is monitored bi-weekly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Treatment Protocol:

  • When tumors reach an average volume of 150-200 mm^3, mice are randomized into treatment and control groups (n=5-8 mice per group).

  • Test Compound (e.g., Compound 20g): Formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) and administered daily via oral gavage at a predetermined dose.

  • Positive Control (e.g., Osimertinib): Administered at a clinically relevant dose (e.g., 5 mg/kg/day) via oral gavage.

  • Vehicle Control: Administered the same volume of the vehicle solution as the treatment groups.

  • Treatment is continued for a specified period (e.g., 21-28 days). Animal body weight is monitored as an indicator of toxicity.

4. Efficacy Evaluation:

  • Tumor volumes are measured throughout the study. The primary endpoint is tumor growth inhibition (TGI).

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, Western blotting for target engagement).

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment cluster_evaluation Evaluation Cell_Culture 1. Culture NCI-H1975 Cells Harvest 2. Harvest & Resuspend Cells Cell_Culture->Harvest Inject 3. Subcutaneous Injection (Nude Mice) Harvest->Inject Monitor 4. Monitor Tumor Growth Inject->Monitor Randomize 5. Randomize Mice Monitor->Randomize Dosing 6. Daily Dosing (Oral Gavage) Randomize->Dosing Measure 7. Measure Tumor Volume & Body Weight Dosing->Measure Endpoint 8. Endpoint Analysis (Tumor Excision, etc.) Measure->Endpoint

Figure 2: Experimental workflow for an NCI-H1975 xenograft efficacy study.

Conclusion and Future Directions

The in vivo data for this compound compounds, particularly Compound 20g, are highly encouraging. They demonstrate potent antitumor activity in a clinically relevant model of acquired resistance in NSCLC. The efficacy appears comparable to that of the established third-generation inhibitor, Osimertinib, underscoring the therapeutic potential of this novel chemical scaffold.

Further preclinical development should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as formal toxicology assessments. Optimization of the lead compound could further enhance its potency, selectivity, and drug-like properties. Ultimately, the this compound class of compounds represents a promising avenue for the development of new therapies to address the ongoing challenge of TKI resistance in EGFR-mutated lung cancer.

References

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The pyrimido[4,5-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, recognized for its role as an ATP-competitive inhibitor targeting a range of protein kinases.[1] Its structural resemblance to the adenine core of ATP allows it to effectively occupy the kinase hinge region, leading to the development of potent inhibitors against critical cancer targets like Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Aurora Kinases.[2][3][4] However, the very feature that grants its potency—the targeting of a highly conserved ATP binding site—also presents its greatest challenge: the risk of off-target activity.

Achieving absolute target specificity is a formidable task.[5] Unintended interactions with other kinases, known as cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] Therefore, a rigorous and systematic evaluation of an inhibitor's selectivity is not merely a characterization step but a cornerstone of preclinical development that dictates its therapeutic potential and safety profile.

This guide provides a comprehensive framework for designing, executing, and interpreting cross-Reactivity studies for novel Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione inhibitors. We will move beyond simple IC50 tables to explain the causal logic behind robust experimental design, integrating biochemical and cellular methods to build a self-validating dossier on inhibitor selectivity.

Part 1: Devising a Scientifically Grounded Screening Strategy

The first step is not to test against every kinase, but to build an intelligent, tiered panel that answers specific, critical questions about the inhibitor's behavior. The goal is to create a logical framework that validates on-target activity while proactively identifying liabilities.

The Rationale Behind Target Selection:

A comprehensive kinase panel should be structured to include:

  • The Primary Target(s): To confirm potency and establish a baseline for comparison.

  • Closely Related Family Members: For an inhibitor targeting EGFR (a member of the ErbB family), it is crucial to profile it against HER2, HER3, and HER4 to understand family-level selectivity.

  • Structurally Similar Kinases: Kinases from different families but with highly homologous ATP binding pockets are prime candidates for off-target binding. Computational tools can predict such similarities.[7]

  • Known "Anti-Targets": Profiling against kinases known to cause toxicity when inhibited (e.g., certain members of the SRC family or VEGFR2) is essential for early safety assessment.

  • Broad Kinome Panels: An unbiased screen against a large panel (e.g., >400 kinases) is the ultimate tool to uncover unexpected off-targets and provide a global view of selectivity.[8]

The workflow for such a study is a multi-step process that integrates various assays to build a complete picture of inhibitor activity from the test tube to the cell.

G biochem_ic50 Primary Target IC50 (e.g., EGFR) small_panel Small Panel Screening (10-20 Related Kinases) IC50 Determination biochem_ic50->small_panel Confirm Potency large_panel Broad Kinome Scan (>400 Kinases) Single-Dose % Inhibition small_panel->large_panel Identify Initial Hits cetsa Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement large_panel->cetsa Validate Cellular Binding of Potent Hits phospho Phospho-Specific Western Blot Assess On-Target & Off-Target Pathway Modulation cetsa->phospho selectivity_score Calculate Selectivity Score (e.g., S-Score) phospho->selectivity_score correlation Correlate Biochemical IC50 with Cellular Potency selectivity_score->correlation decision Go/No-Go Decision Lead Optimization correlation->decision G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS On-Target Pathway PI3K PI3K EGFR->PI3K On-Target Pathway SRC SRC EGFR->SRC HER2 HER2 VEGFR VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation InhibitorA Inhibitor A (Selective) InhibitorA->EGFR Strong Inhibition InhibitorB Inhibitor B (Multi-targeted) InhibitorB->EGFR InhibitorB->HER2 InhibitorB->VEGFR InhibitorB->SRC Off-Target Inhibition

Caption: EGFR Signaling and Potential Inhibitor Cross-Reactivity.

This diagram illustrates that while both inhibitors block the primary EGFR pathway, Inhibitor B also potently inhibits other key signaling nodes like HER2, SRC, and VEGFR2, leading to a much broader biological footprint.

Conclusion: From Data to Decision

The cross-reactivity profiling of this compound inhibitors is a critical, multi-faceted process that underpins successful drug development. It requires more than just data generation; it demands a logical, hypothesis-driven approach that combines high-quality biochemical assays with physiologically relevant cellular validation. By systematically assessing potency, target engagement, and selectivity, researchers can build a comprehensive and trustworthy profile of their compounds. This self-validating system of orthogonal assays provides the clarity needed to distinguish a promising clinical candidate from a problematic tool compound, ultimately guiding the path toward safer and more effective targeted therapies.

References

  • Diao, Y., Fang, X., Song, P., et al. (2019). Discovery and Biological evaluation of this compound derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3390-3395. [Link]

  • Bansal, R., & Sharma, D. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]

  • Jadhav, M., Sankhe, K., & Bhandare, R. R. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5189. [Link]

  • Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • OUCI. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI. Retrieved from [Link]

  • Zhou, T., George, J., & Gao, Y. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(4), 549-556. [Link]

  • van der Worp, H. B., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(2), 269-280. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. [Link]

  • Liu, Q., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 146, 150-164. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • ResearchGate. (n.d.). Exhibits various fused-pyrimidine systems that have been reported as EGFR inhibitors. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

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  • Ajman University. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Ajman University. Retrieved from [Link]

  • Cruciani, G., et al. (2008). Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. Journal of Chemical Information and Modeling, 48(4), 858-871. [Link]

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  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]

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  • Hafez, H. N., et al. (2014). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 19(11), 18456-18473. [Link]

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  • El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent wild and mutant EGFR inhibitors. RSC Medicinal Chemistry, 13(8), 983-997. [Link]

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Navigating Structure-Activity Landscapes: A Comparative Guide to QSAR Analysis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on a specific, highly significant subclass: the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. We will dissect and compare different QSAR modeling approaches, from 2D-QSAR to more sophisticated 3D-QSAR techniques like CoMFA and CoMSIA, to elucidate the critical structural features governing their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics based on this versatile scaffold.

The Therapeutic Significance of the Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Core

The pyrimido[4,5-d]pyrimidine nucleus, being a fusion of two pyrimidine rings, is a bioisostere of purines and pteridines, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The 2,4-dione substitution pattern, in particular, has been a focal point of research, leading to the development of potent and selective inhibitors of key enzymes implicated in disease, such as epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[3][4]

The core of QSAR analysis lies in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

A Comparative Look at QSAR Methodologies for Pyrimido[4,5-d]pyrimidines

To illustrate the power and versatility of QSAR in the context of the pyrimido[4,5-d]pyrimidine scaffold, we will compare two distinct case studies. The first is a 2D-QSAR analysis on the closely related pyrimido[4,5-d]pyrimidine-2,5-dione isomers for antimicrobial activity. The second delves into the more intricate 3D-QSAR approaches often employed for kinase inhibitors, using related fused pyrimidine systems as a model.

Case Study 1: 2D-QSAR Analysis of Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives as Antimicrobial Agents

A study by Sharma et al. provides a classic example of a 2D-QSAR analysis to correlate the physicochemical properties of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives with their antimicrobial activity.[5] While this study focuses on the 2,5-dione isomer, the principles are directly applicable to the 2,4-dione scaffold.

The primary objective of this 2D-QSAR study was to identify the key molecular descriptors that influence the antibacterial and antifungal potency of the synthesized compounds.[5] The general workflow for such an analysis is depicted below.

2D-QSAR Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation cluster_application Application Data Synthesized Compounds & Biological Activity Data Descriptors Calculate 2D Descriptors (Topological, Physicochemical) Data->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Model Generate QSAR Model (e.g., Multiple Linear Regression) Split->Model Internal Internal Validation (Leave-one-out cross-validation) Model->Internal External External Validation (Test Set Prediction) Internal->External Interpretation Interpret Model & Identify Key Features External->Interpretation Design Design New Potent Compounds Interpretation->Design

Caption: A generalized workflow for a 2D-QSAR study.

In the study on pyrimido[4,5-d]pyrimidine-2,5-diones, the researchers likely used a variety of 2D descriptors, which are numerical values derived from the 2D representation of the molecule. These can be broadly categorized as:

  • Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Kier & Hall connectivity indices).

  • Physicochemical descriptors: These relate to properties like molar refractivity (MR), hydrophobicity (logP), and electronic parameters (e.g., Hammett constants).

The statistical method employed to build the QSAR model was likely Multiple Linear Regression (MLR), which aims to find a linear relationship between the biological activity (the dependent variable) and a set of descriptors (the independent variables). The quality of a QSAR model is assessed using several statistical parameters, as shown in the table below.

ParameterDescriptionAcceptable Value
n Number of compounds in the dataset> 20
Coefficient of determination (goodness of fit)> 0.6
Cross-validated R² (robustness and predictive ability)> 0.5
F-test Statistical significance of the modelHigh value
SEE Standard error of the estimateLow value

The resulting QSAR equation would allow the researchers to understand, for instance, that increasing the molar refractivity at a certain position while decreasing the hydrophobicity at another could lead to enhanced antimicrobial activity. This provides a rational basis for designing new, more potent analogues.

Case Study 2: 3D-QSAR Approaches for Fused Pyrimidine Kinase Inhibitors

3D-QSAR models are built by aligning a set of molecules and calculating their steric and electrostatic fields at various grid points in 3D space. These field values are then correlated with the biological activity using Partial Least Squares (PLS) regression.

3D-QSAR Workflow cluster_data3d Data & Alignment cluster_model3d Field Calculation & Modeling cluster_validation3d Validation & Interpretation cluster_application3d Application Data3D Compound Structures & Biological Activity Align Molecular Alignment (Ligand- or Receptor-based) Data3D->Align Fields Calculate 3D Fields (Steric, Electrostatic, etc.) Align->Fields Model3D Generate 3D-QSAR Model (PLS Analysis) Fields->Model3D Validation3D Internal & External Validation Model3D->Validation3D Contours Generate & Interpret Contour Maps Validation3D->Contours Design3D Rational Design of New Inhibitors Contours->Design3D

Caption: A generalized workflow for a 3D-QSAR (CoMFA/CoMSIA) study.

The key output of a 3D-QSAR study is a set of contour maps that visualize the regions in 3D space where modifications to the molecular structure are likely to affect biological activity.

3D-QSAR MethodFields CalculatedKey Insights
CoMFA Steric and ElectrostaticIdentifies regions where bulky or electron-rich/poor groups are favored or disfavored.
CoMSIA Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond AcceptorProvides a more detailed understanding of the required physicochemical properties for optimal activity.

For a series of pyrimido[4,5-d]pyrimidine-2,4-dione based EGFR inhibitors, a CoMFA/CoMSIA analysis would likely reveal:

  • Steric Contour Maps: Green contours might indicate that bulky substituents at a specific position on the scaffold enhance activity by filling a hydrophobic pocket in the EGFR binding site. Yellow contours might suggest that steric hindrance at another position is detrimental.

  • Electrostatic Contour Maps: Blue contours could highlight regions where electropositive groups are favorable, perhaps by forming a hydrogen bond with a key residue. Red contours would indicate areas where electronegative groups are preferred.

  • Hydrophobic and H-bond Contour Maps (CoMSIA): These maps would provide further detail on the importance of hydrophobic interactions and hydrogen bonding for potent inhibition.

Molecular docking studies often complement 3D-QSAR by providing a plausible binding mode for the ligands within the target's active site, helping to rationalize the QSAR results.[1]

Comparison of QSAR Approaches

Feature2D-QSAR3D-QSAR (CoMFA/CoMSIA)
Input Data 2D molecular structures3D molecular structures and alignment
Descriptors Topological, physicochemicalSteric, electrostatic, hydrophobic, H-bond fields
Computational Cost LowHigh
Key Output Mathematical equation3D contour maps
Interpretability Identifies important global propertiesProvides spatially resolved structure-activity insights
Best Suited For Large datasets, initial screeningLead optimization, understanding specific ligand-receptor interactions

Experimental Protocols: A Foundation for Reliable QSAR Models

The validity of any QSAR model is fundamentally dependent on the quality of the input biological data. Below are representative, generalized protocols for the synthesis and biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, which would generate the data necessary for a robust QSAR study.

General Synthesis of 1,3,5,7-Tetrasubstituted Pyrimido[4,5-d]pyrimidine-2,4-diones

A general synthetic route often starts from 1,3-disubstituted 6-aminouracils.[7]

  • Acylation: The starting 6-aminouracil is acylated at the amino group.

  • Cyclization: A key step involves a hydrazine-induced cyclization to form the second pyrimidine ring.[7]

  • Further Modification: Substituents can be introduced at various positions through alkylation and other reactions to generate a diverse library of compounds for QSAR analysis.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the anticancer activity of compounds.

  • Cell Seeding: Cancer cell lines (e.g., A549 for lung cancer, PC-3 for prostate cancer) are seeded in 96-well plates and incubated to allow for cell attachment.[8]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyrimido[4,5-d]pyrimidine-2,4-dione derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated. These IC₅₀ values are then typically converted to pIC₅₀ (-logIC₅₀) for use as the dependent variable in QSAR modeling.

Kinase Inhibition Assay

To determine if the compounds are acting on a specific kinase like EGFR:

  • Assay Setup: The assay is typically performed in a microplate format containing the purified kinase, a substrate, and ATP.

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using fluorescence- or luminescence-based methods.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined.

Conclusion

QSAR analysis is an indispensable tool in modern drug discovery, providing a rational framework for understanding and optimizing the biological activity of lead compounds. For the this compound scaffold, both 2D- and 3D-QSAR approaches offer valuable insights. While 2D-QSAR can rapidly identify key physicochemical properties from large compound libraries, 3D-QSAR methods like CoMFA and CoMSIA provide a more detailed, spatially-resolved understanding of the structure-activity relationships, which is particularly crucial for designing potent and selective enzyme inhibitors. By integrating these computational models with robust experimental data from synthesis and biological evaluation, researchers can significantly enhance the efficiency and effectiveness of their drug design efforts, ultimately accelerating the journey from a promising scaffold to a clinically viable therapeutic agent.

References

  • Sharma, P., & Rane, N. (2004). Synthesis and QSAR studies of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 14(16), 4185-4190. [Link][5]

  • Patel, R., et al. (2023). A green one-pot synthetic protocol of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. Journal of the Iranian Chemical Society. [Link][1]

  • Al-Attraqchi, O. H., & Mordi, M. N. (2022). 2D- and 3D-QSAR, molecular docking, and virtual screening of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. Journal of Applied Pharmaceutical Science, 12(01), 165-175. [Link][6]

  • Pore, V. S., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 57(48), 5364-5367. [Link][7]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Docking, Synthesis and Evaluation of the Antifungal Activity of Pyrimido [4,5-b]quinolins. Combinatorial Chemistry & High Throughput Screening, 21(7), 531-539. [Link]

  • Rojas-Báez, S., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules, 28(22), 7687. [Link]

  • Ramadan, S. K., et al. (2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. RSC Advances, 14(24), 17008-17024. [Link]

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  • Li, H., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. Journal of Medicinal Chemistry, 61(13), 5609-5622. [Link][3]

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  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

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Safety Operating Guide

Operational Guide for the Safe Disposal of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we synthesize and utilize. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, operational framework for the safe and compliant disposal of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound often investigated in medicinal chemistry and drug development.

This document moves beyond a simple checklist, delving into the causal reasoning behind each procedural step. The protocols herein are designed to be self-validating, ensuring that safety and compliance are systematically integrated into the laboratory workflow.

Part 1: Hazard Characterization and Risk Assessment

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative risk assessment must be performed by extrapolating data from structurally similar pyrimidine derivatives and aminouracils. This "weight of evidence" approach is a standard and prudent practice in chemical safety management when data for a novel or uncommon substance is sparse.[1]

Based on analogous compounds, we can anticipate the following hazard profile. It is imperative to handle the compound as if it possesses these characteristics until a definitive toxicological assessment is completed.

Causality: The foundation of any disposal plan is a thorough understanding of the material's hazards. Assuming a conservative hazard profile based on related structures ensures that protective measures are adequate to prevent unforeseen incidents, such as skin irritation or accidental exposure.[2][3][4]

Hazard CategoryAnticipated RiskRationale & Recommended PrecautionsSource (Analogous Compounds)
Acute Oral Toxicity Potentially Harmful if Swallowed (Assumed GHS Category 4) Pyrimidine derivatives can interfere with biological processes. Avoid ingestion by prohibiting eating, drinking, or smoking in the lab. Wash hands thoroughly after handling.[1][2][5]
Skin Corrosion/Irritation Causes Skin Irritation (Assumed GHS Category 2) Heterocyclic compounds can be irritating to the skin upon contact. Wear nitrile or other chemical-resistant gloves and a lab coat. Remove contaminated clothing immediately.[2][3][4]
Serious Eye Damage/Irritation Causes Serious Eye Irritation (Assumed GHS Category 2) The compound, as a fine powder, can easily become airborne and cause significant eye irritation. Mandate the use of safety glasses with side shields or chemical goggles.[2][3][4]
Respiratory Irritation May Cause Respiratory Irritation (Assumed GHS STOT SE Category 3) Inhaling the dust can irritate the respiratory tract. All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation risk.[3][4]
Environmental Hazard Harmful to Aquatic Life (Assumed) The environmental fate of this compound is unknown. Therefore, it must not be disposed of down the drain or in regular trash to prevent its release into the environment.[1][5][6]

Part 2: Regulatory Framework and Waste Identification

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] A core tenet of RCRA is that the generator of the waste is legally responsible for its proper identification and management from "cradle-to-grave."[8][9]

Hazardous Waste Determination: The first crucial step is to determine if the waste is hazardous. Under RCRA, a waste is considered hazardous if it is either specifically "listed" or if it exhibits a hazardous "characteristic."[10][11]

  • Listed Wastes: These are wastes from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists).[11] this compound is not currently on these lists.

  • Characteristic Wastes: These wastes exhibit at least one of four characteristics:

    • Ignitability: (e.g., flammable liquids)

    • Corrosivity: (e.g., strong acids or bases)

    • Reactivity: (e.g., unstable, reacts violently with water)

    • Toxicity: (e.g., leaches toxic concentrations of specific substances)

Given the potential health hazards identified in Part 1, the most prudent and compliant course of action is to manage all this compound waste as hazardous chemical waste . This conservative classification ensures the highest level of safety and regulatory compliance.

Part 3: Disposal Workflow and Step-by-Step Protocol

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Pre-Disposal Phase cluster_1 Waste Handling & Segregation cluster_2 On-Site Accumulation & Disposal start Waste Generation (e.g., residual solid, contaminated consumables) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe 1. Safety First fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled Waste Container fume_hood->container segregate Segregate Waste (Solid, Non-Reactive) container->segregate 2. Prevent Reactions transfer Transfer Waste to Container segregate->transfer seal Securely Seal Container transfer->seal saa Move to Satellite Accumulation Area (SAA) seal->saa 3. Compliant Storage log Update Waste Log saa->log disposal_request Request Pickup by EHS or Licensed Contractor log->disposal_request end Final Disposal at TSDF (Treatment, Storage, & Disposal Facility) disposal_request->end

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Methodology

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Rationale: To create a barrier between the researcher and the hazardous material, preventing exposure via contact, inhalation, or ingestion.[12][13]

  • Protocol:

    • Before handling the waste, don the following PPE:

      • Safety goggles with side shields or a face shield.

      • Chemical-resistant gloves (nitrile is generally sufficient for incidental contact with solids).

      • A buttoned lab coat.

    • Conduct all transfers of solid waste within a certified chemical fume hood to prevent inhalation of fine particulates.[13]

2. Waste Segregation:

  • Rationale: Improperly mixed chemicals can lead to dangerous reactions. Segregation is a fundamental principle of chemical waste management.[9][14]

  • Protocol:

    • Designate a specific waste stream for this compound and its contaminated consumables (e.g., weigh boats, contaminated wipes).

    • Do NOT mix this waste with solvents, strong acids/bases, or oxidizers.

    • This waste should be collected as solid chemical waste.

3. Container Selection and Labeling:

  • Rationale: Proper containment and labeling are mandated by OSHA's Hazard Communication Standard and EPA's RCRA to ensure safety and compliant tracking.[10][15]

  • Protocol:

    • Select a waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail with a gasketed, sealable lid). The container must be in good condition with no leaks or cracks.

    • Affix a "HAZARDOUS WASTE" label to the container before any waste is added.

    • On the label, clearly write:

      • Generator Information: Your name, lab, and contact information.

      • Chemical Name: "this compound" (avoiding abbreviations).

      • Hazard Warnings: "Irritant," "Handle with Care."

4. Waste Accumulation and Storage:

  • Rationale: RCRA specifies strict rules for where and how long waste can be accumulated on-site before being moved to a central storage area or shipped for disposal.[9][16]

  • Protocol:

    • Place small quantities of waste (e.g., contaminated weigh paper, pipette tips) directly into the labeled hazardous waste container.

    • Always keep the waste container sealed when not actively adding waste.[9]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the lab personnel.

    • Maintain a log sheet to track the contents and quantities being added to the container.

5. Final Disposal:

  • Rationale: Hazardous waste must be treated and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure it is rendered non-hazardous and does not harm the environment.[16]

  • Protocol:

    • Do NOT attempt to treat the chemical waste in the lab (e.g., via chemical neutralization) unless you are operating under specific permit conditions.[16]

    • Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[14]

    • The waste will be transported off-site under a hazardous waste manifest, which provides a paper trail from your lab to the final disposal facility.[9][16] The most probable disposal method for this type of organic solid is high-temperature incineration at a permitted facility.

Part 4: Emergency Procedures

Spills:

  • For a small spill of solid material within a fume hood, gently sweep it up with a dustpan and brush or wipe with a damp cloth (being careful not to generate dust) and place all materials into the designated hazardous waste container.

  • For a larger spill, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2]

  • Inhalation: Move the affected person to fresh air.[2]

  • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.[Link]

  • CP Lab Safety. OSHA Standards to Know Before Starting Your Lab.[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.[Link]

  • IPG. Decoding OSHA Laboratory Standards: Safety Essentials.[Link]

  • Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 932957, this compound.[Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.[Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine.[Link]

  • MetaSci. Safety Data Sheet: 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione.[Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal.[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings.[Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Online Document: 14887.[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.[Link]

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A Senior Application Scientist's Guide to Handling Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Essential Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 89891-00-9). While this specific molecule may not have an exhaustive, dedicated safety profile, its structural class—fused pyrimidine rings—necessitates a cautious and informed approach. The following procedures are synthesized from established safety data for structurally analogous compounds and represent best practices in laboratory safety to ensure personnel protection and operational integrity.

Hazard Profile: Understanding the Risks

This compound belongs to a class of heterocyclic compounds that, while offering significant potential in medicinal chemistry, also present potential health hazards.[1] Based on data from similar pyrimidine derivatives, researchers should anticipate the following risks:

  • Skin Irritation: Direct contact may cause skin irritation.[2]

  • Serious Eye Irritation: The compound is likely to be a serious eye irritant.[2]

  • Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory irritation.[2]

  • Harmful if Swallowed: Ingestion may be harmful.[3]

These hazards form the basis for the stringent personal protective equipment (PPE) recommendations that follow. The primary objective is to eliminate all routes of potential exposure: dermal, ocular, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial. The selection of specific equipment is directly correlated to the identified risks.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye protection is mandatory.

  • What to Wear: Wear ANSI Z87.1-rated (or equivalent, such as European Standard EN166) chemical safety goggles.[4] A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.

  • The Rationale: Chemical safety goggles provide a complete seal around the eyes, protecting against dust particles and splashes from all angles. Standard safety glasses do not offer this level of protection and are insufficient. A face shield adds a critical layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption
  • What to Wear: Nitrile gloves are the standard recommendation. Ensure they are of sufficient thickness (at least 4 mil) and are changed frequently, especially if contamination is suspected.

  • The Rationale: Nitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex. Never reuse disposable gloves. Contaminated gloves become a source of exposure themselves.

Body Protection: Shielding the Skin
  • What to Wear: A flame-retardant laboratory coat is required. For operations with a higher risk of spills, such as handling solutions or large quantities of powder, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory laboratory attire.

  • The Rationale: The lab coat protects your skin and personal clothing from contamination. Open-toed shoes and shorts are strictly prohibited as they leave skin exposed to potential spills.

Respiratory Protection: A Precautionary Measure
  • What to Wear: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation risk. If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5]

  • The Rationale: Engineering controls like fume hoods are the most effective way to prevent respiratory exposure.[4] Relying solely on a respirator should be a last resort and requires a formal respiratory protection program, including fit testing.

Operational Protocols: From Donning to Disposal

Procedural discipline is as critical as the equipment itself. Follow these steps to ensure a safe workflow.

Protocol 1: PPE Donning and Doffing Sequence

Cross-contamination often occurs during the removal of PPE. Adhering to a strict sequence is vital.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Goggles and Face Shield: Put on your safety goggles, followed by a face shield if required.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands (e.g., peeling one glove off with the other, then sliding a bare finger under the cuff of the remaining glove to remove it).

  • Face Shield and Goggles: Remove face shield (if used), followed by goggles, handling them by the strap or sides.

  • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is contained inward.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3]

Protocol 2: Waste Disposal

Improper disposal can endanger support staff and the environment.

  • Segregation: All disposable materials that have come into contact with this compound (gloves, weigh paper, contaminated paper towels) must be considered chemical waste.

  • Containment: Place these materials in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Surplus Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with non-hazardous waste.[4][7]

  • Regulatory Compliance: Ensure all waste is disposed of through your institution's environmental health and safety office and in accordance with all local, state, and federal regulations.[6]

Visual Workflow: Safe Handling and Disposal

The following diagram illustrates the critical steps from preparation to final disposal, ensuring safety at each stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal cluster_post Post-Procedure prep_A Verify Fume Hood Operation prep_B Don PPE (Coat, Goggles, Gloves) prep_A->prep_B handle_A Weigh Compound in Fume Hood prep_B->handle_A Proceed to Handling handle_B Perform Experiment handle_A->handle_B clean_A Segregate Solid & Liquid Waste handle_B->clean_A Experiment Complete clean_B Decontaminate Workspace clean_A->clean_B clean_C Place Waste in Labeled, Sealed Containers clean_B->clean_C post_A Doff PPE Correctly clean_C->post_A Area Secure post_B Wash Hands Thoroughly post_A->post_B

Caption: Safe Handling and Disposal Workflow.

Emergency Response: First Aid Measures

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Summary Table: PPE and Safety Requirements

Hazard TypeAffected AreaRequired PPE / ActionRationale
Chemical Splash / Dust Eyes / FaceChemical safety goggles; Face shieldPrevents serious eye irritation and injury from particles or splashes.[2][4]
Direct Contact Hands / BodyNitrile gloves; Fully-fastened lab coatPrevents skin irritation and potential dermal absorption.[2]
Inhalation of Dust Respiratory SystemHandle in a chemical fume hoodPrevents respiratory tract irritation.[2]
Accidental Ingestion GastrointestinalDo not eat or drink in the lab; Wash handsPrevents exposure through ingestion, which may be harmful.[3][7]
Waste Handling Environment / PersonnelSegregate into labeled hazardous waste containersEnsures safe disposal and regulatory compliance.[6]

By integrating these safety measures into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Fisher Scientific. Safety Data Sheet for 4-Amino-2,6-dihydroxypyrimidine.

  • AK Scientific, Inc. Safety Data Sheet for 7-{[3-(diethylamino)propyl]amino}-3-(2-ethylphenyl)this compound.

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine.

  • Metasci. Safety Data Sheet: 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione.

  • Fisher Scientific. Safety Data Sheet for 4(3H)-Pyrimidone.

  • PubChem. this compound.

  • Zhu, J., et al. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. National Institutes of Health.

  • ResearchGate. SolidPhase Synthesis of Pyrimido[4,5- d ]pyrimidine-2,4(1 H ,3 H )-diones.

  • Sigma-Aldrich. Safety Data Sheet.

  • PubChem. Stearyl Palmitate Safety and Hazards. National Institutes of Health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.